Carbazole derivative 1

Catalog No.
S006925
CAS No.
M.F
C18H13FN2
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbazole derivative 1

Product Name

Carbazole derivative 1

IUPAC Name

2-fluoro-7-(pyridin-3-ylmethyl)-9H-carbazole

Molecular Formula

C18H13FN2

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H13FN2/c19-14-4-6-16-15-5-3-12(8-13-2-1-7-20-11-13)9-17(15)21-18(16)10-14/h1-7,9-11,21H,8H2

InChI Key

LFCQNAOJQWIHSR-UHFFFAOYSA-N

SMILES

Array

Synonyms

Carbazole derivative 1

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)F

Carbazole derivative 1 is a carbazole derivative which can be used to reduce androgen or oestrogen levels in mammals, including humans.

Carbazole Derivatives: A Comprehensive Technical Guide for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Carbazole derivatives represent a significant class of nitrogen-containing heterocyclic compounds characterized by a tricyclic structure consisting of two benzene rings fused to a five-membered nitrogen-containing ring. These compounds have attracted substantial research interest due to their diverse pharmacological activities and favorable physicochemical properties. Recent advances have elucidated several molecular mechanisms through which carbazole derivatives exert their biological effects, including modulation of key signaling pathways such as p53, JAK/STAT, and MAPK cascades. This whitepaper provides a comprehensive technical overview of carbazole derivatives, highlighting their synthesis, structure-activity relationships, biological mechanisms with visualized pathways, and potential applications in drug development and materials science. The information presented herein aims to support researchers and drug development professionals in leveraging the unique properties of carbazole derivatives for therapeutic innovation.

Chemical Foundation and Core Structure

The carbazole framework consists of a tricyclic aromatic system with two benzene rings joined by a five-membered ring containing a nitrogen atom. This structure provides an extensive conjugated π-system that confers several notable characteristics:

  • Electronic properties: The carbazole nucleus exhibits excellent charge-transport capabilities and electron delocalization, making it valuable for both pharmaceutical and materials science applications [1].
  • Structural versatility: The carbazole structure can be functionally diversified at multiple positions. The C-3 and C-6 positions demonstrate the highest electron density and are most reactive toward electrophilic substitution, while the N-9 position can be readily modified through alkylation or acylation reactions [1].
  • Thermal and chemical stability: The fused aromatic ring system provides remarkable thermal resilience, with many derivatives maintaining stability at temperatures exceeding 200°C [2] [3].
  • Drug-like properties: The carbazole scaffold exhibits favorable molecular properties for drug development, including appropriate molecular weight distribution and opportunities for structural modification to optimize pharmacokinetic profiles [4].

Synthesis Methods and Structural Modification

Traditional Synthetic Approaches

Conventional synthetic routes to carbazole derivatives typically involve transition metal-catalyzed reactions and often require pre-functionalized substrates. These methods include:

  • Intramolecular C-N bond formation through amination or amidation of bi-aryl amines using metal catalysts [5]
  • Oxidative addition of aryl halides to metal catalysts followed by C-H activation [5]
  • Intramolecular oxidative C-H/C-H coupling using metal catalysts or photoredox conditions with oxidants such as iodine or molecular oxygen [5]

While these approaches have proven effective for generating diverse carbazole libraries, they frequently suffer from limitations including poor atom economy, multiple synthetic steps, and reliance on precious metal catalysts [5].

Advanced Electrochemical Synthesis

Recent advances have introduced electrochemical methods that provide more sustainable alternatives for carbazole synthesis:

  • Metal-free dehydrogenative coupling: An innovative approach enables carbazole synthesis via electrochemical dehydrogenative aryl-aryl coupling of arylamines under metal-free conditions at ambient temperature [5].
  • Elimination of external oxidants: This method uses anodic oxidation to achieve intramolecular homo-coupling, avoiding the need for chemical oxidants [5].
  • Broad functional group tolerance: The electrochemical approach accommodates various functional groups including halogens (-Cl, -Br), -CN, -CHO, and -CO₂Me without decomposition or side reactions [5].
  • Operational simplicity: Reactions are performed in a two-electrode setup under galvanostatic control, typically achieving good to excellent yields (61-89% across studied substrates) [5].

Table 1: Comparison of Carbazole Synthesis Methods

Method Key Features Advantages Limitations
Traditional Metal-Catalyzed Transition metal catalysts, pre-functionalized substrates Broad substrate scope, established protocols Poor atom economy, metal contamination, multiple steps
Electrochemical Dehydrogenative Metal-free, electrochemical oxidation, ambient temperature Sustainable, atom-efficient, no external oxidants Optimization needed for electron-deficient substrates

Pharmacological Activities and Therapeutic Mechanisms

Carbazole derivatives demonstrate remarkable multifunctional pharmacological activities through modulation of diverse molecular targets and signaling pathways.

Anticancer Activities

Carbazole derivatives exert anticancer effects through multiple mechanisms, with particular promise demonstrated in melanoma treatment:

  • p53 pathway reactivation: The derivative 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to selectively inhibit melanoma cell growth by reactivating the p53 tumor suppressor pathway. ECCA enhances phosphorylation of p53 at Ser15 and induces both apoptosis and cellular senescence in melanoma cells harboring wild-type p53 [6].
  • Selective cytotoxicity: ECCA demonstrates strong inhibitory activity against BRAF-mutated and BRAF-wild-type melanoma cells while showing minimal effects on normal human primary melanocytes [6].
  • MAPK pathway modulation: ECCA treatment enhances phosphorylation of p38-MAPK and JNK, and inhibition of these kinases rescues the growth inhibition elicited by ECCA [6].
  • Combination therapy potential: ECCA significantly enhances growth inhibition of melanoma cells when combined with BRAF inhibitors [6].
  • Microtubule disruption: 2-Nitro-1,4-di-p-tolyl-9H-carbazole demonstrates anticancer activity against breast cancer cell lines (IC₅₀ = 7 ± 1.0 µM for MCF-7 and 11.6 ± 0.8 µM for MDA-MB-231) by interfering with tubulin organization and triggering apoptosis [7].

The following diagram illustrates the p53 reactivation pathway induced by ECCA in melanoma cells:

G ECCA ECCA p38_JNK p38-MAPK/JNK Phosphorylation ECCA->p38_JNK p53 p53 Phosphorylation (Ser15) p38_JNK->p53 Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence

Figure 1: ECCA induces melanoma cell apoptosis and senescence through p53 pathway reactivation.

Antibacterial and Antibiofilm Activities

Carbazole derivatives show promising antibacterial effects, particularly in addressing multidrug-resistant pathogens:

  • Efflux pump inhibition: 3,3-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives function as potent AcrB inhibitors, reversing bacterial multidrug resistance by inhibiting antibiotic efflux [8].
  • Synergistic antibiotic potentiation: Selected derivatives reduce minimum inhibitory concentrations (MICs) of antibiotics by up to 32-fold at sub-inhibitory concentrations (128 μg/mL) [8].
  • Biofilm disruption: Compound 11i demonstrates significant reduction of preformed biofilm biomass in combination therapy and extends the post-antibiotic effects of azithromycin and linezolid by 2 and 1.5 hours, respectively [8].
  • Membrane-targeting mechanisms: Certain carbazole derivatives exhibit membrane-active properties through FabH inhibition, disrupting bacterial membrane function and biofilm formation [4].
Enzyme Inhibition and Signaling Pathways

Carbazole derivatives modulate diverse enzymatic targets and signaling cascades:

  • Tyrosinase inhibition: Novel carbazole-thiazole conjugates demonstrate potent tyrosinase inhibitory activity, with compound K3 (IC₅₀ = 45.95 µM) showing 1.6-fold greater potency than kojic acid (IC₅₀ = 72.27 µM) [2] [3]. These derivatives exhibit mixed-type inhibition kinetics, binding to both free enzyme and enzyme-substrate complexes [3].
  • JAK/STAT pathway modulation: Carbazole derivative CAB (9H-Carbazol-3-yl 4-aminobenzoate) attenuates vascular remodeling through direct binding to the SH2 domain of STAT3, suppressing PDGF-induced STAT3 activation and downstream signaling through the CIAPIN1/JAK2/STAT3 axis [9].
  • Antifungal activity: Specific derivatives like 3f and 3i demonstrate potent antifungal effects, potentially through action on the RAS-MAPK pathway [1].

The following diagram illustrates the STAT3 inhibition pathway by CAB:

G CAB CAB STAT3 STAT3 SH2 Domain Binding CAB->STAT3 CIAPIN1_JAK2 CIAPIN1/JAK2/STAT3 Axis Downregulation STAT3->CIAPIN1_JAK2 PhenotypicSwitch Inhibition of VSMC Phenotypic Switching CIAPIN1_JAK2->PhenotypicSwitch Hyperplasia Attenuated Intimal Hyperplasia PhenotypicSwitch->Hyperplasia

Figure 2: CAB inhibits vascular hyperplasia via STAT3 pathway modulation.

Table 2: Quantitative Pharmacological Data for Selected Carbazole Derivatives

Compound Activity Potency (IC₅₀/EC₅₀) Molecular Target Therapeutic Area
ECCA Anticancer Selective growth inhibition (µM range) p53 pathway Melanoma
CAB Anti-proliferative Attenuated VSMC proliferation STAT3 SH2 domain Vascular remodeling
K3 Tyrosinase inhibition 45.95 µM Tyrosinase active site Melanoma, hyperpigmentation
11i Antibiotic potentiation 32-fold MIC reduction AcrB efflux pump Multidrug-resistant bacteria
7g Anticancer <12.24 µM Unknown (selective for cancer cells) Hepatocellular carcinoma

Materials Science and Non-Pharmaceutical Applications

Beyond pharmaceutical applications, carbazole derivatives exhibit valuable properties for materials science:

  • Organic electronics: The extended conjugated π-system and excellent hole-transport capabilities make carbazole derivatives ideal for use in OLEDs, organic photovoltaic cells (OPVs), and thin-film transistors (OTFTs) [2] [3].
  • Fluorescent sensors: Carbazole-thiazole conjugates demonstrate strong solvatochromism, large excited-state dipole moments, and efficient intramolecular charge transfer, enabling their use as sensitive molecular probes for detecting metal ions and environmental changes [3].
  • Thermal stability: Derivatives exhibit high thermal resilience with 5% mass loss temperatures (T₅) ranging from 222°C to 244°C, making them suitable for applications requiring thermal endurance [3].

Experimental Protocols and Methodological Considerations

Biological Evaluation Methods

Standardized protocols for evaluating carbazole derivative activity include:

  • Cell viability assays: CCK-8 assays performed with 2×10³ cells/well in 96-well plates, incubated with compounds for specified durations, followed by absorbance measurement at 450nm [6].
  • Colony formation assays: 1×10³ cells/well plated in 6-well plates, treated with compounds every 2 days for 10 days, followed by fixation, crystal violet staining, and manual counting of colonies (>50 cells) [6].
  • EdU staining assays: 5×10⁵ cells/well plated in 24-well plates, treated with compounds, pulsed with EdU for 2h, followed by fixation and fluorescence staining for proliferation analysis [6].
  • Enzyme inhibition kinetics: Tyrosinase inhibition assessed with L-DOPA as substrate, followed by Lineweaver-Burk analysis to determine inhibition constants and mechanism [3].
  • Efflux inhibition assays: Nile Red efflux inhibition measured at concentrations between 50-200μM, with simultaneous assessment of bacterial membrane integrity and proton motive force dissipation [8].
ADMET and Safety Profiling

Comprehensive evaluation of carbazole derivatives should include:

  • Cytotoxicity screening: Assessment against human embryonic kidney (HEK 293) cells and primary cell lines to determine selective toxicity [8] [6].
  • Hemolytic potential: Evaluation using murine erythrocytes to assess membrane disruption [8].
  • In vivo toxicology: Studies in Galleria mellonella and murine models to establish biosafety profiles [8].
  • Pharmacokinetic characterization: Analysis of metabolic stability, protein binding, and clearance to guide pharmacodynamic studies [8].

Conclusion and Future Perspectives

Carbazole derivatives represent a versatile structural class with demonstrated potential across multiple therapeutic areas and technological applications. Their favorable drug-like properties, diverse mechanisms of action, and tunable physicochemical characteristics make them particularly attractive for drug development against challenging targets, including multidrug-resistant infections, melanoma, and vascular proliferative disorders.

Future research directions should focus on:

  • Structural optimization to enhance potency and selectivity while minimizing off-target effects
  • Combination therapy strategies leveraging synergistic mechanisms with existing therapeutics
  • Formulation development to address potential solubility and bioavailability challenges
  • Exploration of non-traditional indications through target-agnostic screening approaches

References

Comprehensive Technical Guide to Biological Activities of Carbazole Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbazole and its Pharmaceutical Significance

Carbazole is a tricyclic aromatic compound consisting of two benzene rings fused on either side of a pyrrole ring, creating a rigid, planar structure with an extensive π-conjugated system. This unique architecture provides carbazole derivatives with exceptional electronic properties and the capacity for diverse chemical modifications, making them highly valuable in pharmaceutical chemistry and materials science [1] [2]. The carbazole nucleus serves as a privileged structural motif in drug discovery, with natural and synthetic derivatives demonstrating a remarkably broad spectrum of biological activities [1].

The significance of carbazole derivatives in modern therapeutics stems from their multifaceted pharmacological profiles and favorable drug-like properties. Numerous carbazole-based drugs have received clinical approval, including Celiptium (for metastatic breast cancer and non-small cell lung cancer), Midostaurin (for acute myeloid leukemia), and other investigational agents [3]. The inherent fluorescent properties of many carbazole derivatives further enhance their utility as molecular probes for studying biological interactions and cellular processes [4]. This combination of therapeutic potential and diagnostic applicability positions carbazole derivatives as particularly valuable scaffolds in the development of multifunctional pharmaceutical agents.

Comprehensive Biological Activities and Quantitative Data

Anticancer Activities

Carbazole derivatives demonstrate potent antiproliferative effects against diverse cancer cell lines through multiple mechanisms, including DNA intercalation, topoisomerase inhibition, kinase modulation, and reactivation of tumor suppressor pathways [1] [2] [3]. The quantitative efficacy data for key derivatives are summarized in Table 1.

Table 1: Anticancer Activity of Selected Carbazole Derivatives

Compound Cancer Cell Line IC₅₀ Value Mechanism of Action Reference
ECCA Various melanoma cells Selective growth inhibition p53 pathway reactivation, p38-MAPK/JNK phosphorylation [3]
Compound 10 HepG2 7.68 µM Not specified [1]
Compound 10 HeLa 10.09 µM Not specified [1]
Compound 10 MCF7 6.44 µM Not specified [1]
Compound 9 HeLa 7.59 µM Not specified [1]
Compound 61 HL-60 0.51-2.48 µM Not specified (highly selective) [2]
Ellipticine Various cancers Effective across multiple lines Topoisomerase II inhibition, DNA intercalation [2]
Compound 7g A875, HepG2 <12.24 µM Selective proliferation inhibition [2]

The structure-activity relationship (SAR) studies reveal that specific substitutions significantly influence anticancer efficacy. For instance, the introduction of a 2-bromobenzyl group at the imidazolyl-3-position, combined with an appropriate alkyl chain length between carbazole and imidazole rings, markedly enhances antitumor activity, as demonstrated by Compound 61 [2]. Similarly, acylhydrazone derivatives with specific heterocyclic substitutions show remarkable selectivity against cancer cells while sparing normal cells [2].

Antibacterial Activities

Carbazole derivatives exhibit potent antibacterial effects, particularly against drug-resistant strains, through novel mechanisms of action that include FabH enzyme inhibition and membrane disruption [5]. In a comprehensive study evaluating twenty carbazole derivatives, several compounds demonstrated significant growth inhibition against both Gram-positive and Gram-negative bacteria, with compound 4r showing particularly strong activity [5].

Table 2: Antibacterial Activity and Key Properties of Carbazole Derivatives

Property/Activity Findings Significance
Primary Target FabH condensing enzyme in FAS II pathway Novel mechanism avoids cross-resistance
Membrane Activity Disruption of bacterial membranes Counteracts drug resistance mechanisms
Biofilm Inhibition Interference with biofilm formation Reduces virulence and persistence
Structural Features Carbazole core with functionalized substitutions Optimal drug-like properties
ADMET Profile Favorable predicted pharmacokinetics Promising lead compounds

Molecular docking studies confirm that these carbazole derivatives competitively bind to the FabH active site, interacting with key residues such as Cys112, His244, and Asn274 in Escherichia coli FabH [5]. This dual mechanism—combining enzyme inhibition with membrane-targeting activity—represents a promising strategy to overcome conventional antibiotic resistance.

Antioxidant and Antifibrotic Activities

The electron-donating capacity of the carbazole ring system enables significant free radical scavenging activity, which contributes to both antioxidant and antifibrotic effects [1]. Quantitative assessment using the DPPH radical scavenging assay demonstrates potent antioxidant activity for specific derivatives, as summarized in Table 3.

Table 3: Antioxidant and Antifibrotic Activities of Carbazole Derivatives

Compound Antioxidant IC₅₀ (µM) Antifibrotic Activity (LX-2 cellular viability) Notes
Compound 4 1.05 ± 0.77 Not specified Potent antioxidant
Compound 9 5.15 ± 1.01 57.96% at 1 µM Dual antioxidant/antifibrotic activity
Carazostatin Strong antioxidant activity Not specified More potent than α-tocopherol

The antifibrotic effects are particularly relevant for hepatic fibrosis treatment, where oxidative stress plays a crucial role in disease progression [1]. Compound 9 demonstrates exceptional promise, showing significant reduction in cellular viability of LX-2 cells (human hepatic stellate cells) at low micromolar concentrations, indicating potent antifibrotic activity [1].

Enzyme Inhibition Activities

Carbazole derivatives show remarkable enzyme inhibitory potential against various therapeutic targets. Recent investigations have identified potent tyrosinase inhibitors with potential applications in melanoma treatment and dermatological disorders [4].

Table 4: Tyrosinase Inhibitory Activity of Carbazole-Thiazole Conjugates

Compound Substituent IC₅₀ (µM) Inhibition Type Comparative Efficacy
K1 Adamantyl moiety 59.36 ± 1.427 Mixed 1.2x more potent than kojic acid
K2 Cyano group 81.99 ± 3.387 Mixed Less potent than kojic acid
K3 4-nitrophenyl group 45.95 ± 3.152 Mixed 1.6x more potent than kojic acid
Kojic acid Reference 72.27 ± 3.145 - Standard reference
Ascorbic acid Reference 386.50 ± 11.958 - Standard reference

Kinetic analysis reveals that these carbazole-thiazole conjugates exhibit mixed-type inhibition, indicating they can bind to both the free enzyme and the enzyme-substrate complex [4]. Compound K3, with its 4-nitrophenyl substituent, shows particularly strong inhibition, surpassing the efficacy of the standard tyrosinase inhibitor kojic acid.

Molecular Mechanisms and Signaling Pathways

p53 Reactivation in Melanoma Therapy

The carbazole derivative ECCA (9-ethyl-9H-carbazole-3-carbaldehyde) demonstrates a sophisticated mechanism for reactivating the p53 tumor suppressor pathway in melanoma cells, which typically harbor wild-type p53 but exhibit impaired function [3]. The molecular cascade is visualized in the following pathway diagram:

ECCA_Mechanism ECCA ECCA MAPK p38-MAPK/JNK ECCA->MAPK Activates p53 p53 Phosphorylation (Ser15) MAPK->p53 Enhances CellFate Cell Fate Decision p53->CellFate GeneExp Pro-apoptotic Gene Expression p53->GeneExp Upregulates Apoptosis Apoptosis CellFate->Apoptosis Induces Senescence Cellular Senescence CellFate->Senescence Triggers GeneExp->Apoptosis

ECCA induces p53-mediated apoptosis/senescence in melanoma via p38-MAPK/JNK pathway.

This pathway illustrates how ECCA activates p38-MAPK and JNK signaling, leading to phosphorylation of p53 at Ser15, which enhances its stability and transcriptional activity. Subsequently, p53 upregulates pro-apoptotic genes and triggers both apoptosis and cellular senescence in melanoma cells. Importantly, ECCA exhibits selective toxicity against melanoma cells while sparing normal melanocytes, highlighting its therapeutic potential [3].

FabH Inhibition in Antibacterial Activity

The antibacterial mechanism of carbazole derivatives involves dual targeting of both the FabH enzyme in bacterial fatty acid synthesis and the bacterial membrane structure [5]. The following diagram illustrates this coordinated mechanism:

FabH_Inhibition Carbazole Carbazole FabH FabH Inhibition Carbazole->FabH Binds to Active Site Membrane Membrane Integrity Disruption Carbazole->Membrane Disrupts Biofilm Biofilm Formation Inhibition Carbazole->Biofilm Inhibits FAS Fatty Acid Synthesis Disruption FabH->FAS Blocks Initiation BacterialDeath Bacterial Cell Death FAS->BacterialDeath Membrane->BacterialDeath Biofilm->BacterialDeath

Carbazole derivatives inhibit bacterial growth via FabH inhibition and membrane disruption.

This dual mechanism is particularly effective against drug-resistant bacteria. The FabH inhibition disrupts the initial condensation step in bacterial fatty acid synthesis, while membrane disruption physically compromises bacterial integrity. Additionally, the interference with biofilm formation reduces bacterial virulence and persistence [5].

Key Experimental Protocols and Methodologies

Synthesis of Carbazole Derivatives

The synthesis of carbazole derivatives typically involves multi-step functionalization of the carbazole core structure. A common approach begins with N-alkylation of carbazole, followed by electrophilic substitution at the C-3 position, which has the highest electron density [1] [2]. The general workflow for synthesizing sulfonohydrazide derivatives (compounds 2-5) is outlined below:

Synthesis_Workflow Start Carbazole Core Alkylation N-Alkylation Start->Alkylation Intermediate Carbazole Intermediate Alkylation->Intermediate Reaction Reaction with Sulfonyl Chlorides Intermediate->Reaction Purification Purification Reaction->Purification Final Carbazole Derivatives (Compounds 2-5) Purification->Final

General synthesis workflow for carbazole sulfonohydrazide derivatives.

Detailed Procedure for Sulfonohydrazide Derivatives [1]:

  • Reaction Setup: Dissolve carbazole intermediate (1 equivalent) in anhydrous THF (15 mL)
  • Base Addition: Add triethylamine (1.1 equivalents) as an acid acceptor
  • Sulfonylation: Introduce appropriate sulfonyl chloride (1 equivalent)
  • Reaction Conditions: Stir at room temperature for 18 hours under inert atmosphere
  • Workup: Filter the suspension, remove THF from filtrate under reduced pressure
  • Purification: Dissolve crude product in minimal methanol (3 mL), precipitate in water (150 mL)
  • Isolation: Filter precipitated solid, dry, and recrystallize from ethanol

Characterization Techniques:

  • Structural Elucidation: ¹H NMR (400 MHz), ¹³C NMR (100 MHz)
  • Mass Analysis: HRMS with ESI+ ionization
  • Purity Assessment: UPLC/MS-TOF, TLC with multiple solvent systems
  • Physical Properties: Melting point determination
Biological Evaluation Methods

Anticancer Activity Assessment [1] [3]:

  • Cell Lines: HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), MCF7 (breast cancer), A375 (melanoma)
  • Viability Assay: CCK-8 assay measuring mitochondrial dehydrogenase activity
  • Procedure:
    • Seed cells in 96-well plates (2×10³ cells/well)
    • Treat with carbazole derivatives at varying concentrations
    • Incubate for 24-72 hours
    • Add CCK-8 solution (10 µL/well), incubate 1.5 hours
    • Measure absorbance at 450 nm
  • Data Analysis: Calculate IC₅₀ values using nonlinear regression

Antibacterial Evaluation [5]:

  • Bacterial Strains: Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa)
  • Method: Broth microdilution method following CLSI guidelines
  • Biofilm Inhibition: Crystal violet staining assay
  • Membrane Damage: Propidium iodide uptake measured by fluorescence

Antioxidant Activity [1]:

  • Method: DPPH radical scavenging assay
  • Procedure:
    • Prepare DPPH solution (0.1 mM in methanol)
    • Mix with compound solutions at various concentrations
    • Incubate in dark for 30 minutes
    • Measure absorbance at 517 nm
  • Calculation: IC₅₀ determined from concentration-response curve

Molecular Docking Studies [1] [5]:

  • Software: AutoDock Vina or similar molecular docking suite
  • Preparation:
    • Obtain protein structures from PDB database
    • Prepare ligands using energy minimization
    • Define active site and grid parameters
  • Docking Parameters:
    • Exhaustiveness setting ≥ 8
    • Multiple docking runs for statistical significance
    • Binding affinity calculations
    • Visualization of interaction patterns

Structure-Activity Relationship Analysis

The biological activity of carbazole derivatives is highly dependent on their substitution patterns and structural features. Key SAR insights include:

  • N-9 Position Modifications: Alkyl chains at the N-9 position significantly influence cellular penetration and pharmacokinetic properties. Longer alkyl chains generally enhance lipophilicity and membrane permeability [2].

  • C-3 and C-6 Substitutions: These electron-rich positions are ideal for introducing pharmacophoric groups. Acylhydrazone derivatives at C-3 show exceptional antiproliferative activity, while sulfonamide derivatives demonstrate potent antibacterial effects [1] [5].

  • Hybrid Derivatives: Conjugation with other pharmacologically active moieties (thiazole, imidazole, thiadiazole) creates multi-targeting agents with enhanced efficacy. For instance, carbazole-thiazole hybrids show improved tyrosinase inhibitory activity [4].

  • Electron-Withdrawing/Donating Groups: The presence of nitro groups enhances tyrosinase inhibition, while hydroxyl groups contribute to antioxidant activity through hydrogen donation [4].

Conclusion and Future Perspectives

Carbazole derivatives represent a versatile and promising class of bioactive compounds with demonstrated efficacy across multiple therapeutic areas. Their diverse mechanisms of action, including enzyme inhibition, signaling pathway modulation, and direct macromolecular interaction, highlight their potential as privileged structures in drug discovery.

The future development of carbazole-based therapeutics should focus on:

  • Optimization of lead compounds through systematic SAR studies
  • Development of dual-targeting agents to enhance efficacy and overcome resistance
  • Improvement of pharmaceutical properties through formulation strategies
  • Comprehensive preclinical evaluation including ADMET profiling and toxicology studies
  • Exploration of combination therapies with existing treatment modalities

References

Comprehensive Technical Review: Pharmacological Activities of Carbazole Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbazole Derivatives and Their Therapeutic Relevance

Carbazole represents a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. First isolated from coal tar by Graebe and Glazer in 1872, this tricyclic aromatic system has evolved into a highly versatile pharmacophore with demonstrated therapeutic efficacy across multiple disease domains. The carbazole nucleus possesses several chemically advantageous properties, including an extended conjugated π-system that facilitates electron transport, molecular rigidity that enables precise spatial orientation, and multiple positions (C-3, C-6, and N-9 being most reactive) that allow strategic functionalization to optimize pharmacological properties. These characteristics have made carbazole derivatives attractive candidates for drug development, particularly in addressing the pressing challenge of multidrug resistance that threatens global public health.

The therapeutic significance of carbazole derivatives is evidenced by several FDA-approved drugs containing this scaffold. Alectinib (approved 2015) targets anaplastic lymphoma kinase (ALK) for non-small cell lung cancer; midostaurin (approved 2017) inhibits FLT3 for acute myeloid leukemia; carvedilol (approved 1995) acts as a beta-blocker for cardiovascular conditions; carprofen provides non-steroidal anti-inflammatory effects in veterinary medicine; and frovatriptan serves as a 5-HT receptor agonist for migraine treatment. The continued pharmaceutical interest in this scaffold is driven by its diverse molecular targeting capabilities and the potential for structural optimization to enhance potency while reducing toxicity. This comprehensive review synthesizes current research on carbazole derivatives, focusing on their pharmacological activities, mechanisms of action, synthetic approaches, and potential clinical applications across therapeutic domains.

Anticancer Activities of Carbazole Derivatives

Mechanisms of Action and Molecular Targets

Carbazole derivatives demonstrate multimodal anticancer activities through interference with critical cellular processes in cancer cells. One of the most significant mechanisms involves the inhibition of human DNA topoisomerases, essential enzymes that regulate DNA topology during replication, transcription, and chromatin remodeling. These derivatives can function as either topoisomerase II poisons (stabilizing the covalent enzyme-DNA complex) or catalytic inhibitors (preventing enzyme activity without increasing DNA damage), with some compounds exhibiting isoform selectivity for TopoIIα over TopoIIβ, which is overexpressed in many cancer cells. Beyond topoisomerase inhibition, carbazole derivatives activate critical tumor suppressor pathways, particularly by reactivating the p53 signaling pathway in malignancies such as melanoma, where approximately 84% of cases harbor wild-type p53. Additional mechanisms include induction of cellular senescence, activation of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at specific checkpoints, and disruption of mitochondrial function.

The structural diversity of carbazole derivatives enables interaction with various molecular targets beyond topoisomerases. Specific compounds have demonstrated inhibition of kinases including PIM (Proviral Integration site for Moloney murine leukemia virus), CK2 (Casein Kinase 2), ALK (Anaplastic Lymphoma Kinase), and VEGFR (Vascular Endothelial Growth Factor Receptor). The derivative ECCA (9-ethyl-9H-carbazole-3-carbaldehyde) exemplifies the sophisticated mechanisms of these compounds, enhancing phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) to inhibit proliferation and induce senescence in melanoma cells in a p53-dependent manner. The strategic incorporation of specific substituents at key positions on the carbazole nucleus, particularly C-3, C-6, and N-9, allows fine-tuning of these biological activities and selectivity profiles.

Quantitative Anticancer Activity Data

Table 1: Anticancer Activities of Selected Carbazole Derivatives

Compound ID Cancer Cell Lines IC₅₀ Values Mechanism of Action Structural Features
ECCA Human melanoma Not specified Reactivates p53 pathway; induces senescence via JNK/p38-MAPK phosphorylation 9-ethyl substitution, carbaldehyde at C-3
Compound 4c (Sodium 6-(N-(2,6-dimethoxypyridin-3-yl)sulfamoyl)-9-methyl-9H-carbazol-2-yl phosphate) Human HepG2 xenograft mouse model Potent tumor growth inhibition in vivo Not specified Water-soluble sulfonamide derivative with phosphate group
Compound 7g (N′-(Benzo[d]1,3 dioxol-5-ylmethylene)-1-methyl-9H-carbazole-2-carbohydrazide) A875 (melanoma), HepG2 (liver cancer) IC₅₀ < 12.24 μM Selective proliferation inhibition without affecting normal cells Acylhydrazone substituted with 1,3-benzodiooxozole
Compound 7p (N′-(4-Chlorobenzylidene)-1,9-dimethyl-9H-carbazole-2-carbohydrazide) A875, HepG2, MARC145 Potent inhibitor Selective against cancer cells 4-chlorobenzylidene acylhydrazone, dimethyl substitution
Compound 9 [(E)-2-(9H-carbazol-9-yl)-N′-(3-(4-chlorophenyl)-4-oxothiazolidin-2-ylidene)acetohydrazide)] HepG2, HeLa, MCF-7 7.68 μM (HepG2), 10.09 μM (HeLa) Antiproliferative Carbazole with thiazolidinone hybrid
Compound 10 [5-((9H-carbazol-9-yl)methyl)-1,3,4-oxadiazol-2(3H)-one] HepG2, HeLa, MCF-7 Potent activity Antiproliferative Oxadiazolone linked through methyl bridge
Compound 61 [1-(5-(9H-carbazol-9-yl)pentyl)-3-(2-bromobenzyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide] HL-60, SMMC-7721, MCF-7, SW480 0.51–2.48 μM Not specified Carbazole-benzoimidazolium hybrid with 2-bromobenzyl
36a (3,6-Di(2-furyl)-9H-carbazole) Various cancer lines Selective TopoIIα inhibition at 20-100 μM Catalytic inhibitor of TopoIIα; non-intercalating Symmetrical 3,6-di(2-furyl) substitution
5a (Recent study) MCF-7, PC-3 8.47 ± 0.29 μM (MCF-7), 5.35 ± 0.30 μM (PC-3) Topoisomerase II inhibition Optimized lead compound
Experimental Protocols for Anticancer Evaluation
  • Cytotoxicity Assays: The standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed to evaluate the antiproliferative effects of carbazole derivatives. Cells are seeded in 96-well plates at optimized densities (e.g., 5,000-10,000 cells/well) and incubated for 24 hours. Test compounds are then added in a concentration gradient (typically 0.1-100 μM) and incubated for 48-72 hours. MTT solution is added, and after 2-4 hours, the formed formazan crystals are dissolved in DMSO or isopropanol. Absorbance is measured at 570 nm, and IC₅₀ values are calculated using nonlinear regression analysis. Some studies additionally assess selectivity by comparing cytotoxicity in cancer versus normal cell lines.

  • Topoisomerase Inhibition Assays: The DNA relaxation assay evaluates topoisomerase inhibition using supercoiled pBR322 plasmid DNA. Reactions contain topoisomerase enzyme (Topo I, TopoIIα, or TopoIIβ), reaction buffer, and various concentrations of test compounds. After incubation at 37°C for 30 minutes, reactions are stopped and analyzed by agarose gel electrophoresis. DNA bands are visualized with ethidium bromide, and inhibitory concentrations are determined. The decatenation assay specifically assesses TopoII activity using kinetoplast DNA (kDNA) as substrate. For mechanism determination, DNA intercalation potential is evaluated through DNA unwinding assays using Topo I and relaxed plasmid DNA, with doxorubicin and etoposide as intercalating and non-intercalating controls, respectively.

  • Cell Death Mechanism Studies: Apoptosis induction is typically evaluated through Annexin V-FITC/propidium iodide dual staining followed by flow cytometry. Cells are treated with IC₅₀ concentrations for 24-48 hours, harvested, stained, and analyzed. Cell cycle analysis is performed by fixing cells in ethanol, treating with RNase A, staining with propidium iodide, and analyzing DNA content via flow cytometry. Senescence induction can be assessed using β-galactosidase staining at pH 6.0. Western blotting validates mechanism by evaluating protein expression changes in pathways of interest (p53, phospho-JNK, phospho-p38, PARP cleavage, etc.).

Signaling Pathways in Carbazole-Mediated Anticancer Effects

The following diagram illustrates key molecular signaling pathways through which carbazole derivatives exert their anticancer effects:

Key signaling pathways modulated by carbazole derivatives in cancer cells.

Antimicrobial Activities of Carbazole Derivatives

Antibacterial and Antifungal Efficacy

Carbazole derivatives demonstrate broad-spectrum antimicrobial activity against clinically relevant bacterial and fungal pathogens, positioning them as promising candidates for addressing the growing crisis of antimicrobial resistance. The World Health Organization has estimated that antimicrobial-resistant pathogens could cause 10 million annual deaths by 2050, underscoring the urgent need for novel therapeutic agents. Carbazole derivatives counter this threat through multiple mechanisms, including disruption of microbial membrane integrity, inhibition of essential enzymes, and interference with virulence factor expression. Structure-activity relationship studies reveal that specific substitutions dramatically influence antimicrobial potency, with chloro and methoxy groups frequently enhancing activity, particularly at the C-3 and C-6 positions of the carbazole nucleus.

The macrocyclic diamide carbazole derivative 10f exemplifies the potent antibacterial effects achievable with this scaffold, demonstrating minimum inhibitory concentration (MIC) values of 5-10 μg/mL against various bacterial species, outperforming the standard antibiotic tetracycline in some assays. Similarly, derivative 11d showed exceptional activity against Bacillus subtilis with an MIC of 1.9 μg/mL, significantly more potent than the reference drug amikacin. Against fungal pathogens, carbazole derivatives 3f and 3i displayed notable antifungal efficacy by interfering with the RAS-MAPK signaling pathway, essential for fungal growth and virulence. The continued exploration of structure-activity relationships has identified key molecular features that enhance antimicrobial properties, including the incorporation of sulfonamide groups to improve water solubility and macrocyclic structures that may enable membrane disruption.

Quantitative Antimicrobial Data

Table 2: Antimicrobial Activities of Carbazole Derivatives

Compound ID Microbial Strains Activity (MIC/Zone Inhibition) Structural Features Reference Standard
Carbazole alkaloid 1 C. kruseii, C. parapsilasis, E. coli, S. aureus, S. pyogenes High activity; MIC = 25 μg/mL (S. aureus, S. pyogenes) Natural carbazole alkaloid from Murraya koenigii Not specified
Carbazole alkaloid 2b S. aureus, S. pyogenes MIC = 25 μg/mL Natural carbazole alkaloid Not specified
Derivative 3d E. coli, S. aureus, P. aeruginosa, B. subtilis Outstanding antimicrobial activity Chloro and N-oxide substituents Carbendazim (fungal)
Macrocyclic diamide 10f Various bacterial species MIC = 5-10 μg/mL Sulfur and oxygen linkages in macrocyclic structure Tetracycline
Macrocyclic diamide 10f Various fungal species MIC = 10-20 μg/mL Sulfur and oxygen linkages in macrocyclic structure Carbendazim
Derivative 11d B. subtilis MIC = 1.9 μg/mL Derived from dehydroabietic acid Amikacin
Derivatives 8e, 9e Various bacterial and fungal strains Pronounced activity Acetyloxy and methoxy groups Ciprofloxacin, ketoconazole
Derivatives 9c, 9d F. porum, A. macrospore Excellent antifungal activity Methoxy and chloro groups Ketoconazole
Experimental Protocols for Antimicrobial Evaluation
  • Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) is determined using standardized broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacterial inocula are prepared from fresh colonies adjusted to 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL) and further diluted in Mueller-Hinton broth to achieve approximately 5 × 10⁵ CFU/mL in each well. Fungal strains are adjusted to 0.5-2.5 × 10³ CFU/mL in RPMI-1640 medium. Test compounds are serially diluted two-fold in 96-well microtiter plates, followed by inoculation with microbial suspensions. Positive controls (microbial growth without compound), negative controls (sterility), and reference antibiotic controls are included. Plates are incubated at 35°C for 16-20 hours (bacteria) or 24-48 hours (fungi). MIC is defined as the lowest concentration that completely inhibits visible growth.

  • Disk Diffusion Assay: For initial screening, the Kirby-Bauer disk diffusion method is employed. Microbial suspensions are standardized to 0.5 McFarland and swabbed onto Mueller-Hinton agar plates. Filter paper disks (6 mm diameter) impregnated with test compounds at standard concentrations (e.g., 25 μg/disk) are placed on inoculated agar surfaces. Reference antibiotic disks are included as controls. Plates are incubated at 35°C for 16-18 hours, and the diameter of inhibition zones is measured to the nearest millimeter. Results are interpreted according to CLSI criteria, with zones ≥20 mm typically indicating high susceptibility.

  • Time-Kill Kinetics Assays: To evaluate bactericidal or fungicidal activity, time-kill assays are performed. Test compounds are added at MIC, 2×MIC, and 4×MIC concentrations to microbial suspensions. Samples are removed at predetermined time intervals (0, 2, 4, 6, 8, 12, and 24 hours), serially diluted, and plated on appropriate agar media. After incubation, colonies are counted, and results are expressed as log₁₀ CFU/mL versus time. Bactericidal activity is defined as ≥3-log₁₀ decrease in CFU/mL compared to initial inoculum, while bacteriostatic activity is defined as <3-log₁₀ reduction.

Additional Pharmacological Activities

Neuroprotective and Anti-Alzheimer's Activities

Carbazole derivatives demonstrate significant potential in managing neurodegenerative disorders including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. These compounds exert neuroprotective effects through multiple mechanisms, prominently through modification of the AKT signaling pathway by boosting protein phosphatase activity in the brain. This pathway modulation enhances neuronal survival and reduces pathological protein aggregation. Specific carbazole derivatives have shown ability to reduce tau hyperphosphorylation and amyloid-beta accumulation, two hallmark pathological features of Alzheimer's disease. Additionally, certain derivatives inhibit p38 mitogen-activated protein kinase signaling by preventing the conversion of DAXX protein into ASK-1, thereby reducing apoptosis in neuronal cells exposed to oxidative stress or other insults. The extended conjugated π-system of carbazole derivatives may also facilitate blood-brain barrier penetration, making them particularly suitable for central nervous system targets.

Antidiabetic Potential

The antidiabetic activity of carbazole derivatives primarily operates through enhancement of glucose uptake via translocation of GLUT4 glucose transporters to cell membranes. In insulin-resistant states, GLUT4 translocation is impaired, contributing to hyperglycemia. Carbazole derivatives have demonstrated ability to restore this process through insulin-independent pathways, potentially offering advantages over existing therapies. Additional mechanisms include modulation of peroxisome proliferator-activated receptor gamma (PPARγ) activity, enhancement of insulin sensitivity in peripheral tissues, and reduction of hepatic glucose production. Some derivatives also exhibit alpha-glucosidase inhibitory activity, reducing postprandial hyperglycemia by delaying carbohydrate digestion and absorption in the gastrointestinal tract.

Anti-inflammatory Effects

Carbazole derivatives display potent anti-inflammatory properties primarily through interference with key inflammatory signaling pathways. The most significant mechanism involves inhibition of p38 mitogen-activated protein kinase (MAPK), a central regulator of pro-inflammatory cytokine production. By blocking this pathway, carbazole derivatives reduce the expression of cytokines such as TNF-α, IL-1β, and IL-6. Additional anti-inflammatory mechanisms include suppression of NF-κB translocation to the nucleus, inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression, and reduction of reactive oxygen species through antioxidant activity. The derivative carprofen, already approved for veterinary use, exemplifies the clinical potential of carbazole-based anti-inflammatory agents, though newer derivatives aim for improved selectivity and reduced side effects.

Synthesis Approaches for Carbazole Derivatives

The synthesis of functionalized carbazoles has evolved significantly, with modern approaches emphasizing atom economy, regioselectivity, and environmental sustainability. Lewis acid-mediated transformations have emerged as particularly valuable methods for constructing the carbazole scaffold and introducing diverse substituents at key positions. These approaches leverage the inherent electronic properties of the carbazole system, where C-3 and C-6 positions demonstrate the highest electron density and are therefore most amenable to electrophilic substitution reactions. Common synthetic strategies include:

  • Friedel-Crafts Arylation and Alkylation: Lewis acids such as ZnBr₂ efficiently catalyze intramolecular and intermolecular Friedel-Crafts reactions to construct the carbazole ring system. These reactions typically proceed through carbocation intermediates that are trapped by the electron-rich aromatic system, followed by aromatization to yield the tricyclic structure.

  • Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed methods such as the Buchwald-Hartwig amination enable efficient C-N bond formation for N-substituted carbazoles, while Suzuki-Miyaura and Heck reactions facilitate carbon-carbon bond formation at various positions on the carbazole ring.

  • Electrocyclization Reactions: These pericyclic processes provide access to linearly annulated carbazole derivatives through thermally-induced ring closure of appropriately substituted diarylamine precursors. The 6π-electrocyclization strategy offers excellent regiocontrol for constructing carbazole frameworks with specific substitution patterns.

  • Multi-component Reactions and Cascade Processes: Modern synthetic design increasingly employs tandem reaction sequences that construct multiple bonds and rings in a single operation, significantly improving synthetic efficiency. These approaches often combine Lewis acid catalysis with other activation methods to achieve complex molecular architectures from relatively simple starting materials.

The following diagram illustrates a generalized experimental workflow for evaluating carbazole derivatives:

G cluster_workflow Experimental Workflow for Carbazole Derivative Evaluation cluster_synthesis Experimental Workflow for Carbazole Derivative Evaluation cluster_char Experimental Workflow for Carbazole Derivative Evaluation cluster_screen Experimental Workflow for Carbazole Derivative Evaluation cluster_mech Experimental Workflow for Carbazole Derivative Evaluation cluster_pre Experimental Workflow for Carbazole Derivative Evaluation Design Molecular Design & Synthesis Charac Structural Characterization Design->Charac Syn1 Lewis Acid-Mediated Friedel-Crafts Design->Syn1 Syn2 Transition Metal- Catalyzed Coupling Design->Syn2 Syn3 Electrocyclization Reactions Design->Syn3 Screening In Vitro Screening Charac->Screening Char1 NMR, HRMS, HPLC Purity Charac->Char1 Char2 X-ray Crystallography Charac->Char2 Mech Mechanistic Studies Screening->Mech Screen1 Cytotoxicity Assays (MTT) Screening->Screen1 Screen2 Antimicrobial Testing (MIC) Screening->Screen2 Screen3 Enzyme Inhibition Screening->Screen3 Preclinical Preclinical Evaluation Mech->Preclinical Mech1 Topoisomerase Assays Mech->Mech1 Mech2 Apoptosis Analysis Mech->Mech2 Mech3 Cell Cycle Analysis Mech->Mech3 Mech4 Western Blotting Mech->Mech4 Pre1 Pharmacokinetic Studies Preclinical->Pre1 Pre2 In Vivo Efficacy Models Preclinical->Pre2 Pre3 Toxicological Assessment Preclinical->Pre3

Generalized experimental workflow for carbazole derivative development.

Conclusion and Future Perspectives

Carbazole derivatives represent a highly versatile and privileged scaffold in medicinal chemistry with demonstrated efficacy across multiple therapeutic domains, particularly in oncology, antimicrobial applications, and neurodegenerative disorders. The inherent chemical properties of the carbazole nucleus—including its extended π-system, molecular rigidity, and multiple sites for strategic functionalization—provide an excellent foundation for drug development. The continued elucidation of their diverse mechanisms of action, from topoisomerase inhibition to modulation of key signaling pathways like p53 and AKT, underscores their potential as targeted therapeutic agents. Current challenges in the field include optimizing selectivity profiles to reduce off-target effects, enhancing pharmacokinetic properties particularly for central nervous system targets, and addressing potential toxicity concerns through rational drug design.

Mechanism of Action of a Specific Bis-Carbazole Derivative

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study provides a detailed analysis of a compound referred to as bis-carbazole derivative 1 (N,N’-bis-(6-bromo-1,4-dimethyl-9H-carbazol-3-ylmethylene)-hydrazine) [1].

Its anticancer activity, particularly against triple-negative MDA-MB-231 and ER-positive MCF-7 breast cancer cell lines, is achieved through a multi-target mechanism:

  • Primary Target: Disruption of Cytoskeleton Dynamics
  • Secondary Mechanisms: Induction of Apoptosis

The following diagram illustrates the key signaling pathways involved in its mechanism of action.

G Compound1 Bis-Carbazole Derivative 1 Cytoskeleton Disruption of Cytoskeleton Dynamics Compound1->Cytoskeleton Apoptosis Induction of Apoptosis Compound1->Apoptosis Microtubules Stabilizes Microtubules Cytoskeleton->Microtubules Actin Perturbs Actin Network Cytoskeleton->Actin Outcome Cancer Cell Death Microtubules->Outcome Actin->Outcome Caspase8 Caspase-8 Activation Apoptosis->Caspase8 Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Bid Bid Protein Activation Apoptosis->Bid Caspase8->Bid cleaves Caspase9->Outcome Bid->Caspase9 amplifies

This diagram shows the proposed mechanism of action for bis-carbazole derivative 1, involving cytoskeleton disruption and apoptosis induction [1].

Quantitative Cytotoxicity and Selectivity Data

The anticancer efficacy of bis-carbazole derivative 1 was quantified against breast cancer cell lines and compared to a normal cell line. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values and calculated selectivity index.

Cancer Cell Line Cell Line Type IC₅₀ Value (μM) Selectivity Index (SI)
MDA-MB-231 Triple-negative breast cancer Not explicitly stated in abstract High selectivity reported [1]
MCF-7 ER-positive breast cancer Not explicitly stated in abstract High selectivity reported [1]
MCF-10A Normal mammary epithelial cells -- (Reference cell line)

This compound demonstrated high selectivity for cancer cells over normal human mammary epithelial cells (MCF-10A), suggesting a potentially favorable safety profile by sparing healthy tissues [1].

Key Experimental Protocols for Mechanistic Study

The following methodologies are critical for elucidating the mechanism of action described above.

Assay Type Key Details Application in Study
Cell Viability (MTT) Assay Cells treated for 72h; viability measured via optical density (570 nm) after MTT incubation [1]. Determined IC₅₀ values and established selective cytotoxicity against cancer cells [1].
Apoptosis Detection (TUNEL Assay) Cells treated with IC₅₀ of compound; DNA fragmentation visualized via fluorescence microscopy [1]. Confirmed induction of programmed cell death (apoptosis) in treated cancer cells [1].
Immunofluorescence Microscopy Analysis of cellular structures using specific fluorescent tags and microscopy [1]. Visualized compound's disruptive effects on microtubule and actin networks within the cytoskeleton [1].
Western Blot / Protein Analysis Not detailed in provided excerpt; inferred standard technique [1]. Detected activation/cleavage of key proteins like caspases (-8, -9) and Bid to confirm apoptotic pathways [1].
In Vivo Toxicity Study Balb/c mice, intraperitoneal administration for 1 week; assessed organ weight, hematological, and biochemical markers [1]. Evaluated preliminary safety and found no significant toxicity at tested conditions [1].

Other Notable Carbazole Derivatives and Mechanisms

  • Dual Tubulin and Topo I Inhibitors: Novel carbazole sulfonamide derivatives (compounds 7 and 15) act as dual-targeting agents. They bind to the tubulin colchicine site, inhibiting polymerization and causing cell cycle arrest at the G2/M phase. Additionally, compound 7 selectively inhibits Topoisomerase I (Topo I) [2].
  • Topoisomerase IIα (Topo IIα) Catalytic Inhibitors: A symmetrically substituted derivative, 3,6-Di(2-furyl)-9H-carbazole, was identified as a novel catalytic inhibitor of Topo IIα. It selectively inhibits the relaxation and decatenation activities of the Topo IIα isoform over the IIβ isoform, without acting as a Topo II poison or intercalating into DNA [3].

How to Proceed with Your Research

Given that "carbazole derivative 1" is not a universal identifier, I suggest the following to find the precise information you need:

  • Identify the Exact Source: If you encountered this name in a specific research paper, patent, or database, returning to that source is the most reliable way to find the corresponding chemical structure and data.
  • Refine Your Search: Use more specific identifiers in your searches, such as the IUPAC name, chemical structure, or CAS Registry Number. The systematic name for the bis-carbazole compound discussed here is N,N’-bis-(6-bromo-1,4-dimethyl-9H-carbazol-3-ylmethylene)-hydrazine [1].
  • Consult Specialized Databases: For comprehensive information, search chemical (e.g., SciFinder, PubChem) and literature (e.g., PubMed, Google Scholar) databases using the specific compound identifier.

References

Comprehensive Technical Guide: Carbazole Scaffold in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance of Carbazole Scaffold

The carbazole scaffold represents a privileged structural motif in medicinal chemistry, consisting of a tricyclic system with two benzene rings fused on either side of a pyrrole ring. This unique molecular architecture endows carbazole derivatives with remarkable electronic properties and diverse biological activities, making them invaluable in drug discovery programs. Carbazole compounds are widely distributed in nature, particularly in the Rutaceae family, with sources including bacteria, fungi, plants, and algae. The first naturally occurring carbazole alkaloid, murrayanine, was isolated from Murraya koenigii in 1962, opening avenues for extensive exploration of this scaffold in therapeutic development. [1] [2]

The significance of carbazole derivatives in pharmaceutical sciences stems from their multifaceted biological activities and favorable drug-like properties. Several carbazole-based drugs have achieved clinical success, including Celiptium (N-methyl-9-hydroxyellipticinium acetate) for breast cancer, Alecensa (alectinib) for ALK-positive non-small cell lung cancer, and Rydapt (midostaurin) for acute myeloid leukemia and systemic mastocytosis. These approved drugs validate the carbazole scaffold as a valuable template in oncology drug discovery and have stimulated extensive research into novel carbazole derivatives with improved efficacy and safety profiles. The structural versatility of the carbazole nucleus allows for strategic modifications at various positions, enabling fine-tuning of pharmacological properties and target selectivity for specific therapeutic applications. [2]

Synthetic Methodologies for Carbazole Scaffolds

The synthesis of carbazole derivatives has evolved significantly from traditional methods such as Grabe-Ullman, Clemo–Perkin, or Tauber methods to more efficient contemporary approaches. Modern catalytic systems have revolutionized carbazole synthesis, emphasizing atom economy, step efficiency, and functional group compatibility. The following table summarizes the principal synthetic methodologies developed for carbazole scaffold construction: [1] [3]

Table 1: Synthetic Methodologies for Carbazole Scaffolds

Methodology Catalytic System Key Starting Materials Advantages Representative Yield Range
Hydroarylation Pd(PPh₃)₂Cl₂/CuI co-catalyst, Et₃N solvent [1] Aryl iodides, iodo alkynols [1] Chemo- and regioselective; enables functionalization of aryl iodide group via Suzuki reaction [1] Moderate yields [1]
Metal-free Hydroarylation Trifluoroacetic acid (TFA), room temperature [1] 3-ethynyl-2-chloro substituted quinoxalines, 5-ethynyl-4-chloro substituted pyrimidines with indoles [1] Green approach, short reaction time (60 min), facile conditions, wide substrate scope [1] 63-71% [1]
[4+2] Annulation Imidazolium-based ionic liquid with sulfone moiety in butyl acetate [1] N-methylindole, 2,5-dihydro-2,5-dimethoxyfuran [1] Reusable catalytic system, better selectivity, green solvent system [1] 70-92% [1]
Cascade Annulation p-toluenesulfonic acid (PTSA·H₂O) in toluene, 120°C [1] 2-alkenyl indole, substituted aldehydes [1] Commercially available and inexpensive catalyst; one-pot procedure [1] 44-67% after N-methylation [1]
Benzannulation Metal-free, K₂CO₃ base, THF/hexane solvent [1] N-Ts-3-nitroindole, alkylidene azalactones [1] Direct access to 4-hydroxy carbazole derivatives [1] 20-92% [1]
Catalytic Csp²–H Functionalization Various transition metal catalysts [3] Simple, readily available starting materials [3] Excellent atom and step economy; cost-efficient [3] Not specified [3]

The mechanistic pathways for carbazole synthesis often involve sophisticated catalytic cycles and reactive intermediates. For instance, the palladium-catalyzed hydroarylation proceeds through a Sonogashira adduct formation, followed by palladium coordination with the alkyne moiety to form a complex that undergoes 5-endo-dig carbopalladation. This generates a pallada-spirocyclopentene intermediate, which subsequently experiences 1,2-alkyl migration to form an iodotetrahidrocarbazolium species, followed by 1,4-iodonium migration and final dehydration to yield the 2-iodocarbazole product. Understanding these mechanistic pathways enables medicinal chemists to design synthetic routes that accommodate sensitive functional groups and stereochemical requirements for targeted carbazole derivatives. [1]

Biological Activities and Therapeutic Applications

Anticancer Activities

Carbazole derivatives demonstrate potent antiproliferative effects against various cancer cell lines through multiple mechanisms of action. The following table summarizes key biological activities of recently developed carbazole derivatives: [4] [2]

Table 2: Biological Activities of Carbazole Derivatives

Compound/Class Biological Activity Mechanism/Target Potency (IC₅₀/EC₅₀) Cell Lines/Models
Compound 10 & 11 [4] Antiproliferative Not fully elucidated 7.68 µM (HepG2), 10.09 µM (HeLa), 6.44 µM (MCF7) [4] HepG2, HeLa, MCF7 cancer cell lines [4]
Compound 9 [4] Antiproliferative Not fully elucidated 7.59 µM (HeLa) [4] HeLa cancer cell lines [4]
Curaxin CBL0137 [5] Anti-trypanosome Inhibits transferrin endocytosis and protein synthesis [5] 12.5 ± 2.6 nM (T. brucei) [5] T. brucei Lister 427; Mouse model of chronic HAT [5]
CAB [6] Anti-vascular remodeling Binds SH2 domain of STAT3, inhibiting CIAPIN1/JAK2/STAT3 axis [6] Attenuated intimal hyperplasia in animal models [6] PDGF-induced VSMC proliferation; injury-induced neointima animal models [6]
Ferrocenyl platinum(II) complex [2] Photocytotoxic Photoactivated cytotoxicity 12.0 µM (visible light), >60 µM (dark) [2] HaCaT cell lines [2]
N-Acylcarbazoles (2a, 2b) [2] Antiproliferative Not specified 0.028 µM, 0.45 µM [2] CAL 27 squamous cell carcinoma [2]
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole (3) [2] Antiproliferative Not specified 2.5 nM [2] Calu1 lung carcinoma cell line [2]
Compound 4 & 9 [4] Antioxidant Free radical scavenging 1.05 ± 0.77 µM, 5.15 ± 1.01 µM [4] DPPH assay [4]

The antiproliferative activities of carbazole derivatives often stem from their ability to interact with cellular macromolecules, particularly DNA and various enzymes. Ellipticine and its analogue Celiptium function as topoisomerase II inhibitors and intercalating agents, stabilizing the cleavable complex of topoisomerase II and inducing DNA breakages, thereby inhibiting DNA replication and RNA and protein synthesis. Similarly, alectinib targets anaplastic lymphoma kinase (ALK) in non-small cell lung cancer, while midostaurin inhibits fms-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia. These diverse mechanisms highlight the structural adaptability of the carbazole scaffold in addressing various oncogenic targets. [2]

Antimicrobial and Other Therapeutic Applications

Beyond oncology, carbazole derivatives exhibit broad-spectrum biological activities with therapeutic potential against infectious diseases and other conditions. Curaxin CBL0137 demonstrated promising activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), curing the infection in a mouse model. This anti-trypanosome activity was associated with the compound's ability to inhibit transferrin endocytosis and protein synthesis in trypanosomes, highlighting a unique mode of action distinct from conventional therapies. Importantly, structural analogs CBL0174 and CBL0187 with similar drug-like properties failed to control trypanosome proliferation in vivo, underscoring the subtle structure-activity relationships in this chemotype. [5]

Several carbazole alkaloids from Murraya koenigii, including koenigicine, mukonicine, o-methylmurrayamine A, koenine, and girinimbine, have shown potential as SARS-CoV-2 main protease (Mpro) inhibitors through computational studies. These compounds displayed stronger binding affinities and molecular interactions than the reference inhibitor 3WL (baicalein) in molecular docking studies, with favorable physicochemical and ADME/T properties that satisfied criteria for oral bioavailability and druggability. This application demonstrates the versatility of carbazole scaffolds in addressing emerging therapeutic targets, including viral enzymes. [7]

Case Studies and Signaling Pathways

STAT3 Inhibition in Vascular Remodeling

The novel carbazole derivative 9H-Carbazol-3-yl 4-aminobenzoate (CAB) attenuates vascular remodeling through a specific signaling pathway. CAB significantly attenuates platelet-derived growth factor (PDGF)-induced vascular smooth muscle cell (VSMC) proliferation and migration by directly binding to the SH2 domain of STAT3, thereby suppressing STAT3 activation. This inhibition subsequently downregulates the CIAPIN1/JAK2/STAT3 axis through decreased CIAPIN1 transcription, leading to attenuated Krüppel-like factor 4 (KLF4)-mediated VSMC dedifferentiation and increased CDKN1B-induced cell cycle arrest. Additionally, CAB suppresses matrix metalloproteinase 9 (MMP9), further inhibiting vascular remodeling. This pathway elucidates the molecular mechanism by which CAB inhibits intimal hyperplasia in injury-induced neointima animal models, positioning STAT3 as a major regulator controlling the CIAPIN1/JAK2/STAT3 axis for treating vascular proliferative diseases. [6]

The following diagram illustrates this signaling pathway:

G CAB CAB STAT3 STAT3 CAB->STAT3 Binds SH2 Domain CIAPIN1 CIAPIN1 STAT3->CIAPIN1 Decreases Transcription JAK2 JAK2 CIAPIN1->JAK2 Regulates KLF4 KLF4 CIAPIN1->KLF4 Downregulation JAK2->STAT3 Phosphorylation Phenotype Phenotype KLF4->Phenotype Mediates Switching CDKN1B CDKN1B CDKN1B->Phenotype Cell Cycle Arrest MMP9 MMP9 Hyperplasia Hyperplasia MMP9->Hyperplasia Promotes Phenotype->Hyperplasia Leads To

CAB inhibits vascular remodeling via STAT3 pathway

Multiparameter Ranking for Anti-Trypanosome Lead Discovery

The Curaxin HAT Lead Efficacy (CHLE) score represents an innovative multi-parameter ranking system for evaluating carbazole derivatives against Human African Trypanosomiasis. This comprehensive approach integrates physicochemical properties, metabolic stability, pharmacokinetic profiles, tissue distribution, and pharmacodynamic parameters to calculate a predictive score for in vivo efficacy. The CHLE score incorporates specific trypanocidal parameters such as DTC90 (concentration that is 90% trypanocidal 24 hours after a 6-hour exposure) and relates this to drug exposure through the AUC₀–₆h:DTC90 ratio. Additionally, the score accounts for critical modes of action in trypanosomes, including inhibition of transferrin endocytosis and protein synthesis. This multi-parameter approach explains why CBL0137 successfully cured HAT in mice while structural analogs CBL0174 and CBL0187 with similar traditional drug-like properties failed, despite comparable in vitro activity against T. brucei. [5]

The following diagram illustrates this multi-parameter ranking concept:

G InputParams Input Parameters Physicochemical Properties Metabolic Stability Pharmacokinetics Tissue Distribution CHLEScore CHLE Score Calculation InputParams->CHLEScore Evaluation Biological Evaluation Anti-trypanosome Activity Transferrin Endocytosis Inhibition Protein Synthesis Inhibition Evaluation->CHLEScore Output Lead Ranking Prediction of In Vivo Efficacy CHLEScore->Output

Multi-parameter ranking for anti-trypanosome carbazoles

Structure-Activity Relationship (SAR) Analysis

The biological activity of carbazole derivatives is heavily influenced by specific molecular features and substituent patterns. Through extensive SAR studies, researchers have identified key positions on the carbazole nucleus that modulate potency, selectivity, and drug-like properties. For carbazole carboxamide derivatives as BTK inhibitors, bulky substitutions are preferred at the R1 position, while hydrogen-bond donors are favored at the 1-position. Additionally, introducing hydrophilic substitutions at both R1 and R4 positions significantly improves BTK inhibitory activities. These structural insights facilitate the rational design of novel carbazole derivatives with optimized pharmacological profiles. [8]

The three-dimensional orientation of substituents profoundly influences target binding and biological activity. Molecular modeling studies on carbazole carboxamide derivatives reveal that the carbazole ring typically interacts with key residues in the BTK active site, particularly Gly475 and Met477, through hydrogen bonding in the hinge region. Additionally, the benzene ring often engages in π-π stacking interactions with Tyr466, while halogen atoms at the R6 position form hydrophobic interactions with Glu407 and Asp539. These detailed molecular interactions inform medicinal chemists in designing carbazole derivatives with enhanced binding affinity and selectivity for specific therapeutic targets. [8]

Experimental Protocols and Methodologies

Synthesis of Carbazole Derivatives

Protocol for Sulfonohydrazide Carbazole Derivatives (Representative Procedure) [4]

  • Reaction Setup: Dissolve compound 1 (1 eq.) in anhydrous THF (15 mL) in a round-bottom flask equipped with a magnetic stirrer.
  • Base Addition: Add triethylamine (Et₃N, 1.1 eq.) to the reaction mixture.
  • Sulfonylation: Add the appropriate sulfonyl chloride (1 eq.) dropwise with stirring at room temperature.
  • Reaction Monitoring: Stir the reaction mixture at room temperature for 18 hours and monitor by thin-layer chromatography (TLC) using hexane/ethyl acetate or dichloromethane/methanol solvent systems.
  • Workup Procedure: Filter the suspension to remove salts and evaporate THF from the filtrate under reduced pressure.
  • Purification: Dissolve the crude product in minimal methanol (3 mL) and add to cold water (150 mL) with stirring. Filter the precipitated solid, dry, and recrystallize using ethanol to obtain the desired product as colorless crystals.
  • Characterization: Confirm structure and purity by ( ^1H )-NMR, ( ^{13}C )-NMR, UPLC/MS-TOF, and FT-IR spectroscopy.
Biological Evaluation Methods

Antiproliferative Assay Protocol [4]

  • Cell Culture: Maintain cancer cell lines (HepG2, HeLa, MCF7, CaCo-2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
  • Compound Treatment: Seed cells in 96-well plates at optimal density (5,000-10,000 cells/well) and incubate for 24 hours. Add test compounds at various concentrations (typically 1-200 µM) and incubate for 48-72 hours.
  • Viability Assessment: Add MTT reagent (0.5 mg/mL) and incubate for 2-4 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate percentage viability relative to untreated controls and determine IC₅₀ values using nonlinear regression analysis.

Antioxidant Activity Assessment [4]

  • DPPH Assay: Prepare 0.1 mM DPPH solution in methanol. Mix test compounds at various concentrations with DPPH solution and incubate in the dark for 30 minutes.
  • Measurement: Measure absorbance at 517 nm and calculate percentage radical scavenging activity relative to methanol blank.
  • Calculation: Determine IC₅₀ values (concentration providing 50% scavenging) from dose-response curves.

Molecular Docking Protocol [7]

  • Protein Preparation: Obtain crystal structure of target protein (e.g., SARS-CoV-2 Mpro, PDB ID: 6M2N) from Protein Data Bank. Remove water molecules, ligands, and heteroatoms except essential crystallographic waters. Adjust to physiological protonation state using UCSF Chimera software.
  • Ligand Preparation: Retrieve carbazole alkaloid structures from PubChem database. Adjust to physiological protonation states and perform energy minimization in universal force field (UFF) with conjugate gradient algorithm for 500 steps using Avogadro software.
  • Docking Execution: Define active site residues based on literature and co-crystal ligand position. Perform molecular docking using AutoDock 4.2 or AutoDock Vina with Lamarckian genetic algorithm. Set grid box dimensions to enclose active site (40×40×40 Å for global search, 15×15×15 Å for focused analysis).
  • Analysis: Analyze binding poses, intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-stacking), and binding energies using BIOVIA Discovery Studio Visualizer or PyMOL.

Conclusion and Future Perspectives

The carbazole scaffold continues to demonstrate immense value in drug discovery and development, supported by its diverse biological activities, favorable drug-like properties, and structural versatility. The continued exploration of novel synthetic methodologies, particularly catalytic C-H functionalization approaches, enables more efficient access to structurally diverse carbazole libraries for biological screening. Furthermore, advanced structure-based drug design techniques, including molecular docking, 3D-QSAR, and molecular dynamics simulations, facilitate the rational optimization of carbazole derivatives for enhanced potency and selectivity. [1] [8] [3]

References

Comprehensive Technical Guide: Structure-Activity Relationship of Carbazole Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Executive Summary

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of carbazole derivatives, a class of compounds with demonstrated therapeutic potential across multiple disease domains. Carbazole's tricyclic aromatic structure serves as a privileged scaffold in medicinal chemistry, enabling diverse biological activities through strategic structural modifications. This review synthesizes current research findings to elucidate how specific alterations to the carbazole core influence molecular interactions, efficacy, and selectivity against various biological targets. Key applications span anticancer, antiviral, and neuroprotective domains, with particular emphasis on emerging opportunities in COVID-19 therapeutics and chemotherapy-induced peripheral neuropathy management. The technical evaluation includes quantitative activity data, detailed experimental methodologies, and computational approaches that facilitate rational drug design. Additionally, this guide incorporates visualizations of critical signaling pathways and experimental workflows to assist researchers in navigating the complex landscape of carbazole derivative optimization.

Introduction to the Carbazole Scaffold

Carbazole is a tricyclic aromatic system consisting of two benzene rings fused on either side of a pyrrole ring. This heterocyclic architecture provides exceptional structural versatility, allowing for synthetic modifications at multiple positions that significantly influence its electronic properties, binding affinity, and overall pharmacological profile. The carbazole nucleus is classified as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved therapeutics. Naturally occurring carbazole alkaloids are primarily found in plants of the Rutaceae family, particularly in the Murraya koenigii (curry leaf tree), which has been used traditionally in Ayurvedic medicine for various applications [1].

The intrinsic molecular properties of the carbazole system, including its planar structure, aromaticity, and ability to engage in π-π stacking interactions with biological targets, make it particularly valuable in drug discovery. The carbazole scaffold demonstrates favorable drug-like characteristics such as metabolic stability, reasonable aqueous solubility, and the capacity to cross cell membranes. These properties have motivated extensive research into carbazole derivatives over several decades, with significant advances in understanding how structural modifications influence their biological activities [2]. Current investigations continue to reveal new dimensions of the carbazole pharmacophore, expanding its potential applications in addressing unmet medical needs.

Fundamental SAR Principles of Carbazole Derivatives

The structure-activity relationship of carbazole derivatives is governed by several key structural considerations that profoundly influence their biological activity and pharmacological properties. Understanding these fundamental principles provides a foundation for rational drug design using the carbazole scaffold.

  • Core Substitution Patterns: The position and nature of substituents on the carbazole ring system dramatically influence biological activity. Electron-donating groups (e.g., methoxy, hydroxy) at specific positions generally enhance antioxidant properties and influence electronic distribution, while electron-withdrawing groups (e.g., nitro, cyano) can strengthen interactions with certain enzymatic targets. Substitutions at positions 1, 3, 6, and 8 often yield the most significant bioactivity changes.

  • Side Chain Modifications: The incorporation of specific functional groups at the nitrogen atom or on the carbazole ring system can dramatically alter pharmacological properties. Common modifications include alkyl chains of varying lengths, aryl groups, and heterocyclic attachments. These alterations influence lipophilicity, hydrogen bonding capacity, and molecular geometry, thereby modulating target engagement and bioavailability.

  • Hybridization Strategies: Combining the carbazole scaffold with other pharmacophoric elements has emerged as a powerful strategy for enhancing potency and multi-target engagement. Successful hybrids have incorporated ferulic acid for neuroprotection, triazole rings for DNA interaction, and other heterocyclic systems to create dual-mechanism agents [3].

  • Stereochemical Considerations: For chiral carbazole derivatives, specific enantiomers often exhibit distinct biological activities due to differential interactions with chiral biological targets. In some cases, one enantiomer may demonstrate significantly enhanced potency or selectivity, highlighting the importance of stereoselective synthesis and evaluation [2].

Table 1: Fundamental SAR Principles of Carbazole Derivatives

Structural Element Modification Type Impact on Bioactivity Therapeutic Implications
Carbazole Core Electron-donating/withdrawing groups Alters electron distribution, binding affinity Enhanced target specificity, reduced off-target effects
N-Atom Position Alkylation, acylation, aryl substitution Modulates lipophilicity, metabolic stability Improved bioavailability, pharmacokinetic profile
Ring Fusion Creation of pentacyclic systems Enhances planar structure and DNA intercalation Increased potency against topoisomerase enzymes
Hybrid Molecules Combination with other pharmacophores Enables multi-target engagement Addressing complex disease pathologies

SAR in Anticancer Applications

The antitumor properties of carbazole derivatives have been extensively investigated, with numerous studies demonstrating potent activity against various cancer cell lines. The primary mechanisms of action include topoisomerase inhibition, DNA intercalation, cell cycle disruption, and induction of apoptosis. The relationship between specific structural features and anticancer efficacy follows discernible patterns that inform rational drug design.

Key Derivatives and Mechanisms

Recent research has identified several promising carbazole-based anticancer agents with varied structural features. Compound Cz-1 has demonstrated significant antiproliferative activity through its interaction with MYC G-quadruplex DNA, thereby downregulating MYC transcription and inducing apoptosis in cancer cells. The molecular design incorporates a carbazole moiety that stacks on G-quartets via π-π interactions, while triazole motifs and carboxamides facilitate additional stacking interactions with other bases in the DNA structure [3]. The presence of a cationic amine side chain enables electrostatic interactions with the negatively charged phosphate backbone of DNA, enhancing binding affinity.

Similarly, 2,8-disubstituted carbazole derivatives have shown remarkable anticancer potential through multiple mechanisms. These compounds typically feature substitutions that enhance planarity and promote DNA intercalation, while also demonstrating inhibitory activity against cholinesterases. The strategic placement of substituents at the 2 and 8 positions creates optimal steric and electronic conditions for interaction with biological targets, particularly DNA and various enzymes involved in cancer progression [3].

SAR Trends and Optimization Strategies

The anticancer potency of carbazole derivatives demonstrates clear dependence on specific structural parameters. The following trends have emerged from systematic SAR studies:

  • Ring Substitution Patterns: Derivatives with electron-donating methoxy groups at positions 3 and 6 consistently demonstrate enhanced cytotoxic effects compared to unsubstituted carbazoles. These substituents influence electron density distribution across the aromatic system, potentially enhancing DNA intercalation capabilities through improved π-π stacking interactions.

  • N-Alkyl Chain Length: The nature of substituents on the carbazole nitrogen significantly impacts biological activity. Moderate-length alkyl chains (3-6 carbons) typically optimize lipophilicity and cellular uptake, while bulky substituents may sterically hinder target engagement. In some cases, N-aryl substitutions enhance interaction with specific enzymatic targets.

  • Hybrid Molecular Designs: Incorporation of additional pharmacophores has yielded compounds with dual mechanisms of action. Ferulic acid-carbazole hybrids demonstrate not only potent cytotoxicity but also pronounced antioxidant activity and significant neuroprotection against ROS-induced damage, surpassing the activity of the individual components [3].

Table 2: Carbazole Derivatives with Anticancer Activity

Compound Structural Features Mechanism of Action Reported Activity
Cz-1 Carbazole-triazole hybrid with cationic side chain MYC G-quadruplex binding, transcription inhibition Nanomolar binding affinity, apoptosis induction
2,8-Disubstituted Carbazoles Specific substitutions at 2 and 8 positions DNA intercalation, topoisomerase inhibition Potent cytotoxicity across multiple cell lines
FA-Carbazole Hybrids Ferulic acid conjugated to carbazole core Multi-target: antioxidant, neuroprotective, cytotoxic IC~50~ 1.9 μM for AChE inhibition; enhanced neuroprotection
N-Alkyl Carbazoles Variable alkyl chains at N-position Cell cycle disruption, apoptosis induction Chain length-dependent activity (optimal 3-6 carbons)

SAR in Antiviral Applications

The antiviral potential of carbazole derivatives has gained significant attention, particularly in the context of the COVID-19 pandemic. Research has focused primarily on their activity against SARS-CoV-2, the virus responsible for COVID-19, with promising results highlighting their mechanism of action and structural prerequisites for efficacy.

SARS-CoV-2 Main Protease (Mpro) Inhibition

Molecular docking studies have revealed that specific carbazole alkaloids from Murraya koenigii exhibit strong binding affinities for the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The catalytic dyad of Mpro (His41 and Cys145) appears to be effectively shielded by several carbazole derivatives, including koenigicine, mukonicine, o-methylmurrayamine A, koenine, and girinimbine. These compounds demonstrate stronger binding affinities and more favorable molecular interactions than the reference inhibitor baicalein (3WL) [1].

The binding interactions involve a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions with key residues in the Mpro active site. Molecular dynamics simulations further confirmed the stability of these docking complexes, with mukonicine, o-methylmurrayamine A, koenine, and girinimbine maintaining precise stability throughout the simulation period. Additionally, these compounds displayed favorable physicochemical and ADME/T properties that satisfy criteria for oral bioavailability and druggability, making them promising candidates for further development as antiviral agents [1].

Structural Determinants for Antiviral Activity

Systematic evaluation of carbazole derivatives against SARS-CoV-2 has identified specific structural features that correlate with enhanced antiviral activity:

  • Oxygenated Substituents: The presence of oxygen-containing functional groups (hydroxyl, methoxy, carbonyl) at specific positions on the carbazole ring enhances hydrogen bonding capacity with key amino acid residues in the viral protease active site, thereby improving binding affinity and inhibitory potency.

  • Molecular Planarity: The inherent planarity of the carbazole system facilitates optimal π-π stacking interactions with aromatic residues in the target enzyme, particularly when aligned with the catalytic dyad. Subtle modifications that enhance this planarity without compromising solubility generally improve antiviral efficacy.

  • Substitution Patterns: Derivatives with specific substitution at positions 3, 6, and 9 of the carbazole nucleus demonstrate superior activity against Mpro compared to other substitution patterns. These modifications appear to optimize steric complementarity within the enzyme's binding pocket while maintaining favorable electronic characteristics for protein-ligand interactions.

SAR in Neuroprotective Applications

The neuroprotective properties of carbazole derivatives represent an emerging area of therapeutic development, particularly for addressing chemotherapy-induced peripheral neuropathy (CIPN). The compound Carba1 has demonstrated remarkable efficacy through a dual-mechanism approach that protects neuronal cells while maintaining anticancer efficacy.

Dual Mechanism of Neuroprotection

Carba1 exhibits a bifunctional activity profile that addresses both the toxic side effects of chemotherapy and the vulnerability of neuronal cells. First, it interacts with tubulin at the colchicine binding site, inducing conformational changes that promote binding of taxane-site chemotherapeutics like paclitaxel. This allows for significant reduction in paclitaxel dosage without compromising anticancer efficacy, thereby diminishing neurotoxic exposure. Second, Carba1 activates nicotinamide phosphoribosyltransferase (NAMPT), enhancing NAD+ biosynthesis and boosting the metabolic resilience of neurons and Schwann cells against chemotherapy-induced damage [4].

This dual mechanism was validated in both in vitro and in vivo models. In primary cultures of sensory neurons from adult mouse dorsal root ganglia, Carba1 (12 μM) completely prevented axonal degeneration induced by paclitaxel (50 nM). Similarly, in DRG explant cultures, Carba1 protected Schwann cells from paclitaxel-induced injury, preserving the overall architecture and axonal network density. Crucially, Carba1 did not interfere with paclitaxel's tumor-fighting ability or promote tumor growth in xenograft models, highlighting its potential as an adjuvant to chemotherapy regimens [4].

G Carba1 Carba1 Administration Tubulin Tubulin Binding (Colchicine Site) Carba1->Tubulin Binds NAMPT NAMPT Activation Carba1->NAMPT Activates MT_stabilization Enhanced Microtubule Stabilization Tubulin->MT_stabilization Promotes NAD Increased NAD+ Biosynthesis NAMPT->NAD Stimulates Chemo_reduction Reduced Chemotherapy Dosage Requirement MT_stabilization->Chemo_reduction Enables Neuroprotection Neuronal Metabolic Resilience NAD->Neuroprotection Enhances CIPN_prevention CIPN Prevention Chemo_reduction->CIPN_prevention Reduces Neurotoxicity Neuroprotection->CIPN_prevention Increases Resistance

Figure 1: Dual Mechanism of Carba1 in Preventing Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Structure-Activity Relationship for Neuroprotection

Systematic SAR investigations of the carbazole series for neuroprotection have revealed distinct structural requirements:

  • The carbazole core provides the fundamental framework for tubulin interaction, with specific substitutions modulating binding affinity at the colchicine site.

  • Polar substituents at particular positions enhance NAMPT activation potential, potentially through improved interactions with the enzyme's active site or allosteric regulatory domains.

  • Side chain modifications differentially influence the two primary activities, allowing for optimization of either tubulin binding or NAMPT activation. This has enabled the development of analogs with tailored activity profiles prioritizing specific neuroprotective mechanisms.

  • Interestingly, the structural requirements for synergy with taxane-site chemotherapeutics appear distinct from those required for direct neuroprotection, suggesting possibilities for developing specialized analogs targeting specific clinical applications.

Experimental and Computational Methodologies

Molecular Docking Protocols

Molecular docking serves as a fundamental technique for evaluating the binding interactions between carbazole derivatives and biological targets. The following standardized protocol has been employed in studying carbazole derivatives against SARS-CoV-2 Mpro:

  • Protein Preparation: Retrieve crystal structures of target proteins (e.g., SARS-CoV-2 Mpro PDB ID: 6M2N) from the Protein Data Bank. Remove water molecules, ligands, and heteroatoms, preserving essential crystallographic waters where relevant. Adjust protonation states of amino acid residues to physiological conditions using software such as UCSF Chimera [1].

  • Ligand Preparation: Obtain 3D structures of carbazole derivatives from databases like PubChem. Conduct geometry optimization using molecular mechanics force fields (e.g., Universal Force Field with conjugate gradient algorithm for 500 steps). Assign appropriate protonation states corresponding to physiological pH [1].

  • Docking Execution: Employ docking software such as AutoDock 4.2 or AutoDock Vina. Define grid boxes centered on the protein's active site with sufficient dimensions to accommodate ligand flexibility (typically 40Å for initial screening). Utilize Lamarckian genetic algorithm for conformational sampling with rigid protein and flexible ligand parameters [1].

  • Validation and Analysis: Validate docking protocols by re-docking native crystallographic ligands and calculating RMSD values between experimental and computational poses. Analyze resulting complexes using visualization tools (e.g., BIOVIA Discovery Studio) to identify key interactions, including hydrogen bonds, hydrophobic contacts, and π-π stacking [1].

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the stability and conformational dynamics of carbazole derivatives bound to their biological targets:

  • System Preparation: Solvate the protein-ligand complex in an explicit water model (e.g., TIP3P) within a periodically repeating box. Add counterions to neutralize system charge.

  • Simulation Parameters: Employ molecular dynamics software (e.g., GROMACS, AMBER) with appropriate force fields. Apply periodic boundary conditions and particle mesh Ewald method for long-range electrostatics.

  • Equilibration and Production: Conduct energy minimization followed by stepwise equilibration under NVT and NPT ensembles. Run production simulations for timescales sufficient to capture relevant biological processes (typically 50-200 ns). Maintain temperature and pressure using coupling algorithms (e.g., Berendsen, Parrinello-Rahman).

  • Trajectory Analysis: Calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and hydrogen bonding patterns. Visualize trajectories to assess binding stability and identify conformational changes critical for biological activity.

QSAR Modeling Approaches

Quantitative structure-activity relationship (QSAR) modeling enables the prediction of biological activity based on molecular descriptors:

  • Descriptor Calculation: Compute constitutional, topological, geometric, and electronic descriptors using software such as Dragon or PaDEL. Include specific topological indices (e.g., Zagreb indices, augmented Zagreb index) that correlate with biological activity of carbazole derivatives [5] [6].

  • Model Development: Apply multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to establish relationships between descriptors and biological activity. Adhere to OECD guidelines for QSAR validation, ensuring robustness, predictivity, and mechanistic interpretability [5].

  • Model Validation: Employ internal validation (cross-validation, leave-one-out) and external validation (test set prediction) to assess model performance. Define applicability domains to identify compounds for which predictions are reliable [5].

  • Mechanistic Interpretation: Analyze descriptor contributions to elucidate structural features governing biological activity, enabling rational design of optimized carbazole derivatives.

G Start Compound Library Carbazole Derivatives Descriptor_calc Descriptor Calculation Constitutional, Topological, Electronic, Geometric Start->Descriptor_calc Structures Modeling Model Development MLR, PLS, Machine Learning Descriptor_calc->Modeling Molecular Descriptors Validation Model Validation Internal/External Applicability Domain Modeling->Validation Initial Model Validation->Modeling Refinement Prediction Activity Prediction & SAR Interpretation Validation->Prediction Validated QSAR

Figure 2: QSAR Modeling Workflow for Carbazole Derivatives

Conclusion and Future Perspectives

The structure-activity relationship of carbazole derivatives demonstrates the remarkable versatility of this scaffold in addressing diverse therapeutic needs. Systematic SAR studies have elucidated key structural determinants for activity against cancer, viral infections, and neurological disorders, enabling rational design of optimized compounds. The multidisciplinary approach combining synthetic chemistry, computational modeling, and biological evaluation has significantly advanced our understanding of how specific modifications influence pharmacological properties.

Future directions in carbazole research include expanding investigations into combination therapies that leverage the multi-target capabilities of carbazole hybrids, developing isoform-selective derivatives to minimize off-target effects, and optimizing pharmacokinetic properties through prodrug strategies and formulation technologies. Additionally, the application of artificial intelligence and machine learning in SAR analysis promises to accelerate the identification of promising candidates by integrating complex structural and biological data. As research continues to unravel the intricate relationships between carbazole structure and biological function, this privileged scaffold is poised to yield novel therapeutic agents addressing significant unmet medical needs across multiple disease domains.

References

carbazole derivatives in Alzheimer's disease research

Author: Smolecule Technical Support Team. Date: February 2026

Multitarget Therapeutic Rationale in AD

The complexity of Alzheimer's disease, involving multiple pathological pathways, has shifted research from single-target to multi-target drugs. Carbazole derivatives are well-suited for this approach, as they can be designed to interact with several key targets involved in AD pathogenesis [1]. The leading compounds combine several pharmacophore moieties, such as aminoadamantane (found in memantine) and carbazole, into a single molecule [1].

The diagram below illustrates the core multi-target logic applied in the design of these compounds.

G Compound Carbazole-Based Conjugate Cholinergic Cholinergic System (BChE Inhibition) Compound->Cholinergic Glutamatergic Glutamatergic System (NMDA Receptor Blockade) Compound->Glutamatergic Microtubule Microtubule System (Stabilization) Compound->Microtubule Mitochondrial Mitochondrial Function (Protection from Ca²⁺ overload) Compound->Mitochondrial

Multi-target action of carbazole conjugates on key AD pathways.

Quantitative Pharmacological Profiles

The therapeutic potential of carbazole derivatives is quantified through their inhibitory activity against key enzymes, particularly butyrylcholinesterase (BChE).

Table 1: Inhibitory Activity (IC₅₀) of Select Carbazole Derivatives against Cholinesterases

Compound Structure / Key Feature BChE IC₅₀ (μM) AChE IC₅₀ (μM) Selectivity (AChE/BChE) Primary Experimental Model Reference
C-1b Memantine-Carbazole Conjugate 7.6 ± 0.3 >20 (Very weak) High Equine serum BChE [1]
C-2h Memantine-Tetrahydrocarbazole Conjugate Most potent in its series >20 (Very weak) High Equine serum BChE [1]
15g 1,2,3,4-Tetrahydrocarbazole with piperidine 0.11 >100 Very High Human BChE (In vitro) [2]

Key Findings from Biological Evaluations:

  • High Selectivity for BChE: A major finding is that many carbazole derivatives, including conjugates and simpler analogs, are highly selective inhibitors of BChE over acetylcholinesterase (AChE), as shown in Table 1 [1] [2]. This is significant because BChE becomes increasingly important in the cholinergic hypothesis of AD as the disease progresses.
  • NMDA Receptor Antagonism: Conjugates like C-2h act as blockers of the MK-801 binding site within the NMDA receptor channel, similar to memantine. This activity helps prevent glutamate-induced excitotoxicity without completely shutting down normal synaptic transmission [1].
  • Microtubule Stabilization: Leading compounds demonstrate the ability to promote the assembly of tubulin into microtubules in vitro. This suggests a potential disease-modifying role by countering the toxic effects of hyperphosphorylated tau protein, which destabilizes microtubules in AD neurons [1].
  • Cellular Neuroprotection: These compounds have shown efficacy in protecting nerve cells from death induced by calcium overload, a common feature in neurodegenerative processes [1].
  • In Vivo Validation: Compound 15g was studied in vivo using the Morris water maze task in a scopolamine-induced model of memory impairment. The treatment resulted in significant memory improvement, validating the therapeutic potential of this class of inhibitors [2].

Synthetic Pathways and Experimental Protocols

The synthesis of carbazole derivatives for AD research often involves creating hybrid molecules and modifying the core carbazole structure to optimize biological activity.

Synthesis of Multi-Target Conjugates

A common strategy is to link an aminoadamantane pharmacophore (e.g., from memantine) to a carbazole derivative via a synthetic spacer like 2-hydroxypropylene [1]. The workflow for creating and testing these conjugates is systematic.

G Start Aminoadamantane & Carbazole Precursors Step1 Synthetic Conjugation (via 2-hydroxypropylene spacer) Start->Step1 Step2 In Vitro Profiling (Enzyme inhibition, receptor binding) Step1->Step2 Step3 Cellular Assays (Neuroprotection, tubulin polymerization) Step2->Step3 Lead Identification of Lead Compound (e.g., C-2h) Step3->Lead

Workflow for developing multi-target carbazole conjugates.

Synthesis of Selective BChE Inhibitors

The synthesis of potent 1,2,3,4-tetrahydrocarbazole-based BChE inhibitors, such as compound 15g, involves a series of reactions. A key step is the Fischer indole synthesis, a classic method for constructing the carbazole ring system, followed by further functionalization [2] [3]. Lewis acid-catalyzed reactions are also innovative and effective methods for constructing complex carbazole scaffolds [3].

Detailed Experimental Protocol: BChE Inhibition Assay (Ellman's Method) This is a standard protocol used to determine IC₅₀ values [2].

  • Solution Preparation:

    • Prepare a 0.1 M phosphate buffer at pH 8.0.
    • Dissolve BChE (from human serum or equine serum) in the buffer.
    • Prepare substrate solution: Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) in buffer.
    • Prepare color reagent: 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) in buffer.
    • Prepare test compounds: Serial dilutions in buffer or DMSO (ensure final DMSO concentration is ≤1%, which does not affect enzyme activity).
  • Assay Procedure:

    • In a cuvette or microplate well, mix:
      • Buffer (to a final volume of 1 mL or 200 μL)
      • DTNB solution (final concentration 0.3 mM)
      • BChE enzyme solution.
      • The test compound at a specific concentration.
    • Pre-incubate the mixture for 10-15 minutes at 25°C (77°F).
    • Initiate the reaction by adding the substrate (ATChI/BTChI, final concentration 0.5 mM).
    • Immediately monitor the formation of the yellow 5-thio-2-nitrobenzoate anion (TNB) by measuring the absorbance at 412 nm for 5-10 minutes.
  • Data Analysis:

    • Calculate the reaction velocity (ΔA/ min) for each sample and control (no inhibitor).
    • Calculate the percentage of enzyme activity remaining at each inhibitor concentration.
    • Plot % activity vs. log(inhibitor concentration) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

Carbazole derivatives have firmly established themselves as a privileged scaffold in the rational design of next-generation Alzheimer's therapeutics. Their strength lies in their inherent suitability for multi-target drug discovery, addressing cholinergic deficits, glutamatergic excitotoxicity, and core pathological processes like microtubule destabilization simultaneously [1]. The leading compounds, such as the conjugate C-2h and the selective BChE inhibitor 15g, demonstrate that this chemical class can yield agents with both symptomatic efficacy and disease-modifying potential, as evidenced by in vivo cognitive improvement [2].

Future work will likely focus on further optimizing the balance of activities against these multiple targets, improving drug-like properties, and conducting more extensive pre-clinical and clinical trials to fully validate their efficacy and safety in humans.

References

Comprehensive Application Notes and Protocols: Lewis Acid-Catalyzed Synthesis of Carbazole Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbazoles and Lewis Acid Catalysis

Carbazoles represent a crucial class of nitrogen-containing tricyclic aromatic heterocycles that form the structural backbone of numerous biologically active natural products, pharmaceuticals, and functional materials. The first isolation of carbazole from coal tar was reported by Graebe and Glazer in 1872, followed by the identification of murrayanine, a carbazole derivative, from Murraya koenigii spreng by Bose and colleagues in 1965 [1] [2]. Over the past decades, carbazole derivatives have attracted substantial interest across various scientific disciplines due to their diverse biological activities and exceptional material properties. These compounds exhibit remarkable electronic properties and molecular planarity that make them valuable building blocks for organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), photovoltaic devices, and conducting polymers [1] [2] [3].

The strategic importance of Lewis acid catalysis in carbazole synthesis stems from several advantages over traditional synthetic methods. Lewis acids offer exceptional catalytic efficiency, excellent functional group tolerance, and superior atom economy, enabling the construction of complex carbazole architectures from relatively simple precursors [1] [2]. These catalysts facilitate key transformations such as Friedel-Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond formations, and aromatization cascades under mild reaction conditions [1]. The ability of Lewis acids to activate specific functional groups and stabilize reactive intermediates allows for the precise regiocontrol required for assembling highly functionalized carbazole systems that are difficult to access via conventional approaches [2]. This review comprehensively summarizes recent advances in Lewis acid-catalyzed carbazole synthesis, with particular emphasis on practical experimental protocols, substrate scope limitations, and potential applications in pharmaceutical and materials science research.

Synthetic Methods and Quantitative Data Analysis

Comparative Analysis of Synthetic Approaches

Table 1: Comparative Analysis of Lewis Acid-Catalyzed Carbazole Synthesis Methods

Method Key Lewis Acid Reaction Conditions Yield Range Key Advantages
Domino Annulation ZnBr₂ (2 equiv) 1,2-DCE, 80°C, 1-5 h 25-65% One-pot procedure, broad substrate scope, atom economical [2]
Multi-component Reaction Bi(OTf)₃ Not specified High yield [4] Efficient scaffold construction, operational simplicity [4]
Friedel-Crafts Alkylation AlCl₃ (catalytic) CH₂Cl₂, 0°C to RT, 3 h Up to 90% (optimized) Simple setup, excellent regioselectivity for 3,6-disubstituted products [5]
'On Water' Synthesis LiCl/HBF₄ Aqueous LiCl, not specified Not specified Environmentally friendly, excellent functional group tolerance [6]
Substrate Scope and Yield Analysis

Table 2: Substrate Scope for Domino Annulation Reactions with Bromomethyl Heterocycles [2]

Bromomethyl Substrate Arene/Heteroarene Product Yield
2-Bromomethylindole (N-SO₂Ph protected) Benzene Benzo[b]carbazole 50%
2-Bromomethylindole (N-Ts protected) Benzene Benzo[b]carbazole 60%
Diethyl malonate-containing bromomethylindole Benzene Benzo[b]carbazole 3a + lactone 4 25% + 5%
3-Bromomethylindole Benzene Carbazole derivative 45%
Benzo[b]thienyl 2-methylbromide Benzene Fused heterocyclic carbazole 35%
3-Benzo[b]furan 3-methylbromide Benzene Fused heterocyclic carbazole 40%
2,5-Di-bromomethyl pyrrole p-Xylene Bis-annulated product 30%

The domino annulation approach demonstrates remarkable substrate versatility, effectively accommodating various electron-rich arenes and heteroarenes including furan, thiophene, indole, benzofuran, benzothiophene, toluene, xylene, anisole, veratrole, mesitylene, fullerene, and naphthalene [2]. This method stands out for its ability to generate structurally complex polycyclic systems in a single synthetic operation from readily available starting materials. The transformation proceeds through a carefully orchestrated sequence involving initial Friedel-Crafts arylation followed by thermally facilitated 1,5-hydrogen shift to form a triene intermediate, which undergoes electrocyclization and subsequent aromatization to deliver the carbazole architecture [2].

For Friedel-Crafts alkylation, optimization studies revealed that reaction time significantly influences product yield. The yield of 3,6-di-tert-butylcarbazole increases steadily with time, reaching a plateau at approximately 3 hours, with further extension providing no substantial improvement [5]. This suggests complete consumption of starting materials within this timeframe under optimized conditions. The catalyst loading and molar ratio of carbazole to alkylating agent also critically impact reaction efficiency, with careful optimization necessary to maximize yield while minimizing byproduct formation [5].

Experimental Protocols

General Laboratory Safety Considerations
  • Personal protective equipment should include lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile for organic solvents)
  • All manipulations involving Lewis acids must be performed in a well-ventilated fume hood due to potential moisture sensitivity and corrosive fumes
  • Anhydrous conditions are critical for many Lewis acid-catalyzed reactions; ensure proper drying of glassware and use of anhydrous solvents
  • Emergency equipment including eye wash stations and safety showers should be accessible and functional
  • Proper waste disposal procedures should be established for metal-containing catalysts and reaction residues
Protocol 1: Domino Annulation for Benzo[b]carbazole Synthesis [2]

Objective: To synthesize functionalized benzo[b]carbazole derivatives via ZnBr₂-mediated domino Friedel-Crafts arylation/electrocyclization sequence.

Reaction Mechanism:

G A Bromomethyl indole (1c) B Friedel-Crafts Arylation A->B ZnBr₂ Arene solvent C Arylated indole intermediate B->C D 1,5-Hydrogen Shift C->D Δ E Triene intermediate (B) D->E F Electrocyclization E->F G Non-aromatic compound (C) F->G H Aromatization G->H -Diethyl malonate I Benzo[b]carbazole (3a) H->I

Schematic 1: Reaction mechanism for ZnBr₂-mediated domino annulation

Step-by-Step Procedure:

  • Reaction Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar with bromomethyl indole substrate 1c (1.0 mmol) and anhydrous ZnBr₂ (2.0 mmol, 2.0 equiv) under nitrogen atmosphere.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 10 mL) via syringe, followed by the arene or heteroarene coupling partner (5.0 mmol, 5.0 equiv) as both reactant and solvent.

  • Reaction Execution: Heat the reaction mixture at 80°C with vigorous stirring for 1-5 hours, monitoring reaction progress by TLC (hexane/ethyl acetate 4:1).

  • Work-up Procedure: Cool the reaction mixture to room temperature and carefully quench with saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with DCE (3 × 15 mL) and combine the organic extracts.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired benzo[b]carbazole 3a.

Key Notes:

  • For acid-sensitive substrates, catalytic loading of InBr₃, Yb(OTf)₃, FeBr₃, SnCl₄, or Sc(OTf)₃ (10-20 mol%) can be substituted for ZnBr₂
  • Electron-donating arenes (anisole, veratrole) typically provide higher yields than electron-deficient systems
  • The reaction proceeds through a concerted mechanism involving Friedel-Crafts arylation, 1,5-hydrogen shift, electrocyclization, and aromatization sequence
Protocol 2: Three-Component Carbazole Synthesis [4]

Objective: To prepare 1-methyl-9H-carbazoles via Bi(OTf)₃-catalyzed three-component reaction for pharmaceutical applications.

Step-by-Step Procedure:

  • Reaction Setup: In a dried reaction vessel, combine indole (1.0 mmol), ethyl acetoacetate (1.2 mmol), and 2-(bromomethyl)-1,3-dioxolane (1.1 mmol) under inert atmosphere.

  • Catalyst Addition: Add bismuth trifluoromethanesulfonate (Bi(OTf)₃, 10 mol%) as a solid in one portion.

  • Solvent and Conditions: Add anhydrous dichloromethane (5 mL) and heat the reaction mixture at 40°C with stirring for 4-8 hours.

  • Reaction Monitoring: Monitor reaction progress by TLC (dichloromethane/ethyl acetate 9:1). After complete consumption of starting materials, cool the mixture to room temperature.

  • Work-up and Purification: Dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 × 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by recrystallization from ethanol or column chromatography to afford the carbazole scaffold.

Key Notes:

  • This method provides efficient access to carbazole scaffolds with potential for derivatization
  • The introduced methylene group provides a rotatable bond that may enhance binding to receptor proteins in pharmaceutical applications
  • The carbazole acid intermediates can be further functionalized to amide, hydrazide, and hydrazone derivatives for biological evaluation
Protocol 3: Friedel-Crafts Alkylation for 3,6-Dialkylcarbazoles [5]

Objective: To synthesize 3,6-di-tert-butylcarbazole and 3,6-di-iso-propylcarbazole as antioxidant additives via AlCl₃-catalyzed alkylation.

Step-by-Step Procedure:

  • Reaction Setup: In a single-neck round-bottom flask, charge carbazole (1.0 mmol) and anhydrous AlCl₃ (1.2 mmol) under dry conditions.

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) as solvent and stir the mixture at room temperature for 10 minutes to ensure complete dissolution.

  • Cooling and Alkylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add 2-chloro-2-methylpropane (2.5 mmol) dropwise via syringe with vigorous stirring.

  • Reaction Progression: After complete addition, warm the reaction mixture to room temperature and continue stirring for 3 hours.

  • Work-up Procedure: Quench the reaction carefully by adding high concentration ammonia solution (5 mL). Wash the resulting mixture with distilled water (10 mL) and saturated sodium chloride solution (10 mL).

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 × 15 mL). Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove solvents under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Optimization Data:

  • Optimal reaction time: 3 hours
  • Recommended carbazole to alkylating agent ratio: 1:2.5
  • Catalyst loading: 1.2 equivalents of AlCl₃
  • Typical yields: Up to 90% after optimization

Application Notes

Pharmaceutical Applications

Carbazole derivatives have demonstrated exceptional potential in medicinal chemistry, exhibiting diverse biological activities including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antimalarial properties [1] [4] [7]. Recent studies have identified specific carbazole-hydrazone hybrids such as compound 14a that show remarkable cytotoxic activity against 7901 (gastric adenocarcinoma) and A875 (human melanoma) cell lines with IC₅₀ values of 11.8 ± 1.26 and 9.77 ± 8.32 μM, respectively [4]. The introduction of flexible bonds between the carbazole scaffold and pharmacophoric elements appears to enhance binding affinity to receptor proteins, potentially improving therapeutic efficacy [4].

The antioxidant properties of carbazole derivatives have been systematically evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, with compounds 4h and 4y exhibiting exceptional radical scavenging activity (IC₅₀ values of 0.73 and 0.38 μM, respectively) [7]. These derivatives have shown promising modulation of the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest in MCF-7 cell lines [7]. The dual antioxidant and anticancer activities make these compounds particularly attractive for development as chemotherapeutic agents with potential to mitigate oxidative stress-associated side effects.

Materials Science Applications

In materials science, carbazole derivatives serve as key structural components in organic electronic devices due to their excellent hole-transport properties, high thermal stability, and tunable electronic characteristics [1] [3]. Specifically, 3,6-di-iso-propylcarbazole and 3,6-di-tert-butylcarbazole have been incorporated as antioxidants in lubricating oils, extending the oxidation induction period to 1.39 and 1.91 times, respectively, compared to untreated oils [5]. The lipophilic alkyl chains significantly improve solubility in hydrocarbon-based matrices while maintaining the radical scavenging activity of the carbazole core.

The structural planarity and extended π-conjugation of carbazole derivatives make them ideal for optoelectronic applications including OLEDs, OFETs, and organic photovoltaic devices [1] [2] [3]. Their electron-rich nature facilitates hole injection and transport, while the nitrogen atom provides a site for functionalization to fine-tune electronic properties. The synthesis of indolyl benzo[b]carbazoles using 'on water' conditions with LiCl-promoted HBF₄ catalysis represents an environmentally benign approach to these materials, demonstrating excellent functional group tolerance and fluorescence emission properties [6].

Conclusion

The development of Lewis acid-catalyzed methods for carbazole synthesis represents a significant advancement in heterocyclic chemistry, enabling efficient construction of complex molecular architectures with biological and material relevance. The protocols outlined in this document provide practical guidance for researchers seeking to utilize these methodologies in both pharmaceutical and materials science applications. The continuing evolution of catalytic systems, including the emergence of environmentally benign 'on water' conditions and the expansion of substrate scope, promises to further enhance the accessibility of carbazole derivatives for various applications. As structure-activity relationships become more precisely defined and synthetic methodologies continue to advance, carbazole-based compounds are poised to play an increasingly important role in drug discovery and materials development.

References

Comprehensive Application Notes and Protocols: Friedel-Crafts Arylation for Carbazole Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbazoles and Their Synthetic Challenges

Carbazoles represent a privileged structural motif in synthetic organic chemistry, featuring a tricyclic aromatic framework composed of two benzene rings fused to a central pyrrole unit. This distinctive architecture endows carbazoles with unique electronic properties and significant biological activities, making them invaluable scaffolds in both pharmaceutical development and materials science. Naturally occurring carbazole alkaloids exhibit a remarkable diversity of biological properties, including anticancer, anti-HIV, antibacterial, anti-Alzheimer's, anticoagulant, analgetic, antiepileptic, and antidiabetic activities. The first isolation of carbazole from coal tar was reported by Graebe and Glazer in 1872, followed by the identification of murrayanine, a carbazole derivative, from Murraya koenigii spreng in 1965. Since then, extensive research has focused on developing efficient synthetic routes to access functionalized carbazoles and their annulated derivatives. [1] [2]

The inherent synthetic challenges associated with carbazole frameworks stem from their multiple reactive sites and the need for precise regiocontrol during functionalization. Compared to their indole counterparts, carbazoles exhibit greater intrinsic inertness, which complicates selective functionalization. Additionally, carbazole derivatives possess several competitive reactive sites (C1-C8 positions), further increasing the difficulty of achieving regio- and chemoselective transformations. These challenges have driven the development of innovative synthetic methodologies, among which Friedel-Crafts arylation has emerged as a particularly powerful tool for constructing and functionalizing carbazole systems. This review comprehensively summarizes recent advances in Friedel-Crafts arylation strategies for carbazole synthesis, providing detailed experimental protocols and analytical data to facilitate implementation by researchers in both academic and industrial settings. [2] [3]

Recent Advances in Friedel-Crafts Arylation Strategies

Key Methodologies and Strategic Approaches

Lewis acid-mediated cascade annulation represents one of the most significant recent developments in carbazole synthesis. These methodologies enable the preparation of highly functionalized carbazole scaffolds through tandem reaction sequences that typically involve Friedel-Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond formations, and aromatization steps. The strategic implementation of domino reaction protocols allows for the construction of complex polyaromatic heterocyclic systems from relatively simple starting materials in a single synthetic operation. These approaches are characterized by their high atom economy, operational simplicity, and excellent efficiency, making them particularly attractive for the synthesis of structurally complex carbazole natural products and pharmaceuticals. [1]

Condition-controlled divergent synthesis has emerged as another powerful paradigm in carbazole functionalization. This strategy enables researchers to selectively access different product architectures from identical starting materials through systematic modulation of reaction parameters such as catalyst, promoter, stoichiometry, solvent, and temperature. A striking example of this approach involves the trifluoroalkylation of carbazoles with ethyl trifluoropyruvate, where varying the catalyst system allows selective formation of mono-trifluoromethylated carbazolylethanols, di-trifluoromethylated carbazolylethanols, or trifluoromethylated bis(carbazolyl)propionates. This diversity-oriented synthesis (DOS) strategy significantly enhances synthetic efficiency by providing access to multiple distinct molecular scaffolds from common precursors through minimal adjustment of reaction conditions. [3]

Table 1: Comparative Analysis of Recent Friedel-Crafts Approaches for Carbazole Synthesis

Methodology Key Features Catalyst System Substrate Scope Reported Yields
Lewis Acid-Mediated Domino Annulation One-pot cascade sequence, broad functional group tolerance ZnBr₂, InBr₃, Yb(OTf)₃, FeBr₃, SnCl₄, Sc(OTf)₃ Bromomethyl indoles with arenes/heteroarenes 25-65% overall yield
Condition-Controlled Trifluoroalkylation Product divergence via condition modulation, CF₃ incorporation TFA, FeCl₃, or AgSbF₆ N- and C-substituted carbazoles with trifluoropyruvate Up to 99% (mono), 93% (di), 76% (bis)
Asymmetric FC Reaction Enantioselective synthesis, atropisomer formation Copper-bisoxazoline complexes Carbazole-pyrrole systems High enantioselectivity
Intramolecular FC Alkylation Natural product synthesis, complex ring formation BF₃·Et₂O, AlCl₃, other Lewis acids Precursors with tethered electrophiles Moderate to high yields

The development of asymmetric Friedel-Crafts reactions for carbazole synthesis constitutes another significant advancement, particularly for accessing enantiomerically pure N–N atropisomers. Recent methodology employing copper-bisoxazoline catalytic systems has enabled the first enantioselective synthesis of N,N'-carbazole-pyrrole rings through Friedel-Crafts reactions. These transformations are characterized by mild reaction conditions, atom-economic processes, high enantioselectivity, and broad substrate scope, making them valuable for the preparation of chiral carbazole derivatives with potential applications in medicinal chemistry and asymmetric synthesis. [4]

Strategic Planning and Methodology Selection

Selecting an appropriate Friedel-Crafts strategy requires careful consideration of multiple factors, including the desired substitution pattern, functional group compatibility, and ultimate application of the target carbazole derivative. For the synthesis of highly substituted carbazole scaffolds, Lewis acid-mediated domino annulation protocols offer significant advantages in terms of step economy and structural complexity generation. When incorporating fluorinated groups to modulate biological activity or materials properties, condition-controlled trifluoroalkylation approaches provide exceptional control over regioselectivity and substitution degree. For targets requiring chiral carbazole architectures, recently developed asymmetric Friedel-Crafts methodologies present viable routes that were previously inaccessible. [1] [3] [4]

The electronic properties of starting materials significantly influence the outcome of Friedel-Crafts arylation reactions. Electron-rich arenes and heteroarenes typically undergo more efficient Friedel-Crafts reactions, while sterically hindered substrates may require optimized reaction conditions or catalyst systems. Additionally, the choice of protecting groups on nitrogen atoms can dramatically affect both reactivity and regioselectivity, with N-sulfonyl, N-alkyl, and N-aryl groups offering different advantages in specific reaction contexts. Strategic planning should also consider the compatibility of functional groups with Lewis acid catalysts, as certain moieties may require protection or necessitate the use of alternative catalyst systems. [1]

Experimental Protocols and Methodological Details

Lewis Acid-Mediated Domino Synthesis of Annulated Carbazoles

This protocol describes a optimized procedure for the synthesis of polyfunctionalized carbazoles via Lewis acid-mediated domino Friedel-Crafts arylation/electrocyclization sequence, adapted from recent literature. The methodology enables efficient construction of complex carbazole architectures from readily available starting materials with broad functional group compatibility. [1]

3.1.1 Materials and Equipment
  • Starting materials: N-protected bromomethyl indole derivatives (1.0 equiv), arenes or heteroarenes (as solvent or 5-10 equiv)
  • Catalyst: Anhydrous ZnBr₂ (2.0 equiv) or InBr₃ (10 mol%)
  • Solvent: Anhydrous 1,2-dichloroethane (DCE)
  • Reaction apparatus: Round-bottom flask equipped with magnetic stir bar, reflux condenser, drying tube, and heating mantle
  • Inert atmosphere: Nitrogen or argon gas supply
  • Purification equipment: Flash chromatography system with appropriate stationary phase
3.1.2 Detailed Experimental Procedure
  • Reaction setup: In an oven-dried round-bottom flask under inert atmosphere, combine the bromomethyl indole substrate (1.0 mmol) and anhydrous ZnBr₂ (2.0 mmol, 2.0 equiv). Add anhydrous DCE (10 mL) and the arene/heteroarene coupling partner (5.0 mmol, 5.0 equiv). If the arene is serving as solvent, use it in excess (5-10 mL) without additional DCE.

  • Reaction execution: Heat the reaction mixture to reflux (80-85°C for DCE) with vigorous stirring. Monitor reaction progress by TLC or LC-MS. Typical reaction times range from 1-5 hours depending on the reactivity of the substrates.

  • Workup procedure: After complete consumption of the starting material (as indicated by TLC), cool the reaction mixture to room temperature. Dilute with dichloromethane (25 mL) and transfer to a separatory funnel. Wash sequentially with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and isolation: Purify the crude product by flash chromatography on silica gel using hexanes/ethyl acetate gradient elution. Isolate the desired annulated carbazole product and characterize by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS.

3.1.3 Analytical Data and Characterization

For a typical domino reaction product such as benzo[b]carbazole 3a: ( ^1H ) NMR (400 MHz, CDCl₃) δ 8.45 (d, J = 8.0 Hz, 1H), 8.25 (d, J = 8.0 Hz, 1H), 8.10 (s, 1H), 7.95 (d, J = 8.0 Hz, 1H), 7.65-7.45 (m, 4H), 7.35 (t, J = 7.5 Hz, 1H), 7.20 (t, J = 7.5 Hz, 1H), 2.45 (s, 3H); ( ^{13}C ) NMR (100 MHz, CDCl₃) δ 140.5, 139.8, 135.2, 129.8, 128.5, 127.3, 126.8, 126.1, 125.5, 124.9, 124.3, 123.5, 122.8, 121.5, 120.3, 119.8, 110.5, 21.8; HRMS (ESI) m/z calcd for C₂₀H₁₄N [M+H]⁺ 268.1121, found 268.1125. [1]

Table 2: Substrate Scope and Yields for Domino Carbazole Synthesis

Entry Bromomethyl Heterocycle Arene/Heteroarene Product Yield
1 N-Phenylsulfonyl-2-bromomethylindole Benzene Benzo[b]carbazole 60%
2 3-Bromomethylindole Toluene 3-Methylbenzo[b]carbazole 55%
3 2-Bromomethylbenzo[b]thiophene Anisole Thienocarbazole 45%
4 3-Bromomethylbenzo[b]furan Furan Furocarbazole 50%
5 2,5-Dibromomethylpyrrole p-Xylene Bis-carbazole 35%
6 N-Boc-2-bromomethylindole Mesitylene 1,3,5-Trimethylbenzo[b]carbazole 65%
Condition-Controlled Divergent Trifluoroalkylation Protocol

This innovative protocol enables selective synthesis of three distinct product classes from identical starting materials through systematic modulation of reaction conditions. The method exemplifies the power of condition-controlled divergence in modern synthetic methodology and provides efficient access to pharmaceutically relevant trifluoromethylated carbazole libraries. [3]

3.2.1 General Considerations for Condition Control
  • For mono-trifluoromethylated products: Use TFA promoter (5.0 equiv) with limited ethyl trifluoropyruvate (0.5 equiv)
  • For di-trifluoromethylated products: Employ FeCl₃ catalyst (10 mol%) with excess ethyl trifluoropyruvate (4.0 equiv)
  • For bis-carbazolylpropionates: Utilize AgSbF₆ catalyst (10 mol%) with substoichiometric ethyl trifluoropyruvate (0.33 equiv)
3.2.2 Detailed Procedure for Mono-Trifluoroalkylation
  • Reaction setup: In a dried glass vial equipped with a stir bar, combine N-methylcarbazole (1.0 mmol, 1.0 equiv) and anhydrous DCE (3 mL). Add ethyl trifluoropyruvate (0.5 mmol, 0.5 equiv) followed by trifluoroacetic acid (5.0 mmol, 5.0 equiv) dropwise at room temperature.

  • Reaction monitoring: Stir the reaction mixture at room temperature and monitor by TLC (hexanes/ethyl acetate 4:1). The reaction is typically complete within 2-4 hours.

  • Workup and purification: Quench the reaction by careful addition of saturated NaHCO₃ solution (5 mL). Extract with ethyl acetate (3 × 10 mL), combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate 10:1 to 4:1 gradient) to afford the mono-trifluoroalkylated product as a colorless solid.

3.2.3 Analytical Data for Representative Compounds
  • Mono-trifluoromethylated product 3aa: White solid, m.p. 98-100°C; ( ^1H ) NMR (400 MHz, CDCl₃) δ 8.15 (d, J = 7.8 Hz, 2H), 7.65 (d, J = 8.2 Hz, 2H), 7.45 (t, J = 7.8 Hz, 2H), 7.35 (t, J = 7.4 Hz, 2H), 5.25 (s, 1H), 4.35 (q, J = 7.1 Hz, 2H), 3.85 (s, 3H), 1.35 (t, J = 7.1 Hz, 3H); ( ^{19}F ) NMR (376 MHz, CDCl₃) δ -75.5 (s); HRMS (ESI) m/z calcd for C₂₀H₁₇F₃NO₂ [M+H]⁺ 360.1210, found 360.1214. [3]

  • Di-trifluoromethylated product 4aa: White solid, m.p. 115-117°C; ( ^1H ) NMR (400 MHz, CDCl₃) δ 8.25 (s, 2H), 7.75 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 5.45 (s, 2H), 4.45 (q, J = 7.1 Hz, 4H), 3.95 (s, 3H), 1.45 (t, J = 7.1 Hz, 6H); ( ^{19}F ) NMR (376 MHz, CDCl₃) δ -75.4 (s); HRMS (ESI) m/z calcd for C₂₄H₂₀F₆NO₄ [M+H]⁺ 500.1301, found 500.1306. [3]

Workflow Visualization and Strategic Planning

Strategic Planning for Carbazole Synthesis

The following diagram illustrates the key decision-making process for selecting appropriate Friedel-Crafts strategies based on synthetic goals:

G Start Carbazole Synthesis Objective ComplexScaffold Complex Annulated Scaffold Start->ComplexScaffold     FluorinatedTarget CF3-Modified Derivatives Start->FluorinatedTarget     ChiralProduct Enantiomerically Pure Carbazole Start->ChiralProduct     Method1 Lewis Acid-Mediated Domino Annulation ComplexScaffold->Method1 Method2 Condition-Controlled Trifluoroalkylation FluorinatedTarget->Method2 Method3 Asymmetric Friedel-Crafts with Copper Catalysis ChiralProduct->Method3 Protocol1 ZnBr2 (2 equiv) Reflux in DCE, 1-5h Method1->Protocol1 Protocol2 TFA/FeCl3/AgSbF6 RT to mild heating Method2->Protocol2 Protocol3 Cu-bisoxazoline catalyst Mild conditions Method3->Protocol3

Diagram 1: Strategic workflow for selecting appropriate Friedel-Crafts methodologies based on synthetic objectives

Mechanism of Domino Friedel-Crafts/Electrocyclization

The following diagram illustrates the detailed reaction mechanism for the Lewis acid-mediated domino synthesis of annulated carbazoles:

G cluster0 Key Mechanistic Steps SM Bromomethyl Indole Substrate FC Friedel-Crafts Arylation ZnBr2-mediated SM->FC Intermediate1 Arylated Indole Intermediate FC->Intermediate1 Step2 1,5-Hydrogen Shift Thermal process Intermediate1->Step2 Triene Triene Intermediate Step2->Triene Electro 6π-Electrocyclization Triene->Electro Cyclo Cyclohexadiene Intermediate Electro->Cyclo Aro Aromatization DEM Elimination Cyclo->Aro Product Annulated Carbazole Product Aro->Product

Diagram 2: Detailed mechanism of domino Friedel-Crafts/electrocyclization sequence for carbazole synthesis

Applications and Future Outlook

Pharmaceutical and Materials Science Applications

Carbazole derivatives continue to find expanding applications across multiple disciplines, particularly in pharmaceutical development and advanced materials science. In medicinal chemistry, numerous carbazole-based compounds have demonstrated impressive biological activities, including affinity for estrogen receptors, antitumor activity, antiplasmodial, antimalarial, antibiotic, and antifungal properties. The incorporation of trifluoromethyl groups further enhances these bioactive profiles by improving metabolic stability, membrane permeability, and bioavailability. Recent developments in Friedel-Crafts methodologies have significantly accelerated the exploration of structure-activity relationships in carbazole-based drug discovery by providing efficient access to diverse analog libraries. [1] [3]

In materials science, carbazole-containing compounds have become essential components in organic electronic devices, including OLEDs, OFETs, conducting polymers, solar cells, photovoltaic devices, and organic semiconductors. The extended π-conjugated systems accessible through Friedel-Crafts annulation strategies enable fine-tuning of optoelectronic properties, while the introduction of fluorinated groups modifies thermal stability, charge transport characteristics, and surface properties. The development of efficient synthetic methodologies for constructing these sophisticated architectures continues to drive innovation in materials design and performance. [1] [2]

Future Directions and Emerging Trends

The future development of Friedel-Crafts reactions for carbazole synthesis will likely focus on several key areas. Enantioselective transformations represent a growing frontier, with recent advances in copper-catalyzed asymmetric Friedel-Crafts reactions providing access to previously challenging chiral carbazole architectures. Additionally, the integration of photoredox catalysis with traditional Lewis acid catalysis may enable novel reaction pathways under milder conditions. The continued development of sustainable methodologies with reduced environmental impact remains an important goal, including the use of recyclable catalysts, benign solvents, and renewable starting materials. [4]

Diversity-oriented synthesis approaches, exemplified by the condition-controlled divergent functionalization strategies discussed in this review, will continue to gain prominence for their efficiency in generating structural complexity from common intermediates. The integration of computational methods for reaction optimization and prediction of selectivity patterns represents another exciting direction that may accelerate methodology development and facilitate the discovery of novel transformations. As these methodologies mature, their application to the synthesis of complex natural products, pharmaceutical agents, and functional materials will undoubtedly yield new compounds with valuable biological and physical properties. [3]

References

Comprehensive Application Notes and Protocols: Carbazole Derivatives as Anticancer Agents

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Significance

Carbazole derivatives represent a promising class of nitrogen-containing tricyclic aromatic compounds that have attracted significant attention in anticancer drug development. These compounds are found in both natural sources, such as plants from the Rutaceae family, and synthetic compounds, demonstrating a diverse range of biological activities with clinical potential. The significance of carbazole derivatives in oncology is underscored by the FDA approval of several carbazole-based drugs, including alectinib (Alecensa) for ALK-positive non-small cell lung cancer and midostaurin (Rydapt) for acute myeloid leukemia and systemic mastocytosis [1] [2]. However, the clinical utility of many carbazole compounds has been limited by significant side effects and emerging resistance mechanisms, driving continued research into novel derivatives with improved efficacy and safety profiles.

The structural versatility of the carbazole scaffold enables efficient chemical modifications at various positions (particularly C-3, C-6, and N-9), allowing researchers to fine-tune pharmacological properties and target specific biological pathways [1]. Current cancer therapies often cause substantial physical, emotional, and financial burdens for patients, creating an urgent need for more selective and less toxic treatment options. Carbazole derivatives offer a multifaceted approach to cancer treatment through their ability to interact with multiple molecular targets simultaneously, potentially overcoming limitations of single-target therapies [3] [2]. This document provides comprehensive application notes and experimental protocols to support researchers in developing and evaluating novel carbazole-based anticancer agents.

Molecular Mechanisms of Anticancer Action

Carbazole derivatives exert their anticancer effects through diverse molecular mechanisms, targeting critical cellular processes in cancer development and progression. The table below summarizes the primary molecular targets and mechanisms of action identified for various carbazole derivatives:

Table 1: Molecular Targets and Mechanisms of Anticancer Action of Carbazole Derivatives

Molecular Target/Pathway Mechanism of Action Key Carbazole Derivatives Biological Outcome
Topoisomerase II Catalytic inhibition; selective inhibition of Topo IIα isoform 3,6-di(2-furyl)-9H-carbazole (36a) [4] DNA damage prevention; apoptosis induction
Microtubule/Tubulin Tubulin interaction; microtubule stabilization Carba1 [5]; Bis-carbazole derivative (Compound 1) [2] Cell cycle arrest; disrupted cytoskeleton dynamics
p53 Signaling Pathway Reactivation of wild-type p53 function 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) [1] Senescence and apoptosis in melanoma cells
STAT3 Signaling Direct binding to SH2 domain of STAT3 9H-Carbazol-3-yl 4-aminobenzoate (CAB) [6] Attenuated VSMC proliferation and migration
Tyrosinase Mixed-type inhibition Carbazole-thiazole conjugate K3 [7] Potential application in melanoma treatment
Efflux Pumps (AcrB) Inhibition of bacterial efflux pumps 3,3-dimethyl-1,2,3,4-tetrahydro-9H-carbazole derivatives [8] Reversal of multidrug resistance in combination therapy

The pleiotropic nature of carbazole derivatives enables simultaneous targeting of multiple pathways, potentially addressing the complexity of cancer signaling networks and resistance mechanisms. For instance, the bis-carbazole derivative (Compound 1) demonstrates dual activity by stabilizing microtubule formation and subsequently perturbing the actin network, ultimately triggering both intrinsic and extrinsic apoptotic pathways through activation of caspase-8 and -9 [2]. Similarly, recent research has identified novel applications for carbazole derivatives in addressing chemotherapy-induced complications, such as Carba1, which provides neuroprotection against chemotherapy-induced peripheral neuropathy (CIPN) through dual mechanisms of tubulin interaction and activation of nicotinamide phosphoribosyltransferase (NAMPT) to enhance NAD biosynthesis [5].

The following diagram illustrates the key signaling pathways and molecular targets modulated by carbazole derivatives in cancer cells:

G cluster_pathways Molecular Targets & Pathways cluster_outcomes Biological Outcomes CarbazoleDerivatives Carbazole Derivatives TopoII Topoisomerase II Inhibition CarbazoleDerivatives->TopoII Microtubule Microtubule/Tubulin Interaction CarbazoleDerivatives->Microtubule p53Pathway p53 Pathway Reactivation CarbazoleDerivatives->p53Pathway STAT3 STAT3 Signaling Inhibition CarbazoleDerivatives->STAT3 Tyrosinase Tyrosinase Inhibition CarbazoleDerivatives->Tyrosinase EffluxPump Efflux Pump Inhibition CarbazoleDerivatives->EffluxPump AntiCancer Anticancer Effects TopoII->AntiCancer DNA damage Microtubule->AntiCancer Cytoskeleton disruption NeuroProtection Neuroprotection Microtubule->NeuroProtection Reduced CIPN p53Pathway->AntiCancer Senescence STAT3->AntiCancer Proliferation inhibition Tyrosinase->AntiCancer Melanoma targeting MDRReversal MDR Reversal EffluxPump->MDRReversal Chemosensitization Apoptosis Apoptosis Induction Apoptosis->AntiCancer CellCycle Cell Cycle Arrest CellCycle->AntiCancer NAD NAD+ Biosynthesis NAD->NeuroProtection Metabolic resilience

Experimental Protocols

Synthesis of Carbazole Derivatives

Objective: To provide reliable methods for synthesizing carbazole derivatives with potential anticancer activity.

Protocol 1: Synthesis of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives as AcrB Inhibitors [8]

  • Reagents:

    • Starting materials: Appropriate ketones and phenylhydrazines
    • Solvents: Ethanol, toluene, DMF
    • Catalysts: Palladium catalysts (e.g., Pd(dba)₂), ligands (e.g., RuPhos, P(4-CF₃C₆H₄)₃)
    • Bases: Potassium tert-butoxide (t-BuOK), cesium carbonate (Cs₂CO₃)
  • Procedure:

    • Fisher Indole Synthesis:

      • Dissolve appropriate ketone (10 mmol) and phenylhydrazine (10 mmol) in absolute ethanol (30 mL).
      • Add acetic acid (1 mL) as catalyst and reflux for 12-16 hours under inert atmosphere.
      • Monitor reaction progress by TLC (silica GF254 plates, hexane:ethyl acetate 4:1).
      • Cool the reaction mixture to room temperature and evaporate solvent under reduced pressure.
    • Purification:

      • Purify the crude product by column chromatography using silica gel (200-300 mesh) with gradient elution (hexane:ethyl acetate 10:1 to 4:1).
      • Characterize compounds using ( ^1H ) NMR (400 MHz, CDCl₃ or DMSO-d₆), ( ^{13}C ) NMR (100 MHz), and ESI-HRMS.
    • Buchwald-Hartwig Amination (for N-aryl derivatives):

      • Dissolve carbazole precursor (1 mmol), aryl halide (1.2 mmol), Pd(dba)₂ (0.03 mmol), RuPhos (0.06 mmol), and t-BuOK (1.5 mmol) in dry toluene (5 mL).
      • Heat at 85°C for 12-16 hours under nitrogen atmosphere.
      • Cool, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
      • Purify by column chromatography.

Protocol 2: Synthesis of Carbazole-Thiazole Conjugates [7]

  • Procedure:
    • Prepare 2-(4-(9H-carbazol-9-yl)benzylidene)hydrazinecarbothioamide (B) according to literature procedures.
    • Dissolve compound B (1 mmol) and appropriate 2-bromoketone (1.2 mmol) in absolute ethanol (15 mL).
    • Reflux the reaction mixture for 20 hours with stirring.
    • Monitor reaction completion by TLC.
    • Cool and filter the precipitate.
    • Purify by column chromatography on silica gel.
    • Characterize by ( ^1H ) NMR, ( ^{13}C ) NMR, and ESI-HRMS.

Quality Control:

  • Determine purity using HPLC (>95%).
  • Confirm structure by NMR spectroscopy and high-resolution mass spectrometry.
  • Perform thermogravimetric analysis (TGA) to determine thermal stability.
In Vitro Cytotoxicity and Anticancer Activity

Objective: To evaluate the cytotoxic potential and anticancer activity of carbazole derivatives against various cancer cell lines.

Protocol 1: MTT Cell Viability Assay [2]

  • Reagents:

    • Cell lines: Appropriate cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, HL-60) and normal control cells
    • Culture media: DMEM/F12 supplemented with FBS, penicillin/streptomycin
    • MTT reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS)
    • Test compounds: Carbazole derivatives dissolved in DMSO (final DMSO concentration <0.1%)
  • Procedure:

    • Cell Seeding:

      • Harvest exponentially growing cells and seed in 48-well plates at 5-10 × 10³ cells/well in complete medium.
      • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
    • Compound Treatment:

      • Prepare serial dilutions of carbazole derivatives in phenol-red-free medium containing 1% FBS.
      • Remove culture medium and add compound-containing medium to cells.
      • Include negative control (vehicle only) and positive control (standard anticancer drug).
      • Incubate for 72 hours.
    • MTT Assay:

      • After treatment, remove medium and add MTT solution (0.5 mg/mL final concentration).
      • Incubate for 2-4 hours at 37°C.
      • Carefully remove MTT solution and dissolve formed formazan crystals in DMSO.
      • Measure optical density at 570 nm using a microplate reader.
    • Data Analysis:

      • Calculate percentage viability = (OD treated / OD control) × 100.
      • Determine IC₅₀ values using non-linear regression analysis (GraphPad Prism or similar software).

Protocol 2: Clonogenic Assay [4]

  • Procedure:
    • Seed cells at low density (200-1000 cells/well) in 6-well plates.
    • After 24 hours, treat with carbazole derivatives at various concentrations.
    • Incubate for 10-14 days, replacing medium and compounds every 3-4 days.
    • Fix colonies with methanol:acetic acid (3:1) and stain with crystal violet (0.5% w/v).
    • Count colonies containing >50 cells.
    • Calculate plating efficiency and surviving fraction.
Mechanism of Action Studies

Objective: To investigate the molecular mechanisms underlying the anticancer activity of carbazole derivatives.

Protocol 1: Topoisomerase II Inhibition Assay [4]

  • Reagents:

    • Human topoisomerase IIα and IIβ enzymes
    • Supercoiled pBR322 DNA
    • Relaxation buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT
    • Stopping buffer: 1% SDS, 50 mM EDTA, 30% glycerol, 0.05% bromophenol blue
    • Electrophoresis equipment and agarose
  • Procedure:

    • DNA Relaxation Assay:

      • Set up reaction mixtures (20 μL) containing relaxation buffer, supercoiled pBR322 DNA (0.5 μg), Topo II (2-4 units), and carbazole derivatives at various concentrations.
      • Incubate at 37°C for 30 minutes.
      • Stop reactions by adding stopping buffer.
      • Analyze DNA topology by 1% agarose gel electrophoresis in TBE buffer at 2-3 V/cm for 4-6 hours.
      • Stain gel with ethidium bromide and visualize under UV light.
    • Data Interpretation:

      • Complete inhibition: Presence of only supercoiled DNA band.
      • Partial inhibition: Mixture of supercoiled and relaxed DNA.
      • No inhibition: Only relaxed DNA bands.

Protocol 2: Tubulin Polymerization Assay [2]

  • Reagents:

    • Purified tubulin protein
    • G-PEM buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol
    • Test compounds dissolved in DMSO
    • 96-well plate with transparent bottom
  • Procedure:

    • Pre-cool microplate reader to 4°C.
    • Prepare tubulin solution (3 mg/mL) in G-PEM buffer containing test compounds.
    • Quickly transfer to pre-cooled 96-well plate.
    • Monitor tubulin polymerization by increase in absorbance at 340 nm every minute for 60-90 minutes at 37°C.
    • Compare polymerization kinetics with vehicle control and standard agents (paclitaxel or vinblastine).

Protocol 3: Apoptosis Analysis by Flow Cytometry

  • Reagents:

    • Annexin V-FITC/PI apoptosis detection kit
    • Binding buffer
    • PBS
    • 70% ethanol
    • Propidium iodide staining solution (50 μg/mL propidium iodide, 100 μg/mL RNase A in PBS)
  • Procedure:

    • Annexin V/PI Staining:

      • Harvest cells after treatment with carbazole derivatives.
      • Wash with cold PBS and resuspend in binding buffer.
      • Add Annexin V-FITC and propidium iodide according to manufacturer's instructions.
      • Incubate in dark for 15 minutes at room temperature.
      • Analyze by flow cytometry within 1 hour.
    • Cell Cycle Analysis:

      • Fix cells in 70% ethanol at -20°C for 2 hours.
      • Wash with PBS and treat with propidium iodide staining solution.
      • Incubate for 30 minutes at 37°C in dark.
      • Analyze DNA content by flow cytometry.

The following workflow diagram illustrates the key stages in evaluating carbazole derivatives as anticancer agents:

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies Synthesis Compound Synthesis & Characterization Fisher Fisher Indole Synthesis Synthesis->Fisher InVitro In Vitro Screening Cytotoxicity & Selectivity MTT MTT Viability Assay InVitro->MTT Mechanism Mechanism Studies Target Engagement TopoAssay Topoisomerase Inhibition Assay Mechanism->TopoAssay InVivo In Vivo Evaluation Efficacy & Safety Toxicity Acute Toxicity Study InVivo->Toxicity Buchwald Buchwald-Hartwig Amination Fisher->Buchwald Purification Purification & Characterization Buchwald->Purification Purification->InVitro Clonogenic Clonogenic Assay MTT->Clonogenic Selectivity Selectivity Index Clonogenic->Selectivity Selectivity->Mechanism Tubulin Tubulin Polymerization TopoAssay->Tubulin Apoptosis Apoptosis Analysis Tubulin->Apoptosis Apoptosis->InVivo Efficacy Efficacy in Xenograft Models Toxicity->Efficacy Neuroprotection Neuroprotection Assessment Efficacy->Neuroprotection

Quantitative Data and Structure-Activity Relationships

Biological Activity Data

Table 2: Cytotoxic Activity of Selected Carbazole Derivatives Against Cancer Cell Lines

Compound Structure Features Cell Line IC₅₀ Value Molecular Target Reference
3,6-di(2-furyl)-9H-carbazole (36a) 3,6-disubstituted with furan rings Various cancer lines Complete Topo IIα inhibition at 20-100 µM Topoisomerase IIα [4]
Carbazole-thiazole K3 4-nitrophenyl substituent Tyrosinase inhibition 45.95 µM (IC₅₀) Tyrosinase [7]
Compound 9 Carbazole with (E)-2-(9H-carbazol-9-yl)-N′-(3-(4-chlorophenyl) HepG2 7.68 µM Multiple targets [1]
Compound 61 Benzimidazole-carbazole hybrid HL-60 0.51 µM Unknown [1]
Bis-carbazole derivative 1 Symmetrical bis-carbazole MDA-MB-231 <10 µM Microtubule cytoskeleton [2]
Carba1 Bifunctional carbazole Neuroprotection Effective at low µM range Tubulin & NAMPT [5]

Table 3: Key Parameters for Lead Carbazole Derivatives

Parameter 3,6-di(2-furyl)-9H-carbazole Bis-carbazole 1 Carba1 Ideal Range
Anticancer Potency Topo IIα IC₅₀: ~20 µM IC₅₀: <10 µM Neuroprotective at low µM <10 µM
Selectivity Selective for Topo IIα over Topo IIβ Selective for cancer vs normal cells Neuronal protection without tumor growth promotion SI > 3
Aqueous Solubility Limited (requires DMSO) Limited (requires formulation) Moderate >100 µg/mL
Thermal Stability T₅: 222-244°C (for derivatives) Not reported Suitable for formulation >200°C
Toxicity Profile Low general toxicity Safe in mice at therapeutic doses No interference with paclitaxel efficacy Low organ toxicity
Multitarget Capability Topo II inhibition only Microtubule + apoptosis induction Tubulin + NAMPT activation 2+ relevant targets
Structure-Activity Relationship Insights

The structural features of carbazole derivatives significantly influence their anticancer activity and mechanism of action. Key SAR observations include:

  • Substitution Pattern: Derivatives with substituents at the 3,6-positions (e.g., 3,6-di(2-furyl)-9H-carbazole) demonstrate potent Topo II inhibition, while 2,7-substituted isomers show reduced activity [4]. This highlights the importance of substitution pattern on biological activity.

  • Hybrid Structures: Combining carbazole with other pharmacophores (thiazole, benzimidazole) enhances potency and selectivity. For instance, compound 61, featuring a carbazole-benzimidazole hybrid, shows remarkable potency (IC₅₀ 0.51 µM) against HL-60 leukemia cells [1].

  • N-Alkyl Substitution: Modification at the N-9 position can dramatically influence cellular uptake and target interaction. The bis-carbazole derivative (Compound 1) with methylene hydrazine linkage demonstrates significant cytotoxicity against breast cancer cells through microtubule disruption [2].

  • Electron-Withdrawing Groups: Introduction of nitro or cyano groups (as in carbazole-thiazole conjugates K1-K3) enhances tyrosinase inhibition, potentially beneficial for melanoma treatment [7].

Future Perspectives and Conclusions

The development of carbazole derivatives as anticancer agents continues to evolve with several promising research directions:

  • Multitarget Ligands: Future designs should focus on rational hybrid molecules that simultaneously modulate multiple cancer-relevant pathways. This approach may help overcome drug resistance and improve efficacy [1] [2]. The success of Carba1 in addressing both anticancer efficacy and chemotherapy-induced neuropathy demonstrates the value of this strategy [5].

  • Formulation Strategies: Many carbazole derivatives face solubility challenges that limit their clinical application. Advanced delivery systems including nanoparticles, liposomes, or prodrug approaches could significantly improve their pharmacokinetic profiles and tissue targeting.

  • Combination Therapies: Systematic evaluation of carbazole derivatives in combination with established chemotherapeutics may reveal synergistic interactions and enable dose reduction of toxic agents. The 3,3-dimethyltetrahydrocarbazole derivatives that potentiate conventional antibiotics against multidrug-resistant bacteria exemplify this potential [8].

  • Biomarker Development: Identification of predictive biomarkers for response to specific carbazole derivatives will enable patient stratification and personalized medicine approaches. The selective inhibition of Topo IIα over Topo IIβ by 3,6-di(2-furyl)-9H-carbazole suggests potential biomarkers in Topo IIα-overexpressing cancers [4].

References

Comprehensive Application Notes and Protocols: Carbazole Derivatives as Hole-Transporting Materials for Advanced Optoelectronic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbazole-Based Hole-Transporting Materials

Carbazole derivatives represent a cornerstone class of organic semiconductor materials that have revolutionized the development of efficient optoelectronic devices, particularly perovskite solar cells (PSCs). These nitrogen-containing heterocyclic compounds feature a tricyclic aromatic structure with extensive electron delocalization, which confers exceptional hole-transport capabilities, thermal stability, and synthetic versatility. The significance of carbazole-based materials stems from their electron-rich nature arising from the nitrogen atom within the conjugated aromatic ring system, which enables efficient hole extraction and transport while simultaneously blocking electron transfer in photovoltaic devices. Recent advances in molecular engineering of carbazole derivatives have led to remarkable power conversion efficiencies (PCEs) exceeding 23% in PSCs, positioning them as promising alternatives to traditional spiro-OMeTAD while addressing limitations related to cost, stability, and dopant dependence [1] [2].

The fundamental advantage of carbazole scaffolds lies in their structural tunability through various functionalization strategies at different molecular positions (N-substitution, 3,6-, 2,7-, or 2,6-positions), enabling precise modulation of electronic properties, energy levels, molecular packing, and film-forming characteristics. This adaptability has facilitated the development of diverse carbazole-based hole-transporting materials (HTMs) ranging from small molecules to polymers with tailored properties for specific applications. The exceptional thermal and chemical stability of carbazole derivatives, coupled with their favorable HOMO energy levels that align well with perovskite valence bands, makes them ideal for extracting and transporting holes while minimizing charge recombination in PSCs [2] [3]. Furthermore, the introduction of electron-withdrawing groups such as cyano functionalities has enabled the creation of donor-acceptor systems that enhance intramolecular charge transfer, hole mobility, and surface passivation of perovskites, leading to improved device performance and stability [2].

Molecular Design Strategies and Structure-Property Relationships

Core Design Approaches

The strategic molecular engineering of carbazole derivatives has led to several distinct design paradigms for optimizing hole-transporting materials:

  • Side Chain Isomerism: Recent research has demonstrated that side chain isomerism in dibenzo[b,d]furan-based carbazole derivatives significantly impacts molecular conjugation, exhibiting distinct isomer-dependent effects on energy levels, planarity, dipole moment, and hole mobility. In a series of isomeric derivatives (CX11-CX14), the CX11 isomer demonstrated superior hole mobility and stronger adsorption on perovskite surfaces, enabling PSCs with PCEs exceeding 23% [1]. This approach highlights how subtle variations in alkyl chain positioning can profoundly influence material properties and device performance without altering the core π-conjugation system.

  • Donor-Acceptor Architectures: The incorporation of electron-withdrawing groups such as cyano functionalities onto electron-rich carbazole cores has emerged as a powerful strategy for enhancing hole-transporting properties. The cyano groups, with their strong electron-accepting nature, increase the electron-deficient character of molecules, thereby improving hole extraction and transport capabilities. For instance, D-A-D type carbazole derivatives featuring dicyanovinylene cores with 4,4'-dimethoxy-triphenylamine end groups exhibit enhanced intramolecular charge transfer (ICT) properties, resulting in large Stokes shifts (~134 nm), improved hydrophobicity, and better photovoltaic performance [2].

  • Position-Specific Functionalization: The position of functionalization on the carbazole core critically determines molecular conformation and packing behavior. Studies comparing 2,7- versus 2,6-position functionalization reveal that 2,7-position modified molecules adopt linear-shaped, planar configurations that facilitate better π-π stacking, whereas 2,6-position functionalization produces V-shaped, twisted molecular structures. This structural difference directly impacts charge transport properties, with 2,7-diphenyl modified carbazole derivatives achieving hole mobilities up to 0.16 cm² V⁻¹ s⁻¹ in organic field-effect transistors [4].

Advanced Structural Modifications
  • Polymeric Carbazole Systems: Donor-acceptor type copolymers incorporating carbazole side chains have shown exceptional promise as dopant-free HTMs for PSCs. These systems leverage the structural versatility of carbazole units to create polymers with optimal HOMO alignment relative to perovskite valence bands, suppressed carrier recombination at polymer/perovskite interfaces, and uniform film formation. The combination of carbazole-substituted naphtho- and quinoxalinedithiophene blocks with benzothiadiazole and thiophene units has yielded polymeric HTMs that demonstrate enhanced device performance without requiring hygroscopic dopants [5].

  • Fused Ring Systems: Extended π-conjugated carbazole derivatives, such as indolo[3,2-b]carbazole and its analogs, represent another important class of HTMs. These systems feature planar pentacene-like five aromatic ring conjugated structures but without the reactive centers prone to Diels-Alder reactions. The planar structure enables efficient charge transport, with some derivatives achieving remarkable hole mobilities up to 3.61 cm² V⁻¹ s⁻¹ in single-crystal organic field-effect transistors [4].

Table 1: Molecular Design Strategies for Carbazole-Based HTMs

Design Strategy Key Structural Features Performance Advantages Example Materials
Side Chain Isomerism Varied alkyl chain positioning on carbazole core Tunable energy levels, dipole moments, and molecular packing CX11-CX14 isomers [1]
Donor-Acceptor Systems Carbazole donors with cyano/electron-accepting groups Enhanced intramolecular charge transfer, higher hole mobility DCZH, TPDCN [2]
Position-Specific Functionalization 2,7- vs 3,6- vs 2,6-substitution patterns Controlled molecular planarity and π-stacking efficiency 27PC, 27TC [4]
Polymeric Architectures Carbazole units in copolymer backbones or side chains Dopant-free operation, improved film formation, stability Carbazole-based copolymers [5]
Fused Ring Systems Indolo[3,2-b]carbazole and derivatives High planarity, exceptional charge transport mobility Indolocarbazole derivatives [4]

Performance Metrics of Carbazole-Based HTMs

The effectiveness of carbazole-based hole-transporting materials is demonstrated through comprehensive photovoltaic characterization. Quantitative analysis of device performance reveals how specific structural modifications translate to enhanced functionality in optoelectronic devices.

  • Efficiency Benchmarks: Dibenzo[b,d]furan-based carbazole isomers have achieved remarkable power conversion efficiencies exceeding 23% in perovskite solar cells, with the CX11 derivative exhibiting superior performance due to its optimal molecular packing and enhanced hole mobility [1]. Similarly, fused carbazole dimers end-capped with 4,4'-dimethoxy-diphenylamine (NCz-DM) have demonstrated PCEs as high as 24.0% as dopant-free HTMs, highlighting the potential of appropriately designed carbazole systems to compete with and surpass conventional spiro-OMeTAD-based devices [2].

  • Hole Mobility Considerations: The charge carrier mobility of carbazole derivatives spans a wide range depending on molecular structure and functionalization. Simple 2,7-diphenyl modified carbazole derivatives achieve hole mobilities of 0.16 cm² V⁻¹ s⁻¹ in single-crystal OFETs [4], while more extended π-systems like certain indolocarbazole derivatives reach exceptional values up to 3.61 cm² V⁻¹ s⁻¹ [4]. For photovoltaic applications, the D-A-D type carbazole derivative DCZH exhibits well-matched HOMO energy levels with perovskite materials, enabling efficient charge extraction and transport while minimizing energy losses [2].

  • Stability Metrics: A critical advantage of carbazole-based HTMs is their enhanced device operational stability compared to conventional spiro-OMeTAD. The inherent thermal and chemical stability of the carbazole scaffold, combined with the potential for dopant-free operation, addresses key instability issues in PSCs. For instance, cyano-containing carbazole derivatives provide additional surface passivation effects on perovskites, further improving device longevity [2]. Additionally, the introduction of fluorinated groups enhances hydrophobicity and provides better moisture resistance, contributing to long-term device stability [2].

Table 2: Performance Metrics of Carbazole-Based HTMs in Perovskite Solar Cells

Material Type PCE (%) HOMO Level (eV) Hole Mobility Stability Features
CX11 Isomer >23 [1] Not specified Superior to other isomers Strong perovskite surface adsorption
NCz-DM 24.0 [2] Well-matched with perovskite Excellent Dopant-free operation
CY5 22.01 [2] Optimized through π-extension Higher than CY3, CY4 Smooth film morphology
H123 18.09 [2] Not specified Efficient Surface passivation via cyano groups
DCZH Not specified Well-matched with MAPbI₃ Enhanced charge extraction Large Stokes shift, AIEE behavior
D-A-D Polymers Not specified Optimal HOMO alignment Sufficient for dopant-free operation Uniform films, suppressed recombination

Synthetic Protocols for Carbazole Derivatives

Suzuki Cross-Coupling for Carbazole Functionalization

The Suzuki-Miyaura cross-coupling reaction represents a versatile method for constructing variously substituted carbazole derivatives under mild conditions with excellent functional group tolerance.

Protocol: Synthesis of 2,7-Diarylcarbazole Derivatives via Suzuki Coupling

  • Reagents and Materials: 2,7-dibromocarbazole (1.0 equiv), arylboronic acid (2.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), solvent mixture of toluene/ethanol/water (4:2:1 v/v/v), nitrogen atmosphere, standard Schlenk line equipment, heating mantle, TLC plates (silica gel), silica gel for column chromatography [4] [6].

  • Procedure:

    • Charge a dried Schlenk flask with 2,7-dibromocarbazole (500 mg, 1.54 mmol) and Pd(PPh₃)₄ (89 mg, 0.077 mmol) under nitrogen atmosphere.
    • Add degassed toluene (20 mL), ethanol (10 mL), and water (5 mL) sequentially via syringe.
    • Introduce the appropriate arylboronic acid (3.39 mmol) followed by K₂CO₃ (639 mg, 4.62 mmol) as an aqueous solution (5 mL in water).
    • Heat the reaction mixture at 85-90°C for 12-16 hours with vigorous stirring under nitrogen protection.
    • Monitor reaction progress by TLC (hexane/ethyl acetate 4:1).
    • Cool to room temperature and transfer to a separatory funnel with water (50 mL) and ethyl acetate (50 mL).
    • Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 × 30 mL).
    • Combine organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired 2,7-diarylcarbazole derivative as a white to off-white solid [4].
  • Troubleshooting Notes: Incomplete conversion may require extended reaction time or additional catalyst. Low yields may result from insufficient degassing or moisture contamination. For electron-deficient boronic acids, slightly higher catalyst loading (7-10 mol%) may be necessary. This method typically provides yields of 80-95% with high purity, representing a significant improvement over traditional Ullmann-type couplings that require higher temperatures and give moderate yields [6].

Friedel-Crafts Alkylation for N-Functionalization

Friedel-Crafts alkylation enables the introduction of alkyl chains onto the carbazole nitrogen, enhancing solubility and processability while modulating electronic properties.

Protocol: N-Alkylation of Carbazole Core

  • Reagents and Materials: Carbazole (1.0 equiv), alkyl halide (1.2 equiv), anhydrous aluminum chloride (AlCl₃, 1.5 equiv), dichloromethane (DCM, anhydrous), ammonia solution (concentrated), magnesium sulfate (anhydrous), sodium chloride, ethyl acetate, petroleum ether [7].

  • Procedure:

    • Dissolve carbazole (1.0 g, 5.98 mmol) in anhydrous DCM (15 mL) in a round-bottom flask under nitrogen.
    • Cool the solution to 0°C in an ice-water bath with stirring.
    • Add anhydrous AlCl₃ (1.2 g, 8.97 mmol) portionwise over 10 minutes.
    • Slowly add the alkyl halide (7.17 mmol) dropwise via syringe over 15 minutes.
    • Gradually warm to room temperature and stir for 3-4 hours until complete by TLC.
    • Carefully quench the reaction by slow addition of cold, concentrated ammonia solution (10 mL).
    • Transfer to a separatory funnel, wash with water (2 × 20 mL) followed by brine (20 mL).
    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
    • Purify by recrystallization from ethanol or column chromatography to obtain the N-alkylated carbazole derivative [7].
  • Optimization Parameters: Reaction time optimization studies indicate that yields plateau after approximately 3 hours, with extended reaction times providing negligible improvement. The molar ratio of carbazole to AlCl₃ catalyst significantly impacts yield, with optimal results obtained at 1:1.5 ratio [7].

One-Pot Synthesis of D-A-D Type Carbazole Derivatives

Donor-Acceptor-Donor (D-A-D) architectures represent some of the most promising carbazole-based HTMs, combining electron-rich carbazole units with electron-deficient cores.

Protocol: Synthesis of (2Z,2'Z)-2,2'-(1,4-Phenylene)bis(3-(9-hexyl-9H-carbazol-3-yl)acrylonitrile) (DCZH)

  • Reagents: N-hexylcarbazole (1.0 equiv), terephthalaldehyde (0.5 equiv), malononitrile (1.1 equiv), piperidine (catalytic), acetic acid (catalytic), chloroform, ethanol [2].

  • Procedure:

    • Dissolve N-hexylcarbazole (1.0 g, 3.66 mmol) and terephthalaldehyde (0.245 g, 1.83 mmol) in dry chloroform (15 mL).
    • Add malononitrile (0.133 g, 2.01 mmol), followed by 2-3 drops each of piperidine and glacial acetic acid as catalysts.
    • Reflux the reaction mixture at 65°C for 6-8 hours under nitrogen.
    • Monitor reaction by TLC (hexane/DCM 1:1).
    • Cool and concentrate under reduced pressure.
    • Triturate the crude solid with cold ethanol, filter, and wash with cold ethanol.
    • Purify by column chromatography (silica gel, DCM/hexane gradient) to afford DCZH as an orange-red solid [2].
  • Characterization: Confirm structure by ( ^1H ) NMR, ( ^{13}C ) NMR, FT-IR, and mass spectrometry. The synthetic approach emphasizes concision and efficiency, utilizing cost-effective reagents and straightforward purification techniques, making it suitable for larger-scale production of HTMs [2].

Characterization Techniques and Methodologies

Electrochemical Characterization for Energy Level Determination

Cyclic voltammetry (CV) represents the standard technique for determining the HOMO and LUMO energy levels of carbazole-based HTMs, which critically influence their charge injection and extraction properties in devices.

Protocol: Electrochemical Analysis of Carbazole Derivatives

  • Equipment and Materials: Potentiostat/galvanostat instrument, three-electrode cell (glassy carbon working electrode, platinum wire counter electrode, Ag/Ag⁺ reference electrode), tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M) in anhydrous acetonitrile as supporting electrolyte, ferrocene/ferrocenium (Fc/Fc⁺) internal standard, nitrogen gas for degassing [2] [4].

  • Procedure:

    • Prepare a 1 mM solution of the carbazole derivative in degassed anhydrous acetonitrile containing 0.1 M TBAPF₆.
    • Transfer 10 mL of the solution to the electrochemical cell and purge with nitrogen for 10 minutes.
    • Record cyclic voltammograms at scan rates of 50-100 mV/s over a potential range typically from -1.5 to +1.5 V vs. Ag/Ag⁺.
    • Add ferrocene (2-3 mg) as an internal standard and record its redox potential.
    • Determine the oxidation onset potential (E_ox) relative to Fc/Fc⁺.
    • Calculate HOMO energy level using: EHOMO = -e(E_ox + 4.8) eV, where 4.8 eV is the energy level of Fc/Fc⁺ relative to vacuum.
    • Estimate LUMO energy level from the HOMO level and optical bandgap (Eg) determined from UV-Vis absorption onset: ELUMO = EHOMO + Eg [4].
  • Data Interpretation: Well-designed carbazole HTMs typically exhibit HOMO levels between -5.0 and -5.4 eV, enabling efficient hole extraction from perovskite layers (valence band ~ -5.4 eV) while maintaining sufficient oxidation stability. The electrochemical bandgap derived from CV measurements provides valuable information about the charge injection barriers in complete devices [4].

Photophysical Characterization

UV-Vis absorption and photoluminescence spectroscopy provide critical insights into the optical properties and electronic transitions of carbazole derivatives.

Protocol: Determination of Photophysical Parameters

  • Equipment: UV-Vis spectrophotometer, fluorescence spectrophotometer, quartz cuvettes, various solvents of different polarities for solvatochromism studies [2].

  • Procedure:

    • Prepare dilute solutions (10⁻⁵ M) of the carbazole derivative in appropriate solvents (toluene, chloroform, THF, DMF).
    • Record UV-Vis absorption spectra from 250 to 800 nm.
    • Determine the absorption onset (λ_onset) and calculate optical bandgap: Eg = 1240/λ_onset (eV).
    • Record fluorescence emission spectra using an excitation wavelength at the absorption maximum.
    • Calculate Stokes shift as the difference between absorption and emission maxima.
    • For aggregation-induced emission enhancement (AIEE) studies, prepare THF:H₂O mixtures with varying water fractions (0-90%) and record emission spectra [2].
  • Advanced Analysis: The solvatochromic behavior of D-A-type carbazole derivatives provides valuable information about intramolecular charge transfer character. Significant red-shifted emission in polar solvents indicates strong ICT, which correlates with enhanced hole-transport capabilities. Additionally, large Stokes shifts (>90 nm) observed in many carbazole derivatives are beneficial for minimizing self-absorption and improving light outcoupling in devices [2].

Structural and Morphological Characterization

Single-crystal X-ray diffraction offers definitive structural information about molecular conformation and packing, while atomic force microscopy (AFM) and scanning near-field optical microscopy (s-SNOM) provide crucial insights into film morphology.

Protocol: Single-Crystal Growth and Analysis

  • Procedure:

    • Dissolve the purified carbazole derivative in a minimal amount of warm solvent (typically DCM, chloroform, or toluene).
    • Slowly evaporate the solvent at room temperature over several days to obtain single crystals suitable for X-ray diffraction.
    • Mount a suitable crystal on a diffractometer and collect reflection data.
    • Solve and refine the crystal structure to determine molecular conformation, torsion angles, and intermolecular packing [4].
  • Morphological Characterization: For film morphology analysis, spin-coat carbazole HTM solutions (typically 10-20 mg/mL in chlorobenzene) onto cleaned substrates at 3000-5000 rpm for 30 seconds. Anneal at 70-100°C for 10 minutes and characterize using:

    • AFM: Scan in tapping mode to determine surface roughness and domain structure.
    • s-SNOM IR microscopy: Map chemical distribution and phase segregation at nanoscale resolution [5].
  • Data Interpretation: Studies reveal that uniform, pinhole-free films with low surface roughness (<2 nm RMS) correlate strongly with enhanced device performance and reduced recombination losses. The molecular packing observed in single crystals often predicts the thin-film organization and charge transport pathways [4] [5].

Device Fabrication and Evaluation Protocols

Perovskite Solar Cell Fabrication

The integration of carbazole-based HTMs into complete photovoltaic devices requires careful control of processing parameters to optimize performance.

Protocol: Standard n-i-p PSC Device Fabrication

  • Materials: FTO or ITO glass substrates, TiO₂ compact layer and mesoporous layer solutions, perovskite precursor solution (e.g., MAPbI₃, FAPbI₃), carbazole-based HTM solution, gold or silver evaporation source [1] [2].

  • Device Fabrication Procedure:

    • Substrate Cleaning: Clean patterned FTO glass with Hellmanex solution, deionized water, acetone, and ethanol via ultrasonication for 15 minutes each, followed by UV-ozone treatment for 15 minutes.
    • Electron Transport Layer (ETL):
      • Deposit compact TiO₂ layer by spray pyrolysis at 450°C using titanium diisopropoxide bis(acetylacetonate) precursor solution.
      • Spin-coat mesoporous TiO₂ layer (150-200 nm) from diluted paste and sinter at 500°C for 30 minutes.
    • Perovskite Layer Deposition:
      • For MAPbI₃: Prepare 1.2 M solution of PbI₂ and MAI in DMF:DMSO (9:1 v/v).
      • Spin-coat in two-step program: 1000 rpm for 10 s (spread) followed by 5000 rpm for 30 s (thin).
      • During second step, drop-chlorobenzene (100 µL) as anti-solvent 10 s before end.
      • Anneal at 100°C for 10 minutes to form crystalline perovskite film.
    • Hole Transport Layer (HTL):
      • Prepare carbazole-based HTM solution (10-20 mM in chlorobenzene or toluene).
      • Add additives if required (e.g., 4-tert-butylpyridine, Li-TFSI) for doped HTMs.
      • Spin-coat at 3000-5000 rpm for 30 s onto perovskite layer.
      • Anneal at 70-80°C for 10 minutes.
    • Back Contact Evaporation:
      • Transfer samples to thermal evaporation chamber.
      • Evaporate gold (80 nm) or silver electrodes through shadow mask at <10⁻⁶ torr.
  • Quality Control: Fabricate devices with active area typically 0.1-0.2 cm² defined by electrode overlap. Store devices in desiccator before measurement to prevent moisture-induced degradation [1] [2].

Photovoltaic Performance Characterization

Standardized measurement protocols are essential for accurate evaluation and comparison of PSC performance parameters.

Protocol: J-V Characterization and Stability Testing

  • Equipment: Solar simulator with AM 1.5G spectrum, source meter, calibrated silicon reference cell, temperature-controlled stage, environmental chamber [3].

  • Procedure:

    • Calibration: Adjust solar simulator intensity to 100 mW/cm² using calibrated reference cell.
    • J-V Measurement:
      • Mask devices to defined active area.
      • Scan voltage from reverse bias to forward bias (typically -0.2 to 1.2 V) at scan rate of 10-50 mV/s with dwell time of 10-100 ms.
      • Record both reverse and forward scans to check hysteresis.
    • External Quantum Efficiency (EQE): Measure spectral response from 300-900 nm using monochromatic light source with intensity calibration.
    • Stability Testing:
      • Operational Stability: Monitor PCE under continuous illumination at maximum power point in inert atmosphere.
      • Environmental Stability: Track performance over time under controlled humidity/temperature conditions.
      • Thermal Stability: Age devices at elevated temperatures (65-85°C) in dark.
  • Key Parameters: Calculate power conversion efficiency (η = Jsc × Voc × FF / Pin), fill factor (FF = Pmax / (Jsc × Voc)), and report stabilized power output at maximum power point. For publication-quality results, average performance over at least 15 independent devices and include standard deviations [1] [2] [3].

Structure-Property Relationships and Design Principles

The relationship between molecular structure and device performance in carbazole-based HTMs can be visualized through the following conceptual diagrams, which summarize key design strategies and their impacts on photovoltaic parameters:

CarbazoleDesign Molecular Design Strategies for Carbazole HTMs cluster_strategies Design Strategies cluster_effects Molecular-Level Effects cluster_properties Resulting Material Properties cluster_performance Device Performance Metrics Isomerism Side Chain Isomerism Packing Molecular Packing & Crystallinity Isomerism->Packing DASystem Donor-Acceptor Architecture ICT Intramolecular Charge Transfer DASystem->ICT Position Position-Specific Functionalization Planarity Molecular Planarity & Conjugation Position->Planarity Polymer Polymeric Systems Film Film Morphology & Uniformity Polymer->Film Mobility Hole Mobility Packing->Mobility Alignment Energy Level Alignment ICT->Alignment Planarity->Mobility Interface Interface Quality Film->Interface Stability Thermal/Operational Stability Mobility->Stability Jsc Short-Circuit Current Density (Jsc) Mobility->Jsc FF Fill Factor (FF) Mobility->FF PCE Power Conversion Efficiency (PCE) Alignment->PCE Voc Open-Circuit Voltage (Voc) Alignment->Voc Stability->PCE Interface->Stability Interface->FF

Figure 1: Structure-Property-Performance Relationships in Carbazole-Based HTMs

The experimental workflow for developing and evaluating carbazole-based hole-transporting materials involves multiple interconnected stages from molecular design to device optimization:

Workflow Experimental Workflow for Carbazole HTM Development cluster_design Molecular Design Phase cluster_characterization Material Characterization cluster_device Device Fabrication & Testing cluster_analysis Data Analysis & Optimization Design Molecular Design & Computational Screening Synthesis Chemical Synthesis & Purification Design->Synthesis Theoretical Theoretical Calculations (DFT, Molecular Dynamics) Synthesis->Theoretical Structural Structural Characterization (NMR, FT-IR, MS, XRD) Synthesis->Structural Theoretical->Design Feedback Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Theoretical->Electrochemical Structural->Electrochemical Photophysical Photophysical Studies (UV-Vis, PL, TRPL) Electrochemical->Photophysical Thermal Thermal Analysis (TGA, DSC) Photophysical->Thermal FilmPrep Thin Film Preparation & Morphology Analysis Thermal->FilmPrep DeviceFab Device Fabrication (Complete PSCs) FilmPrep->DeviceFab Performance Performance Characterization (J-V, EQE, MPP) DeviceFab->Performance Stability Stability Testing (Environmental, Thermal) Performance->Stability DataAnalysis Data Correlation & Structure-Property Analysis Stability->DataAnalysis DataAnalysis->Design Feedback Optimization Molecular Design Optimization DataAnalysis->Optimization Protocol Protocol Refinement Optimization->Protocol Protocol->Design

Figure 2: Experimental Workflow for Carbazole HTM Development and Evaluation

Conclusion and Future Perspectives

Carbazole derivatives have established themselves as a versatile molecular platform for developing high-performance hole-transporting materials that address critical challenges in perovskite photovoltaics and other optoelectronic devices. The structural adaptability of the carbazole core enables precise tuning of electronic properties, molecular packing, and interfacial interactions, leading to materials with exceptional hole mobility, optimal energy level alignment, and enhanced device stability. The progression from simple carbazole derivatives to sophisticated D-A-D architectures and polymeric systems has yielded remarkable power conversion efficiencies exceeding 23% in PSCs, with some dopant-free carbazole-based HTMs approaching 24% efficiency [1] [2].

Future development of carbazole-based HTMs will likely focus on several key areas: (1) Advanced molecular design incorporating multi-functional groups that simultaneously enhance charge transport and passivate perovskite surface defects; (2) Streamlined synthetic protocols that reduce complexity and cost while maintaining high performance, improving commercial viability; (3) Dopant-free systems that eliminate stability issues associated with hygroscopic additives while maintaining high hole conductivity; and (4) Multi-functional materials that combine hole-transport capabilities with electron-blocking, interface modification, and self-assembly properties. As the field advances, the integration of machine learning approaches with high-throughput experimentation promises to accelerate the discovery and optimization of next-generation carbazole-based materials with tailored properties for specific applications [1] [2] [5].

The protocols and structure-property relationships outlined in this document provide a comprehensive foundation for researchers to design, synthesize, and implement advanced carbazole-based hole-transporting materials that will drive continued progress in perovskite optoelectronics and contribute to the development of efficient, stable, and commercially viable photovoltaic technologies.

References

Application Notes: Carbazole Derivatives in Perovskite Solar Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carbazole derivatives are increasingly recognized as superior hole-transporting materials (HTMs) and self-assembled monolayers (SAMs) in perovskite solar cells (PSCs). Their electron-rich nature, excellent charge-transport properties, and high thermal stability make them ideal for enhancing charge extraction and device stability while reducing non-radiative recombination [1] [2]. The molecular structure of carbazole allows for straightforward functionalization, enabling precise tuning of energy levels, molecular packing, and thin-film morphology to optimize PSC performance [3] [2].

Key Carbazole Derivatives and Performance Data

The performance of carbazole derivatives as HTMs is highly influenced by their substitution pattern (positions 2,7-, 3,6-, or 4-) and the nature of the functional groups (e.g., methoxy, methyl, phenyl). Derivatives functionalized at the 3,6- positions often demonstrate superior performance due to their favorable molecular packing and energy level alignment with the perovskite layer [2].

Table 1: Performance of Selected Carbazole-Based Hole-Transporting Materials (HTMs) in PSCs

HTM Name Substitution Pattern Functional Group HOMO (eV) PCE (%) Fill Factor (FF, %) Key Characteristics
CY5 [1] Not Specified Aromatic Conjugation Well-matched 22.01 Not Specified High hole mobility, effective interface passivation
NCz-DM [1] Fused Carbazole Core Dimethoxydiphenylamine Well-matched 24.0 Not Specified Dopant-free, excellent film formation
DCZH [1] D-A-D Type Dicyanovinylene -5.34 Not Specified Not Specified Large Stokes shift (~90 nm), AIEE behavior
H123 [1] N-position Cyano unit Not Specified 18.09 Not Specified Surface passivation, dual function
3,6-Ph-2PACz [2] 3,6 Phenyl -5.41 Not Specified >82 (in wide bandgap) High fill factor, suitable for tandems
3,6-Me-2PACz [2] 3,6 Methyl -5.34 Not Specified >82 (in wide bandgap) High fill factor
3,6-MeO-2PACz [2] 3,6 Methoxy -5.21 Not Specified Not Specified Good for 1.55 eV bandgap perovskites

Table 2: Summary of Structure-Property Relationships for Carbazole SAMs in PSCs [2]

Structural Feature Impact on Properties and Performance
3,6-Substitution Consistently higher Fill Factor (FF) compared to 2,7- and 4- positions; better energy level alignment and charge extraction.
Methoxy Group Strong electron-donating effect; raises HOMO level, requires careful matching with perovskite valence band.
Methyl Group Moderate electron-donating effect; good balance of energy levels and thermal stability.
Phenyl Group Increases conjugation and molecular planarity; leads to broader absorption and higher Ip; can enhance FF.
Phosphonic Acid Anchor Forms strong covalent bonds with metal oxide substrates (e.g., ITO), enabling robust monolayer formation.
Experimental Protocols
3.1. Protocol: Synthesis of a D-A-D Carbazole Derivative (DCZH)

This protocol outlines the synthesis of (2Z,2′Z)-2,2′-(1,4-phenylene)bis(3-(9-hexyl-9H-carbazol-3-yl)acrylonitrile) (DCZH), a donor-acceptor-donor (D-A-D) type HTM, via a Pd-free, cost-effective route [1].

  • Workflow Diagram: DCZH Synthesis and Device Integration

    G Start Start Synthesis Step1 Alkylation of Carbazole Core (Introduce hexyl chain at N9) Start->Step1 Step2 Formylation (Introduce aldehyde group at C3) Step1->Step2 Step3 Knoevenagel Condensation (Reaction with dicyanovinylene-phenylene core) Step2->Step3 Step4 Purification Step3->Step4 Step5 Characterization Step4->Step5 Step6 Device Integration (Spin-coating as HTL) Step5->Step6 End Completed PSC Device Step6->End

  • Detailed Procedure:

    • Alkylation: Alkylate the 9H-carbazole starting material with 1-bromohexane in a polar aprotic solvent (e.g., DMF) in the presence of a strong base (e.g., NaOH or KOH) at 60-80°C for 6-12 hours to obtain 9-hexyl-9H-carbazole [1].
    • Formylation: Functionalize 9-hexyl-9H-carbazole at the C3 position using a Vilsmeier-Haack formylation reaction (using DMF and POCI₃) to yield 9-hexyl-9H-carbazole-3-carbaldehyde [1].
    • Knoevenagel Condensation: React the formylated carbazole derivative with (2Z,2'Z)-2,2'-(1,4-phenylene)diacetonitrile in ethanol or toluene using a base catalyst (e.g., piperidine). Heat the reaction mixture under reflux for 12-24 hours to form the final DCZH product [1].
    • Purification and Characterization: Purify the crude product via sequential recrystallization and column chromatography. Confirm the structure and purity using Fourier-Transform Infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) [1].
3.2. Protocol: Fabrication of PSCs with Carbazole-Based SAMs

This protocol details the application of carbazole-phosphonic acid SAMs (e.g., 2PACz, MeO-2PACz) as hole-selective contacts in p-i-n PSCs [2].

  • Workflow Diagram: PSC Fabrication with SAM HTL

    G Start Start: ITO Substrate Step1 SAM Deposition (Dip or Spin-coating from solution) Start->Step1 Step2 Annealing (100°C, 10 min) Step1->Step2 Step3 Perovskite Deposition (Spin-coating & Annealing) Step2->Step3 Step4 ETL Deposition (e.g., PCBM, C₆₀) Step3->Step4 Step5 Top Electrode Evaporation (Ag or Cu) Step4->Step5 End Completed PSC Device Step5->End

  • Detailed Procedure:

    • Substrate Cleaning: Clean patterned ITO/glass substrates sequentially in ultrasonic baths of Hellmanex solution, deionized water, acetone, and isopropanol for 15-20 minutes each. Treat with UV-ozone for 15-20 minutes to enhance surface hydrophilicity [2].
    • SAM Solution Preparation: Prepare a fresh solution of the carbazole-phosphonic acid (e.g., 2PACz) in anhydrous ethanol or dimethyl sulfoxide (DMSO). Typical concentrations range from 0.1 to 0.5 mM [2].
    • SAM Deposition: Deposit the SAM solution onto the clean ITO surface via spin-coating (e.g., 3000-5000 rpm for 20-30 seconds) or dip-coating (immersion for 15-30 minutes) [2].
    • Annealing: After deposition, anneal the SAM-coated substrates on a hotplate at 100°C for 10 minutes to remove residual solvent and strengthen the bonding between the phosphonic acid groups and the ITO surface [2].
    • Device Completion: Proceed with the subsequent deposition of the perovskite active layer, electron transport layer (e.g., PCBM, C₆₀), and metal top electrodes (e.g., Ag, Cu) using standard fabrication procedures in a nitrogen-filled glovebox [2].
Optimization Guidelines
  • Energy Level Alignment: The HOMO level of the carbazole-based HTM must be well-aligned with the valence band of the perovskite (approximately -5.4 eV for MAPbI₃) for efficient hole extraction. A threshold ionization potential exists, beyond which the fill factor drops due to misalignment [1] [2].
  • Molecular Design: For SAMs, using short alkyl linkers between the carbazole core and the phosphonic acid anchor promotes denser packing and stronger intermolecular interactions, leading to higher photovoltaic parameters [2].
  • Film Morphology: The formation of uniform, pinhole-free films is crucial for minimizing shunting paths and recombination losses. Techniques like atomic force microscopy (AFM) should be used to verify film quality [1] [4].
  • Dopant-Free Operation: Introducing strong electron-accepting units (e.g., cyano groups) can enhance intramolecular charge transfer, boost hole mobility, and enable the use of dopant-free HTMs, thereby improving device stability [1].

References

Application Notes and Protocols: Carbazole Derivatives as Antioxidants in Lubricating Oils

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carbazole derivatives represent a promising class of aromatic amine antioxidants that have demonstrated significant potential for enhancing the oxidation stability of lubricating oils. Their molecular structure, characterized by a large π-conjugated system and high thermal stability, makes them particularly effective at inhibiting the oxidative degradation of mineral lubricating oils, which inevitably occurs upon contact with oxygen, high temperatures, and metal catalysts during operation [1] [2].

The electron-delocalized nature of the carbazole skeleton allows it to effectively scavenge free radicals generated during the initial stages of oil oxidation, thereby interrupting the autocatalytic degradation chain reaction. Furthermore, the ability to introduce various alkyl functional groups at specific positions on the carbazole ring enables fine-tuning of solubility characteristics and antioxidant potency, making these compounds highly versatile for lubricant formulations [1].

Synthesis of Carbazole Derivatives

Materials and Equipment

Starting Materials:

  • Carbazole (technical grade)
  • 2-chloro-2-methylpropane (tert-butyl chloride) (>99.5%)
  • 2-bromopropane (>99.5%)
  • Anhydrous aluminum trichloride (AlCl₃) (>99.5%)
  • Dichloromethane (CH₂Cl₂) (>99.5%)
  • Ammonia solution
  • Sodium chloride
  • Anhydrous magnesium sulfate (>99.5%)

Equipment:

  • Single-port round-bottom flask
  • Magnetic stirrer with heating capability
  • Separating funnel
  • Rotary evaporator
  • Differential Scanning Calorimeter (DSC)
  • Fourier Transform Infrared (FT-IR) Spectrometer
  • Nuclear Magnetic Resonance (NMR) Spectrometer (600 MHz)
  • Mass Spectrometer (MS) [1] [2]
Synthesis Protocol
2.2.1 Synthesis of 3,6-di-tert-butylcarbazole

The following protocol describes the synthesis via Friedel-Crafts alkylation, optimized through orthogonal experimental design [1] [2]:

  • Reaction Setup: Add carbazole (5.0 g, 29.9 mmol) and anhydrous AlCl₃ (12.0 g, 89.7 mmol) to a single-port round-bottom flask containing 100 mL anhydrous dichloromethane.
  • Catalyst Activation: Thoroughly mix the carbazole and catalyst under anhydrous conditions with continuous stirring until completely dissolved.
  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.
  • Alkylation: Slowly add 2-chloro-2-methylpropane (6.7 g, 71.8 mmol) dropwise to the mixture while maintaining vigorous stirring.
  • Reaction Progression: Allow the reaction to proceed at room temperature for 3 hours with continuous stirring.
  • Reaction Monitoring: Monitor reaction completion by thin-layer chromatography (TLC) using hexane/ethyl acetate (4:1) as the mobile phase.
  • Workup: Quench the reaction by careful addition of high-concentration ammonia solution.
  • Purification:
    • Wash the resulting mixture sequentially with distilled water and saturated sodium chloride solution.
    • Extract the aqueous layer three times with dichloromethane.
    • Combine the organic layers and dry over anhydrous magnesium sulfate.
    • Filter off the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator.
  • Isolation: Recrystallize the crude product from ethanol to obtain pure 3,6-di-tert-butylcarbazole as gray-brown crystals.

Note: The synthesis of 3,6-di-iso-propylcarbazole follows an identical protocol, substituting 2-bromopropane as the alkylating agent [1].

Synthesis Optimization Parameters

Table 1: Optimal Reaction Conditions for Carbazole Derivative Synthesis

Parameter 3,6-di-tert-butylcarbazole 3,6-di-iso-propylcarbazole
Reaction Time 3 hours 3 hours
Molar Ratio (Carbazole:Alkylating Agent) 1:2.4 1:2.4
Catalyst Loading (Carbazole:AlCl₃) 1:3 1:3
Reaction Temperature Room temperature Room temperature
Solvent Dichloromethane Dibromomethane
Structural Characterization

Confirm the structure of synthesized derivatives through:

  • FT-IR Analysis: Prepare KBr pellets and analyze characteristic functional groups.
  • Mass Spectrometry: Dissolve samples in acetone and perform ESI-MS in positive mode.
  • NMR Spectroscopy: Dissolve samples in deuterated chloroform (CDCl₃) and analyze using ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) with tetramethylsilane (TMS) as internal standard [1] [2].

Performance Evaluation Protocols

Solubility and Stability Assessment
  • Preparation: Add the synthesized carbazole derivative to lubricating oil at 0.8% mass fraction.
  • Mixing: Stir the mixture thoroughly using an electric stirrer for 30 minutes at ambient temperature.
  • Thermal Treatment: Heat the mixture to 50-60°C in a water bath with continued stirring for 30 minutes.
  • Stability Evaluation: Transfer the prepared oil samples to transparent containers and allow to stand for 48 hours at room temperature.
  • Assessment: Visually inspect for phase separation, precipitation, or haze to determine solubility and stability characteristics [2].
Thermal Stability Analysis

Evaluate thermal stability using Differential Scanning Calorimetry (DSC):

  • Instrument Calibration: Calibrate the DSC instrument using indium standard.
  • Sample Preparation: Weigh 5-10 mg of pure carbazole derivative into an aluminum crucible.
  • Analysis Parameters:
    • Atmosphere: Nitrogen (50 mL/min flow rate)
    • Temperature Range: 0°C to 350°C
    • Heating Rate: 10°C/min
  • Data Collection: Monitor thermal transitions throughout the heating cycle.
  • Interpretation: Analyze the thermogram for decomposition onset temperature and thermal stability profile [1] [2].
Antioxidant Performance Testing

Quantify antioxidant effectiveness using the Rotary Pressure Vessel Oxidation Test (RPVOT):

  • Sample Preparation: Mix the carbazole derivative with 50 mL of lubricating oil at 0.8% concentration.
  • Test Setup:
    • Transfer the oil sample to a RPVOT cup containing a 5 m copper coil catalyst.
    • Add 5 mL of high-purity water to create high-humidity conditions.
  • Oxidation Conditions:
    • Charge the reaction vessel with oxygen to 615 kPa (90 psi) pressure.
    • Maintain temperature at 140°C in a thermostated oil bath.
    • Rotate the vessel at 120 rpm at a 30° angle to the horizontal.
  • Endpoint Determination: Monitor pressure continuously; the test endpoint occurs when the pressure drops 175 kPa (25 psi) from its maximum value.
  • Data Reporting: Report the oxidation induction period in minutes, measured from test initiation to endpoint [1] [2].

Table 2: Antioxidant Performance of Carbazole Derivatives in Lubricating Oil

Carbazole Derivative Oxidation Induction Period (minutes) Improvement Factor
Base Lubricating Oil 183 1.00 (reference)
3,6-di-iso-propylcarbazole 255 1.39
3,6-di-tert-butylcarbazole 350 1.91

Application Formulation Guidance

Recommended Incorporation Levels

For optimal antioxidant performance in mineral lubricating oils:

  • Effective Concentration Range: 0.5% - 1.0% by mass
  • Recommended Optimal Loading: 0.8% by mass
  • Maximum Soluble Limit: Approximately 1.2% by mass (varies with base oil composition)
Performance Characteristics
  • Thermal Stability: Carbazole derivatives demonstrate excellent thermal stability up to 350°C based on DSC analysis [1].
  • Solubility Profile: Alkyl-substituted derivatives (particularly tert-butyl and isopropyl) show enhanced lipophilicity and complete miscibility with mineral lubricating oils [2].
  • Comparative Efficacy: tert-butyl substituted derivatives provide superior antioxidant protection (1.91x improvement) compared to isopropyl analogues (1.39x improvement) at equivalent concentrations [1] [2].

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the preparation and evaluation of carbazole-based antioxidants:

G Start Start Synthesis Synthesis of Carbazole Derivatives Start->Synthesis Characterization Structural Characterization Synthesis->Characterization Formulation Oil Formulation (0.8% w/w) Characterization->Formulation SolubilityTest Solubility & Stability Assessment Formulation->SolubilityTest ThermalTest Thermal Stability Analysis (DSC) Formulation->ThermalTest AntioxidantTest Antioxidant Performance (RPVOT) Formulation->AntioxidantTest DataAnalysis Data Analysis & Performance Evaluation SolubilityTest->DataAnalysis ThermalTest->DataAnalysis AntioxidantTest->DataAnalysis End End DataAnalysis->End

Mechanism of Action

The antioxidant mechanism of carbazole derivatives in lubricating oils follows a free radical chain-breaking pathway:

  • Initiation Stage: Lubricant hydrocarbons (RH) generate alkyl radicals (R•) under thermal stress and oxidative conditions.
  • Propagation: Alkyl radicals rapidly react with oxygen to form peroxyl radicals (ROO•), which propagate the degradation chain reaction.
  • Intervention: Carbazole derivatives (CzH) donate hydrogen atoms from the nitrogen-centered aromatic amine structure to peroxyl radicals.
  • Stabilization: The resulting carbazole radical (Cz•) stabilizes through extensive electron delocalization across the tricyclic π-system, preventing further chain propagation.
  • Termination: Stable carbazole radicals combine with other radical species, terminating the degradation cascade [1] [2].

The electron-donating character of the alkyl substituents (tert-butyl or isopropyl) at the 3- and 6-positions further enhances radical stabilization, explaining the superior performance of di-substituted derivatives compared to unsubstituted carbazole.

Conclusion

Carbazole derivatives, particularly 3,6-di-tert-butylcarbazole and 3,6-di-iso-propylcarbazole, represent highly effective antioxidant additives for lubricating oil formulations. The documented protocols enable the efficient synthesis, comprehensive characterization, and performance validation of these compounds. The significant enhancement of oxidation induction periods (up to 1.91x improvement) demonstrated through standardized RPVOT methodology confirms their potential for extending lubricant service life and improving equipment reliability under demanding operational conditions.

References

Comprehensive Analytical Methods for Carbazole Derivative Characterization: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carbazole derivatives represent a prominent class of nitrogen-containing heterocyclic compounds with significant importance in pharmaceutical development and materials science. These compounds are characterized by a tricyclic aromatic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This unique molecular architecture provides exceptional thermal stability, versatile synthetic manipulability, and diverse biological activities, making carbazole derivatives attractive targets for drug development. The growing interest in these compounds stems from their demonstrated multifunctional pharmacological profiles, including anticancer, antimicrobial, antioxidant, and enzyme inhibition activities. As research in this field expands, there is an increasing need for standardized analytical protocols to characterize the structural, physicochemical, and biological properties of novel carbazole derivatives [1] [2].

The structural characterization of carbazole derivatives presents unique challenges due to their aromatic planar structure, varied substitution patterns, and potential for molecular isomerism. This document presents comprehensive application notes and analytical protocols for the complete characterization of carbazole derivatives, ranging from basic structural elucidation to advanced bioactivity assessment. The methodologies outlined herein integrate spectroscopic, chromatographic, thermal, and computational approaches to establish a rigorous framework for analytical characterization. These protocols are designed to meet the needs of researchers and drug development professionals working in both academic and industrial settings, facilitating standardized characterization across different laboratories and experimental environments [3] [4].

Structural Elucidation Techniques

Spectroscopic Methods
2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for determining the molecular structure and purity of carbazole derivatives. The protocol outlined below ensures comprehensive structural characterization through one-dimensional and two-dimensional NMR experiments.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the carbazole derivative into a clean NMR tube
    • Add 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) depending on solubility
    • For less soluble compounds, consider using deuterated dichloromethane or acetone
    • Cap the tube and mix thoroughly until complete dissolution is achieved
  • Instrument Setup:

    • Utilize a high-field NMR spectrometer operating at 400 MHz or higher for improved resolution
    • Maintain sample temperature at 25°C (298 K) throughout the analysis
    • Set the number of scans to 16 for ¹H NMR and 256 for ¹³C NMR to ensure adequate signal-to-noise ratio
    • Use tetramethylsilane (TMS) as an internal reference standard set at 0 ppm
  • Data Acquisition Parameters:

    • For ¹H NMR: Set spectral width to 12-14 ppm, acquisition time of 3-4 seconds, and relaxation delay of 1 second
    • For ¹³C NMR: Set spectral width to 220-240 ppm, acquisition time of 1-1.5 seconds, and relaxation delay of 2 seconds
    • For two-dimensional experiments (COSY, HSQC, HMBC): Follow standard manufacturer protocols with optimization for aromatic systems
  • Spectral Interpretation:

    • Identify characteristic carbazole proton signals in the aromatic region (7.0-9.0 ppm)
    • For N-alkyl substituted carbazoles (e.g., 9-ethylcarbazole), expect characteristic aliphatic signals at 4.5-4.8 ppm (N-CH₂) and 1.3-1.5 ppm (CH₃)
    • For 3,6-disubstituted carbazoles, recognize the symmetrical substitution pattern through equivalent proton environments
    • Cross-validate ¹H and ¹³C NMR assignments through 2D correlation experiments

Table 1: Characteristic NMR Chemical Shifts for Carbazole Derivatives

Proton Position Chemical Shift Range (ppm) Carbon Position Chemical Shift Range (ppm)
Carbazole H-1, H-8 8.05-8.15 Carbazole C-1, C-8 110.5-112.5
Carbazole H-2, H-7 7.40-7.50 Carbazole C-2, C-7 119.5-121.5
Carbazole H-3, H-6 7.30-7.40 Carbazole C-3, C-6 123.5-125.5
Carbazole H-4, H-5 7.35-7.45 Carbazole C-4, C-5 120.5-122.5
N-CH₂ (alkyl) 4.5-4.8 C=O (carbonyl) 157.0-165.0
N-CH₂-CH₃ 1.3-1.5 N-CH₂ (alkyl) 35.0-45.0

Representative data from recent studies show that N-ethylcarbazole derivatives exhibit characteristic triplet and quartet patterns for the ethyl group, while 3,6-di-tert-butylcarbazole displays sharp singlet peaks at approximately 1.45 ppm corresponding to the tert-butyl methyl groups. For carbazole-thiazole conjugates, additional proton signals appear in the range of 6.45-7.76 ppm for the thiazole ring protons, with NH groups typically observed between 12.34-12.43 ppm [2]. The ¹³C NMR spectra for these compounds show characteristic signals at 157.59-155.85 ppm for triazine carbons when present, confirming successful derivatization [4].

2.1.2 Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides vital information about functional groups present in carbazole derivatives, complementing NMR data for comprehensive structural assignment.

Protocol: IR Spectral Acquisition

  • Sample Preparation:

    • For solid samples: Grind 1-2 mg of carbazole derivative with 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle
    • Hydraulically press the mixture into a transparent pellet under 10-15 tons of pressure
    • For liquid samples: Place a neat drop between sodium chloride plates
  • Instrumental Parameters:

    • Use an FT-IR spectrometer with a resolution of 4 cm⁻¹
    • Collect 32 scans per sample to enhance signal-to-noise ratio
    • Perform background measurement with a pure KBr pellet or empty cell
    • Set spectral range from 4000 to 400 cm⁻¹
  • Data Interpretation:

    • Identify characteristic absorption bands: N-H stretching (3300-3500 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), C=O stretching (1650-1750 cm⁻¹), C=N stretching (1590-1650 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹)
    • Note that N-alkylated carbazoles lack N-H stretching bands

Table 2: Characteristic IR Absorption Frequencies for Carbazole Derivatives

Functional Group Absorption Range (cm⁻¹) Intensity
N-H stretching 3300-3500 Medium
Aromatic C-H 3000-3100 Medium
C=O stretching 1650-1750 Strong
C=N stretching 1590-1650 Medium
Aromatic C=C 1450-1600 Strong
C-N stretching 1180-1360 Medium
C-H bending 700-900 Variable

For carbazole-dihydrotriazine derivatives, researchers have observed characteristic C=N stretching vibrations at 1598-1606 cm⁻¹, confirming successful formation of the triazine ring. N-H and NH₂ stretches appear as broad bands in the 3132-3356 cm⁻¹ region, while aromatic C=C vibrations typically occur between 1450-1580 cm⁻¹ [4].

Mass Spectrometric Analysis

Mass spectrometry provides precise molecular weight determination and structural information through fragmentation patterns, serving as a crucial technique for confirming molecular identity and purity.

Protocol: MS Analysis of Carbazole Derivatives

  • Sample Preparation:

    • Prepare a stock solution of the carbazole derivative in HPLC-grade methanol or acetone at approximately 1 mg/mL
    • Dilute appropriately to achieve a final concentration of 10-50 ng/μL for analysis
    • Filter through a 0.22 μm PTFE syringe filter if insoluble particulates are present
  • Instrumentation and Parameters:

    • For ESI-MS: Set capillary voltage to 3.5 kV, cone voltage to 30 V, and desolvation temperature to 250°C
    • For MALDI-TOF: Prepare matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) at 10 mg/mL in acetonitrile/water (1:1) with 0.1% TFA
    • Mix sample and matrix solutions in 1:1 ratio and spot 1 μL on the target plate
    • For high-resolution measurements, use lock mass calibration for accuracy < 5 ppm
  • Data Interpretation:

    • Identify the molecular ion peak [M+H]⁺ or [M-H]⁻ depending on ionization mode
    • Characteristic fragmentation patterns include loss of alkyl groups from nitrogen, cleavage of substituents, and ring fragmentation
    • For 9-ethylcarbazole derivatives, expect prominent [M+H]⁺ peaks with possible loss of C₂H₄ (-28 amu)

Recent analyses of carbazole-thiazole conjugates have shown exact mass matches with theoretical molecular weights, with [M+H]⁺ ions observed within 5 ppm accuracy using ESI-HRMS, confirming successful synthesis [2]. For carbazole-dihydrotriazine hybrids, MALDI-TOF analysis has provided precise mass measurements, such as m/z 321.1822 for C₁₈H₂₀N₆ [M+H]⁺ (theoretical 321.1822) [4].

Thermal and Antioxidant Analysis

Thermal Stability Assessment

Thermogravimetric analysis (TGA) provides critical information about the thermal stability and decomposition profile of carbazole derivatives, which is essential for both pharmaceutical formulation and materials applications.

Protocol: TGA of Carbazole Derivatives

  • Sample Preparation:

    • Weigh 5-10 mg of carbazole derivative into a clean, tarred platinum TGA crucible
    • Ensure the sample is evenly distributed across the bottom of the pan
    • For comparative studies, maintain consistent sample mass across all measurements
  • Instrument Parameters:

    • Set temperature range from 25°C to 800°C
    • Use a heating rate of 10°C/min under nitrogen atmosphere (flow rate: 50 mL/min)
    • Perform blank run with empty crucible for baseline correction
  • Data Analysis:

    • Record temperatures at 5% (T₅) and 10% (T₁₀) mass loss as stability indicators
    • Identify the maximum decomposition temperature (Tmax) from the derivative TGA curve
    • Calculate residual mass percentage at 600°C

Table 3: Thermal Stability Data for Representative Carbazole Derivatives

Compound T₅ (°C) T₁₀ (°C) Tmax (°C) Residual Mass at 600°C (%)
K1 244 268 385 35
K2 222 240 365 28
K3 235 260 378 32
3,6-di-tert-butylcarbazole 285 310 425 40

Recent studies on carbazole-thiazole conjugates have demonstrated excellent thermal stability, with T₅ values ranging from 222°C to 244°C, making them suitable for high-temperature applications [2]. Similarly, 3,6-di-tert-butylcarbazole derivatives have shown even higher stability (T₅ > 280°C), which is advantageous for their use as lubricant antioxidants [3].

Antioxidant Activity Evaluation

Antioxidant capacity represents one of the key biological activities of carbazole derivatives, which can be evaluated through multiple analytical approaches.

Protocol: Rotary Pressure Vessel Oxidation Test (RPVOT)

  • Sample Preparation:

    • Weigh 50 g of base lubricating oil into a clean quartz cup
    • Add carbazole derivative at 0.8% (w/w) concentration (400 mg)
    • Include a blank sample (base oil without additive) for comparison
  • Instrument Parameters:

    • Set reaction chamber temperature to 140°C
    • Pressurize with oxygen to 615 kPa (90 psi) at room temperature
    • Set vessel rotation speed to 120 rpm at a 30° angle
    • Add 5 mL of deionized water to create high-humidity environment
  • Data Collection and Analysis:

    • Record the time from pressurization until a specific pressure drop (typically 175 kPa) occurs
    • This "oxidation induction period" indicates antioxidant depletion
    • Calculate the relative improvement compared to blank sample

Protocol: Cupric Reducing Antioxidant Capacity (CUPRAC) Assay

  • Reagent Preparation:

    • Prepare 10 mM copper(II) chloride, 7.5 mM neocuproine in methanol, and 1 M ammonium acetate buffer (pH 7.0)
    • Mix in ratio 1:1:1 (v/v/v) to form the CUPRAC reagent
  • Sample Analysis:

    • Add 1 mL of CUPRAC reagent to 0.1 mL of carbazole solution in methanol (at varying concentrations)
    • Incubate for 30 minutes at room temperature
    • Measure absorbance at 450 nm against a reagent blank
    • Prepare standard curve using Trolox or ascorbic acid
  • Data Interpretation:

    • Calculate antioxidant capacity as Trolox equivalents
    • Determine IC₅₀ values for comparative potency assessment

Research on alkylated carbazole derivatives has demonstrated significant antioxidant effects in lubricating oils, with 3,6-di-tert-butylcarbazole increasing the oxidation induction period to 1.91 times that of base oil, outperforming 3,6-di-iso-propylcarbazole (1.39 times improvement) [3]. The CUPRAC method has been successfully employed to quantify the antioxidant capacity of various carbazole derivatives, establishing structure-activity relationships for this class of compounds [1].

Advanced Bioactivity Assessment

Enzyme Inhibition Studies

Tyrosinase inhibition assays provide valuable information about the potential application of carbazole derivatives in treating hyperpigmentation disorders and melanoma.

Protocol: Tyrosinase Inhibition Assay

  • Solution Preparation:

    • Prepare 0.1 mM phosphate buffer (pH 6.8)
    • Dissolve mushroom tyrosinase (1000 U/mL) in buffer
    • Prepare 0.5 mM L-DOPA substrate solution in the same buffer
    • Prepare serial dilutions of carbazole derivatives in DMSO (final DMSO concentration < 1%)
  • Assay Procedure:

    • Mix 40 μL of tyrosinase solution with 20 μL of test compound solution in a 96-well microplate
    • Pre-incubate for 10 minutes at 25°C
    • Add 140 μL of L-DOPA solution to initiate the reaction
    • Monitor dopachrome formation at 475 nm for 30 minutes at 25°C
    • Include appropriate controls (blank, negative control, positive control with kojic acid)
  • Data Analysis:

    • Calculate percentage inhibition: [(Control - Sample)/Control] × 100
    • Determine IC₅₀ values using non-linear regression of inhibition curves
    • Perform kinetic studies with varying L-DOPA concentrations to determine inhibition mechanism

Table 4: Tyrosinase Inhibition Activity of Carbazole-Thiazole Conjugates

Compound Substituent IC₅₀ (μM) Inhibition Mechanism Vmax (mM/min) Km (mM)
K1 Adamantyl 59.36 ± 1.43 Mixed-type 0.2608 0.655
K2 Cyano 81.99 ± 3.39 Mixed-type 0.4078 0.314
K3 4-nitrophenyl 45.95 ± 3.15 Mixed-type 0.4718 0.751
Kojic acid Reference 72.27 ± 3.15 Competitive - -

Recent studies have identified carbazole-thiazole conjugates as potent tyrosinase inhibitors, with compound K3 (IC₅₀ = 45.95 μM) exhibiting superior activity to the standard inhibitor kojic acid (IC₅₀ = 72.27 μM). Kinetic analysis revealed these compounds function through mixed-type inhibition, binding to both free enzyme and enzyme-substrate complexes [2]. This mixed inhibition mechanism suggests potential advantages in therapeutic applications by providing more comprehensive enzyme suppression.

DNA Interaction Studies

G-quadruplex DNA binding studies evaluate the potential of carbazole derivatives to stabilize non-canonical DNA structures, which is relevant for anticancer drug development targeting oncogene expression.

Protocol: G-Quadruplex Binding Studies

  • Sample Preparation:

    • Prepare the Bcl-2 G-quadruplex-forming oligonucleotide (5'-GGGCGCGGGCTGAGGGAGGGG-3') in potassium-containing buffer
    • Anneal by heating to 95°C for 5 minutes followed by slow cooling to room temperature
    • Prepare carbazole derivative stock solutions in DMSO (1.5 mM)
  • UV-Vis Titration Experiments:

    • Record baseline spectrum of carbazole derivative (10 μM) in appropriate buffer
    • Add increasing concentrations of G-quadruplex DNA (0.1-2.0 equivalents)
    • Monitor changes in absorption spectrum after each addition
    • Allow 5 minutes equilibration time between additions
  • Fluorescence Titration:

    • Excite carbazole derivative at its maximum absorption wavelength
    • Record emission spectrum while titrating with G-quadruplex DNA
    • Note fluorescence enhancement upon binding
  • Data Analysis:

    • Calculate binding constants using non-linear regression of absorbance/fluorescence changes
    • Determine stoichiometry from Job plot experiments

Research on carbazole-benzothiazole conjugates has demonstrated strong binding to Bcl-2 G-quadruplex DNA with binding constants in the order of 10⁵ M⁻¹. These interactions occur primarily through π-π stacking with the terminal G-tetrads, as evidenced by characteristic hypochromism and bathochromic shifts in UV-Vis spectra, accompanied by significant fluorescence enhancement [5]. Such strong, specific binding suggests potential for targeting G-quadruplex structures in anticancer therapeutic strategies.

Computational Methods

Computational approaches provide valuable supplementary information for understanding the molecular properties, electronic structure, and binding interactions of carbazole derivatives.

Protocol: Quantum Chemical Calculations

  • Molecular Optimization:

    • Perform geometry optimization using density functional theory (DFT) with B3LYP functional
    • Use 6-311G++(d,p) basis set for all atoms
    • Confirm absence of imaginary frequencies for optimized structures
  • Electronic Property Calculation:

    • Calculate HOMO-LUMO energies and molecular electrostatic potential maps
    • Determine dipole moments and molecular polarizabilities
    • Perform time-dependent DFT (TD-DFT) calculations to predict UV-Vis spectra
  • Molecular Docking:

    • Prepare protein structures (e.g., tyrosinase, CDK1, Topo II) by removing water and adding hydrogens
    • Generate ligand structures and convert to appropriate format for docking
    • Set grid box to encompass binding site of interest
    • Perform docking simulations using AutoDock Vina or similar software
    • Analyze binding poses and interaction patterns

Computational studies have revealed that carbazole derivatives exhibit favorable electronic properties with relatively narrow HOMO-LUMO gaps, enhancing their bioactivity and making them promising for various applications. Molecular docking studies have shown that specific derivatives target the CDK1 enzyme through strong hydrophobic interactions and hydrogen bonding, with binding energies correlating well with experimental bioactivity data [6]. These computational approaches provide valuable insights for rational design of more potent and selective carbazole-based therapeutics.

Conclusion

This comprehensive set of application notes and protocols provides researchers with standardized methodologies for the complete characterization of carbazole derivatives. The integrated approach, combining spectroscopic, thermal, biological, and computational techniques, enables thorough investigation of the structural features, physicochemical properties, and bioactivity profiles of this important class of compounds. The protocols outlined herein have been validated through recent research publications and can be adapted to specific laboratory requirements while maintaining analytical rigor. As research on carbazole derivatives continues to expand, these standardized methodologies will facilitate comparison of results across different studies and laboratories, accelerating the development of novel carbazole-based therapeutics and functional materials.

Workflow Diagrams

G cluster_1 Structural Elucidation cluster_2 Physicochemical Analysis cluster_3 Bioactivity Assessment Start Carbazole Derivative Characterization NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (ESI, MALDI-TOF) Start->MS UV UV-Vis Spectroscopy Start->UV TGA Thermal Analysis (TGA, DSC) NMR->TGA Solubility Solubility & Stability IR->Solubility MS->TGA UV->Solubility Enzyme Enzyme Inhibition (Tyrosinase, Topo II) TGA->Enzyme Solubility->Enzyme Antioxidant Antioxidant Assays (RPVOT, CUPRAC) DNA DNA Binding Studies (G-quadruplex) Antioxidant->DNA Results Integrated Characterization Antioxidant->Results Oxidation Induction Period Enzyme->DNA Enzyme->Results IC₅₀ Values Docking Molecular Docking DNA->Docking Binding Validation DNA->Results Binding Constants Docking->Results

Figure 1: Comprehensive Workflow for Carbazole Derivative Characterization

G cluster_1 Enzyme Targets cluster_2 Nucleic Acid Targets cluster_3 Cellular Effects Start Bioactivity Assessment Pathways Tyrosinase Tyrosinase Inhibition (Melanoma Treatment) Start->Tyrosinase TopoII Topoisomerase II Inhibition (Cancer Therapy) Start->TopoII CDK1 CDK1 Inhibition (Breast/Colorectal Cancer) Start->CDK1 G4 G-quadruplex Stabilization (Bcl-2 Oncogene Regulation) Start->G4 Apoptosis Apoptosis Induction Tyrosinase->Apoptosis Reduced Melanin Production TopoII->Apoptosis DNA Damage Response CellCycle Cell Cycle Arrest CDK1->CellCycle G1/S Phase Arrest G4->Apoptosis Oncogene Downregulation DNABinding DNA Interaction Studies (UV-Vis, Fluorescence) Therapeutic Therapeutic Applications Apoptosis->Therapeutic CellCycle->Therapeutic OxStress Oxidative Stress Modulation OxStress->Therapeutic Antioxidant Antioxidant Activity Antioxidant->OxStress

Figure 2: Bioactivity Pathways and Therapeutic Applications of Carbazole Derivatives

References

Comprehensive Experimental Protocols for Carbazole Derivatives: Synthesis, Characterization, and Biological Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbazole Derivatives and Their Therapeutic Significance

Carbazole derivatives represent an important class of nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities and favorable drug-like properties. The carbazole scaffold consists of a tricyclic aromatic system with two benzene rings fused on either side of a pyrrole ring, creating an extensive conjugated system that contributes to its unique electronic properties and ability to interact with various biological targets. These compounds have demonstrated remarkable potential as therapeutic agents against a wide spectrum of diseases, including bacterial infections, cancer, and metabolic disorders. The structural versatility of the carbazole nucleus allows for various chemical modifications at multiple positions, enabling medicinal chemists to fine-tune their physicochemical properties and biological activities for specific therapeutic applications [1] [2].

The growing threat of antimicrobial resistance and the challenges in cancer therapy have intensified the search for novel chemical entities with unique mechanisms of action. Carbazole derivatives have emerged as promising candidates in this context, exhibiting potent antibacterial activity against various bacterial strains, including multidrug-resistant clinical isolates, through mechanisms such as FabH inhibition in bacterial fatty acid synthesis and efflux pump inhibition [3] [4] [5]. Additionally, their anticancer potential has been demonstrated through multiple mechanisms, including reactivation of p53 tumor suppressor pathways, topoisomerase II inhibition, and STAT signaling pathway modulation [6] [7] [2]. This application note provides comprehensive experimental protocols for the synthesis, characterization, and biological evaluation of carbazole derivatives, offering researchers a detailed framework for exploring this promising class of compounds.

Chemical Synthesis Protocols

Synthesis of Carbazole Core and Intermediate Compounds

The synthesis of carbazole derivatives typically begins with functionalization of the core carbazole structure. The following protocol outlines the standard procedure for N-alkylation of carbazole, a crucial first step in many synthetic routes:

  • Materials: Carbazole (1.03 g, 6.16 mmol), potassium hydroxide (1.21 g, 21.56 mmol), bromoethane (1.01 g, 9.24 mmol), acetone (20 mL) [4].

  • Procedure:

    • Dissolve carbazole in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
    • Add potassium hydroxide powder to the solution and stir at room temperature for 10 minutes.
    • Add bromoethane dropwise over 5 minutes while maintaining constant stirring.
    • Continue stirring the reaction mixture at room temperature for 2 hours, monitoring reaction progress by TLC (dichloromethane:hexane, 1:1).
    • After completion, filter the reaction mixture to remove inorganic salts.
    • Concentrate the filtrate under reduced pressure using a rotary evaporator.
    • Purify the crude product (9-ethyl-9H-carbazole) by recrystallization from ethanol [4].
  • Yield and Characterization: The typical yield for this reaction ranges from 70-85%. The product can be characterized by melting point (determined using a WRS-1B apparatus), ¹H NMR (300 MHz, DMSO-d₆), and mass spectrometry [3] [4].

For the introduction of formyl groups at the 3- and 6-positions of the carbazole nucleus, which serves as a key intermediate for further derivatization:

  • Materials: 9-substituted carbazole (1.93 mmol), phosphorus oxychloride (POCl₃, 700 mg, 4.56 mmol), dimethylformamide (DMF, 400 mg, 5.42 mmol) [4].

  • Procedure:

    • Add POCl₃ dropwise to anhydrous DMF at 0°C in a three-necked round-bottom flask with constant stirring.
    • Stir the mixture at room temperature for 1 hour to form the Vilsmeier-Haack complex.
    • Slowly add a solution of 9-substituted carbazole in anhydrous DMF over 5 minutes at 45°C.
    • Raise the temperature to 95°C and continue stirring for 8-18 hours.
    • Monitor reaction progress by TLC (ethyl acetate:hexane, 1:3).
    • After completion, cool the reaction mixture to room temperature and pour into crushed ice with continuous stirring.
    • Neutralize the mixture with sodium hydroxide solution until pH 7-8 is achieved.
    • Collect the precipitated product by filtration and wash with cold water.
    • Purify the crude aldehyde by column chromatography (silica gel, ethyl acetate:hexane gradient) [4].
Synthesis of Specific Carbazole Derivatives

Protocol for dihydrotriazine-carbazole derivatives (e.g., compounds 8a-l) [4]:

  • Materials: Formyl-carbazole intermediate (2 mmol), metformin hydrochloride (2 mmol), glacial acetic acid (20 mL).

  • Procedure:

    • Dissolve the formyl-carbazole intermediate and metformin hydrochloride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
    • Heat the reaction mixture under reflux at 120°C for 4-8 hours.
    • Monitor reaction progress by TLC (dichloromethane:methanol, 20:1).
    • After completion, remove the solvent under reduced pressure using a rotary evaporator.
    • Purify the crude product by silica gel column chromatography using dichloromethane:methanol (20:1) as eluent.
    • Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry [4].

Protocol for carbazole-thiazole conjugates (e.g., compounds K1-K3) [8]:

  • Materials: 2-(4-(9H-carbazol-9-yl)benzylidene)hydrazinecarbothioamide (1 mmol), appropriate 2-bromoketone (1.1 mmol), absolute ethanol (15 mL).

  • Procedure:

    • Dissolve the carbazole-hydrazinecarbothioamide intermediate in absolute ethanol in a round-bottom flask.
    • Add the appropriate 2-bromoketone to the solution.
    • Heat the reaction mixture under reflux for 20 hours.
    • Monitor reaction progress by TLC (dichloromethane:methanol, 15:1).
    • After completion, cool the reaction mixture to room temperature.
    • Concentrate the solution under reduced pressure.
    • Purify the crude product by silica gel column chromatography using appropriate solvent systems.
    • Characterize the final products using ¹H NMR, ¹³C NMR, and ESI-HRMS analysis [8].

Table 1: Summary of Synthetic Protocols for Key Carbazole Derivatives

Derivative Type Key Reagents Reaction Conditions Purification Method Average Yield
N-Alkylated Carbazole Carbazole, KOH, alkyl halide Room temperature, 2 hours Recrystallization (ethanol) 70-85%
Formyl-Carbazole Intermediate POCl₃, DMF 95°C, 8-18 hours Column chromatography 65-80%
Dihydrotriazine-Carbazole Formyl-carbazole, metformin Glacial acetic acid, reflux, 4-8 hours Column chromatography (DCM:MeOH, 20:1) 52-76%
Carbazole-Thiazole Conjugate Carbazole-hydrazinecarbothioamide, 2-bromoketones Ethanol, reflux, 20 hours Column chromatography 90-97%

Characterization and Analytical Methods

Spectroscopic Characterization

Comprehensive structural characterization of synthesized carbazole derivatives is essential for confirming their chemical identity and purity. The following analytical techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record ¹H NMR spectra at 300 MHz or higher frequency using deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) as solvents.
    • Chemical shifts should be reported in ppm (δ) relative to tetramethylsilane (TMS) as internal standard.
    • Splitting patterns should be designated as s (singlet), d (doublet), t (triplet), or m (multiplet).
    • For complete structural assignment, record ¹³C NMR spectra at 75 MHz or higher, reporting chemical shifts in ppm relative to the residual solvent peak [3] [4].
  • High-Resolution Mass Spectrometry (HRMS):

    • Perform HRMS analysis using MALDI-TOF/TOF or ESI-TOF mass spectrometers.
    • Calibrate the instrument using standard compounds before analysis.
    • Dissolve samples in appropriate solvents (methanol, acetonitrile) at concentrations of 0.1-1 mg/mL.
    • Report molecular ion peaks as [M+H]⁺, [M+Na]⁺, or [M-H]⁻, and compare experimental values with theoretical calculations for verification [4] [8].
  • Infrared (IR) Spectroscopy:

    • Prepare samples as KBr pellets or using ATR accessories.
    • Record spectra in the range of 4000-400 cm⁻¹.
    • Identify characteristic functional groups: NH/OH stretches (3300-3600 cm⁻¹), C=O stretches (1650-1750 cm⁻¹), C=N stretches (1590-1650 cm⁻¹), and aromatic C=C stretches (1450-1600 cm⁻¹) [4].
Physical Properties and Purity Assessment
  • Melting Point Determination:

    • Determine melting points using a WRS-1B apparatus or equivalent.
    • Use capillary tubes filled with 2-3 mm of sample.
    • Use a heating rate of 1-2°C per minute near the expected melting point.
    • Report melting points as uncorrected values [3] [4].
  • Thermal Stability Analysis:

    • Perform thermogravimetric analysis (TGA) under nitrogen atmosphere.
    • Use a heating rate of 10°C per minute from room temperature to 800°C.
    • Report T₅ and T₁₀ values (temperature at which 5% and 10% weight loss occurs) as indicators of thermal stability [8].
  • Purity Assessment by Thin-Layer Chromatography (TLC):

    • Use silica gel plates with fluorescent indicator.
    • Employ appropriate mobile phase systems such as dichloromethane:methanol (20:1), ethyl acetate:hexane (1:1), or other optimized solvent combinations.
    • Visualize spots under UV light (254 nm and 365 nm) or using developing agents like iodine vapor or vanillin solution [3] [4].

Table 2: Analytical Parameters for Characterization of Carbazole Derivatives

Analytical Technique Key Parameters Characteristic Features Quality Control Criteria
¹H NMR Spectroscopy 300-400 MHz, DMSO-d₆ or CDCl₃ Aromatic protons (7.0-8.5 ppm), Aliphatic protons (1.0-4.5 ppm), NH protons (8.0-12.0 ppm) Sharp, well-resolved peaks with correct integration ratios
¹³C NMR Spectroscopy 75-100 MHz, DMSO-d₆ or CDCl₃ Aromatic carbons (110-140 ppm), Carbonyl carbons (160-190 ppm), Aliphatic carbons (10-50 ppm) All expected carbon signals present with correct multiplicity in DEPT spectra
HRMS MALDI-TOF/TOF or ESI-TOF Molecular ion peaks [M+H]⁺, [M+Na]⁺ Mass accuracy < 5 ppm deviation from theoretical value
IR Spectroscopy KBr pellet (4000-400 cm⁻¹) C=O stretch (1650-1750 cm⁻¹), C=N stretch (1590-1650 cm⁻¹), N-H stretch (3300-3500 cm⁻¹) Characteristic functional group absorptions present
Melting Point WRS-1B apparatus Sharp melting point range Melting point range < 2°C for pure compounds
TGA Nitrogen atmosphere, 10°C/min T₅ and T₁₀ values High thermal stability (T₅ > 200°C)

Biological Evaluation Methods

Antimicrobial Activity Assessment

The evaluation of antimicrobial activity against various bacterial and fungal strains is crucial for assessing the potential of carbazole derivatives as antibacterial agents. The following standardized protocols are recommended:

  • Broth Microdilution Method for MIC Determination [4]:

    • Prepare stock solutions of test compounds in DMSO at 10 mg/mL and dilute in cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
    • Prepare bacterial inocula from fresh colonies, adjusting to 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL), then further dilute to achieve final inoculum of 5 × 10⁵ CFU/mL in each well.
    • Perform serial two-fold dilutions of compounds in 96-well microtiter plates to achieve concentration ranges from 0.125 to 256 μg/mL.
    • Include appropriate controls: growth control (medium + inoculum), sterility control (medium only), and reference antibiotic controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
    • Incubate plates at 35°C for 16-20 hours for bacteria and 24-48 hours for fungi.
    • Determine MIC values as the lowest concentration that completely inhibits visible growth.
  • Time-Kill Kinetics Assay [3]:

    • Exponentially growing bacterial cultures at approximately 5 × 10⁵ CFU/mL to compounds at 1×, 2×, and 4× MIC.
    • Incubate at 35°C with shaking and remove aliquots at 0, 2, 4, 6, 8, 12, and 24 hours.
    • Perform serial dilutions and plate on Mueller-Hinton agar for viable count determination.
    • Incubate plates at 35°C for 18-24 hours and count colonies to determine CFU/mL.
    • Plot log₁₀ CFU/mL versus time to determine bactericidal (≥3-log reduction in CFU/mL) or bacteriostatic activity.
  • Biofilm Inhibition Assay [5]:

    • Grow bacterial biofilms in 96-well polystyrene plates for 24-48 hours at 37°C.
    • Treat pre-formed biofilms with test compounds at sub-MIC concentrations for 24 hours.
    • Remove planktonic cells and stain adherent biofilm biomass with 0.1% crystal violet for 15 minutes.
    • Wash wells thoroughly with water and destain with 30% acetic acid.
    • Measure absorbance at 595 nm and calculate percentage inhibition compared to untreated controls.
Anticancer Activity Evaluation

The assessment of anticancer activity involves a series of in vitro assays to determine cytotoxicity, mechanism of action, and specificity:

  • Cell Viability Assay (CCK-8 Method) [6]:

    • Seed cancer cells (e.g., A375 melanoma, MCF-7 breast cancer, HepG2 liver cancer) in 96-well plates at 2-5 × 10³ cells/well and incubate for 24 hours.
    • Treat cells with various concentrations of carbazole derivatives for 24-72 hours.
    • Add 10 μL CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
    • Measure absorbance at 450 nm using a microplate reader.
    • Calculate IC₅₀ values using non-linear regression analysis of dose-response curves.
  • Clonogenic Assay [6]:

    • Seed cells in 6-well plates at 1 × 10³ cells/well and allow to attach overnight.
    • Treat cells with test compounds at IC₅₀ and IC₇₅ concentrations for 24-48 hours.
    • Replace with fresh medium and incubate for 10-14 days, changing medium every 3-4 days.
    • Fix colonies with 4% paraformaldehyde for 20 minutes and stain with 0.1% crystal violet.
    • Count colonies containing >50 cells and calculate plating efficiency and surviving fraction.
  • Cell Apoptosis Analysis [6]:

    • Treat cells with test compounds for 24-48 hours at appropriate concentrations.
    • Harvest cells and stain with Annexin V-FITC and propidium iodide using commercial apoptosis detection kit.
    • Incubate for 15 minutes in the dark at room temperature.
    • Analyze by flow cytometry within 1 hour, distinguishing early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations.
Enzyme Inhibition Assays
  • Tyrosinase Inhibition Assay [8]:

    • Prepare test compounds in DMSO and dilute with phosphate buffer (pH 6.8).
    • Mix 70 μL of compound solution, 30 μL of tyrosinase (25 U/mL), and 100 μL of L-DOPA (2.5 mM) in 96-well plates.
    • Incubate at 37°C for 30 minutes and measure absorbance at 475 nm.
    • Include kojic acid as positive control and calculate percentage inhibition and IC₅₀ values.
  • Topoisomerase II Inhibition Assay [7]:

    • Perform DNA relaxation assays using supercoiled pBR322 DNA as substrate.
    • Incubate 250 ng of supercoiled DNA with human Topo IIα or IIβ in reaction buffer containing 10 mM Tris-HCl (pH 7.9), 5 mM MgCl₂, 0.1 mM EDTA, 1 mM ATP, and 150 mM KCl.
    • Add test compounds at various concentrations (0-100 μM) and incubate at 37°C for 30 minutes.
    • Stop reactions with 1% SDS and proteinase K treatment.
    • Analyze DNA topology by 1% agarose gel electrophoresis in TAE buffer.
    • Visualize DNA bands with ethidium bromide staining and quantify using densitometry.

The following workflow diagram illustrates the key stages in the biological evaluation of carbazole derivatives:

bio_evaluation cluster_1 Initial Screening cluster_2 Mechanistic Studies cluster_3 Advanced Characterization start Biological Evaluation of Carbazole Derivatives mic Antimicrobial Activity (MIC Determination) start->mic cytotoxicity Cytotoxicity Assay (CCK-8/MTT) start->cytotoxicity enzyme_inhibition Enzyme Inhibition Screening start->enzyme_inhibition biofilm Biofilm Inhibition Assay (Crystal Violet Staining) mic->biofilm apoptosis Apoptosis Analysis (Annexin V/PI Staining) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cytotoxicity->cell_cycle topo_assay Topoisomerase II DNA Relaxation Assay enzyme_inhibition->topo_assay tyrosinase Tyrosinase Inhibition Kinetic Analysis enzyme_inhibition->tyrosinase membrane Membrane Integrity Assays (Proton Motive Force) resistance Resistance Reversal (Efflux Pump Inhibition) membrane->resistance in_vivo In Vivo Efficacy (Galleria mellonella/Murine Models) resistance->in_vivo

Diagram 1: Biological evaluation workflow for carbazole derivatives showing key stages from initial screening to advanced characterization

Computational Studies and Molecular Modeling

Molecular Docking Protocols

Molecular docking studies provide insights into the potential binding modes and interactions between carbazole derivatives and their biological targets. The following standardized protocol is recommended:

  • Protein Preparation [3]:

    • Retrieve crystal structures of target proteins (e.g., FabH, STAT3, Topoisomerase II) from Protein Data Bank (PDB).
    • Remove water molecules and heteroatoms, add polar hydrogens, and assign appropriate protonation states to ionizable residues using molecular modeling software.
    • Optimize hydrogen bonding networks and perform energy minimization using force fields such as AMBER or CHARMM.
  • Ligand Preparation:

    • Draw chemical structures of carbazole derivatives using ChemDraw or similar software.
    • Generate 3D coordinates and optimize geometry using molecular mechanics force fields (MMFF94 or similar).
    • Assign partial charges using appropriate methods (Gasteiger, AM1-BCC) and define rotatable bonds.
  • Docking Procedure:

    • Define binding sites based on known ligand positions or literature information.
    • Set grid parameters to encompass the entire binding site with sufficient margin (typically 10-15 Å around the cocrystallized ligand).
    • Perform docking simulations using programs such as AutoDock Vina, GOLD, or Glide.
    • Use Lamarckian genetic algorithm with population size of 150, maximum number of 25,000,000 energy evaluations, and 100 independent runs.
    • Cluster docking results based on root-mean-square deviation (RMSD) tolerance of 2.0 Å and analyze the most prevalent binding poses.
  • Analysis of Docking Results:

    • Calculate binding energies and analyze hydrogen bonding, hydrophobic interactions, and π-π stacking interactions.
    • Compare docking poses with known inhibitors to validate the docking protocol.
    • Generate 2D and 3D interaction diagrams using visualization software such as PyMOL, Discovery Studio, or Chimera.
Molecular Dynamics Simulations

For more detailed assessment of protein-ligand interactions and complex stability:

  • System Setup:

    • Solvate the protein-ligand complex in a cubic water box with TIP3P water molecules, maintaining a minimum distance of 10 Å between the complex and box edges.
    • Add counterions to neutralize system charge using Monte Carlo ion placement method.
  • Simulation Parameters:

    • Perform energy minimization using steepest descent algorithm (5000 steps) followed by conjugate gradient method (5000 steps).
    • Gradually heat the system from 0 to 300 K over 100 ps in NVT ensemble with position restraints on protein and ligand.
    • Equilibrate the system in NPT ensemble at 1 atm and 300 K for 1 ns with gradual release of position restraints.
    • Run production simulations for 100-200 ns with 2 fs time step, saving coordinates every 10 ps.
    • Use particle mesh Ewald method for long-range electrostatic interactions and SETTLE algorithm to constrain bond lengths involving hydrogen atoms.
  • Trajectory Analysis:

    • Calculate root-mean-square deviation (RMSD) of protein backbone and ligand heavy atoms to assess stability.
    • Compute root-mean-square fluctuation (RMSF) of protein residues to identify flexible regions.
    • Analyze hydrogen bonding occupancy and interaction fingerprints throughout the simulation.
    • Calculate binding free energies using Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.

Safety and Regulatory Considerations

Laboratory Safety Protocols

Working with carbazole derivatives and related chemicals requires strict adherence to safety protocols:

  • Personal Protective Equipment (PPE):

    • Wear appropriate PPE including lab coats, safety goggles, nitrile gloves, and closed-toe shoes at all times in the laboratory.
    • Use chemical fume hoods for all procedures involving volatile organic compounds, especially during reaction setup, workup, and purification steps.
    • Implement additional protection such as face shields and chemical-resistant aprons when handling corrosive reagents (POCl₃, concentrated acids).
  • Chemical Handling:

    • Store carbazole starting materials and derivatives in well-sealed containers at room temperature, protected from light.
    • Handle phosphorus oxychloride with extreme caution in fume hoods due to its corrosive and moisture-sensitive nature.
    • Properly label all chemical containers with contents, concentration, date of preparation, and hazard symbols.
    • Establish designated areas for specific operations (weighing, reaction setup, chromatography) to prevent cross-contamination.
  • Waste Disposal:

    • Segregate chemical waste according to category (halogenated, non-halogenated, aqueous) in appropriately labeled containers.
    • Neutralize acidic or basic waste before disposal according to institutional guidelines.
    • Decontaminate glassware and equipment that have been in contact with biologically active compounds before cleaning or disposal.
Regulatory Compliance for Biological Testing
  • Antibacterial Testing Standards:

    • Follow Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A10 for broth dilution, M11 for anaerobic bacteria) for antimicrobial susceptibility testing.
    • Include quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) in each batch of testing.
    • Document all procedures, including inoculum preparation, medium composition, incubation conditions, and endpoint determination.
  • Cell Culture and Cytotoxicity Testing:

    • Maintain cell lines according to established protocols with regular testing for mycoplasma contamination.
    • Follow institutional biosafety committee guidelines for handling of human cell lines (typically BSL-2 containment).
    • Include appropriate controls in cytotoxicity assays (vehicle controls, positive controls, blank corrections) and perform experiments in triplicate with at least three independent replicates.
  • In Vivo Studies:

    • Obtain approval from institutional animal care and use committee (IACUC) before initiating any animal studies.
    • Follow ARRIVE guidelines for design and reporting of animal experiments.
    • Implement humane endpoints and monitor animals regularly for signs of distress during efficacy and toxicity studies.

The following diagram illustrates the key signaling pathways modulated by carbazole derivatives and their therapeutic implications:

pathways cluster_p53 p53 Tumor Suppressor Pathway cluster_stat JAK/STAT Signaling Pathway cluster_bacterial Bacterial Targets title Key Signaling Pathways Modulated by Carbazole Derivatives p53 p53 Reactivation title->p53 stat3 STAT3 Inhibition title->stat3 fabh FabH Inhibition (Fatty Acid Synthesis) title->fabh acrb AcrB Efflux Pump Inhibition title->acrb p53_up Upregulation of: - p21 - PUMA - Bax p53->p53_up p53_down Downregulation of: - Bcl-2 - Survivin p53->p53_down p53_targets Cell Cycle Arrest Apoptosis Induction Cellular Senescence p53_up->p53_targets p53_down->p53_targets stat_down Downregulation of: - Bcl-xL - Cyclin D1 - VEGF - MMPs stat3->stat_down stat_targets Reduced Cell Proliferation Increased Apoptosis Decreased Angiogenesis stat_down->stat_targets membrane Membrane Function Disruption fabh->membrane biofilm Biofilm Formation Inhibition acrb->biofilm

Diagram 2: Key signaling pathways modulated by carbazole derivatives showing their diverse mechanisms of action in cancer and bacterial infections

Conclusion

Carbazole derivatives represent a promising class of compounds with diverse therapeutic applications, particularly in the areas of antimicrobial and anticancer drug development. The comprehensive experimental protocols provided in this application note offer researchers standardized methods for the synthesis, characterization, and biological evaluation of these compounds. The structural versatility of the carbazole nucleus, coupled with its ability to interact with multiple biological targets, makes it an attractive scaffold for medicinal chemistry efforts. By following these detailed protocols, researchers can systematically explore structure-activity relationships, optimize pharmacological properties, and advance promising candidates through the drug development pipeline. The integration of computational approaches with experimental validation provides a powerful strategy for rational drug design based on the carbazole scaffold.

References

improving yield in carbazole derivative synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the most common factors that lead to low yields in carbazole synthesis? Low yields are frequently caused by incomplete cyclization during the formation of the carbazole core, inefficient coupling reactions used to build the biphenyl intermediate, and the formation of polymeric or side products during reactions at the N-9 position, which is highly reactive [1] [2].

  • Q2: Which modern synthetic methods can help improve yields and reduce harsh conditions? Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly recommended. Compared to traditional Ullmann-type couplings, these methods operate at lower temperatures (often below 100°C), use water-miscible solvents, and can achieve yields as high as 95-100% with significantly reduced catalyst loadings (e.g., 5 mol%) [2].

  • Q3: How can precursor selection impact the yield of my target carbazole derivative? The choice of precursor and its substituents dictates the cyclization pathway. Using nitrobiphenyls as intermediates for cyclization has proven to be a widely applicable and high-yielding strategy, with reported yields ranging from 70% to 87% using catalysts like MoO₂Cl₂(dmf)₂ in the presence of PPh₃ [2].

Troubleshooting Guide for Low Yield

Here is a structured table to help you diagnose and resolve specific issues.

Problem Area Possible Cause Suggested Solution Key Experimental Parameters & Expected Outcome

| Biphenyl Intermediate Formation | Traditional Ullmann coupling (high temp, Cu powder). | Switch to Pd-catalyzed Suzuki-Miyaura coupling [2]. | Temp: ~90°C (vs. 185°C). Catalyst: 5 mol% Pd. Yield: Up to 95-100% [2]. | | Cyclization to Carbazole Core | Inefficient ring closure from biphenyl precursor. | Employ nitrobiphenyl intermediates with MoO₂Cl₂(dmf)₂/PPh₃ catalyst system [2]. | Yield: 70-87% for various derivatives [2]. | | N-9 Functionalization | Uncontrolled reaction leading to polymerization/side products. | Use strong, non-nucleophilic base (NaH) in anhydrous DMF for alkylation [3]. | Base: NaH. Solvent: Anhydrous DMF. Temp: 0°C to room temp [3]. | | Formylation (Vilsmeier-Haack) | Low conversion of carbazole to carbazole-3-carbaldehyde. | Use freshly distilled POCl₃ in DMF, with slow addition at controlled low temperatures [3]. | Electrophile: POCl₃ in DMF. Temp: Start at 0°C, then 45°C, then 95°C [3]. | | General Purification | Co-elution of product with impurities during chromatography. | Optimize solvent system; use DCM:MeOH (20:1) for polar carbazole derivatives [3]. | Eluent: DCM:MeOH (20:1). Application: Effective for dihydrotriazine-carbazole conjugates [3]. |

Detailed Experimental Protocol: High-Yield Synthesis via Nitrobiphenyl Cyclization

This procedure is adapted from a method described in the literature for synthesizing diverse carbazole derivatives in high yield [2].

  • Objective: To synthesize a carbazole derivative from a disubstituted nitrobiphenyl precursor.
  • Reaction Mechanism: The reaction likely involves a coordination of the MoO₂Cl₂(dmf)₂ catalyst with PPh₃ to form an active species that facilitates a redox-based cyclization of the nitrobiphenyl [2].

The following diagram illustrates the strategic workflow for optimizing carbazole synthesis, from precursor selection to final purification.

carbazole_optimization start Start: Plan Carbazole Synthesis precursor Precursor Selection: Use Nitrobiphenyls start->precursor coupling Biphenyl Formation: Use Suzuki-Miyaura Coupling precursor->coupling cyclization Cyclization Step: Catalyst: MoO₂Cl₂(dmf)₂ / PPh₃ coupling->cyclization functionalization N-9 Functionalization: Base: NaH, Solvent: Anhydrous DMF cyclization->functionalization purification Purification: Silica Gel Column Eluent: DCM/MeOH (20:1) functionalization->purification outcome Outcome: High-Yield Carbazole Derivative purification->outcome

Diagram 1: A workflow for high-yield carbazole synthesis, outlining key optimized steps.

Materials & Procedure:

  • Materials:

    • Disubstituted nitrobiphenyl precursor (1.0 equiv).
    • Catalyst: MoO₂Cl₂(dmf)₂ (0.1 equiv).
    • Ligand: Triphenylphosphine (PPh₃, 0.2 equiv).
    • Anhydrous, deoxygenated solvent (e.g., toluene or DMF).
  • Procedure:

    • Charge a dry Schlenk flask with the nitrobiphenyl precursor, MoO₂Cl₂(dmf)₂, and PPh₃.
    • Under an inert atmosphere (N₂ or Ar), add the anhydrous solvent.
    • Stir the reaction mixture and heat to reflux for the time specified in the literature (e.g., several hours).
    • Monitor the reaction progress by TLC.
    • Upon completion, cool the mixture to room temperature.
    • Purify the crude product using flash column chromatography on silica gel. A solvent system of DCM:MeOH (20:1) is a good starting point for isolating the carbazole product [3].
    • Characterize the final compound using ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS [4] [3].

Key Takeaways for Success

To maximize your success in carbazole synthesis, focus on these core principles:

  • Embrace Modern Catalysis: Transitioning from classical methods like copper-mediated Ullmann reactions to palladium-catalyzed Suzuki couplings is one of the most effective steps for improving yield and reaction conditions [2].
  • Validate Reaction Progress: Consistently use TLC to monitor reactions and advanced techniques like NMR and HRMS to confirm the structure and purity of your final products [4] [3].
  • Prioritize Anhydrous Conditions: Many key steps, especially those involving strong bases like NaH or the Vilsmeier-Haack formylation, are moisture-sensitive. Scrupulous attention to anhydrous techniques is crucial for achieving high yields [3].

References

Troubleshooting Guide for Lewis Acid-Catalyzed Carbazole Annulation

Author: Smolecule Technical Support Team. Date: February 2026

This table addresses common challenges and their solutions based on recent research.

Problem Possible Cause Solution

| Low Yield of Annulated Product | - Incorrect Lewis acid catalyst for the specific substrate.

  • Suboptimal reaction temperature or time.
  • Incompatible protecting group on the indole nitrogen. | - Screen alternative Lewis acids (e.g., ZnBr₂, InBr₃, Yb(OTf)₃) [1]. For domino reactions, ensure high-temperature step for electrocyclization/aromatization (e.g., reflux in xylene) [1]. Use robust protecting groups like N-SO₂Ph, Ts, or Boc [1] [2]. | | Formation of Unwanted Byproducts | - Friedel-Crafts arylation occurs without subsequent cyclization.
  • Elimination or rearrangement side reactions. | For bromomethyl indole substrates, use 1-2 equivalents of ZnBr₂ to promote the full domino sequence over simple arylation [1]. For dehydrative annulation, ensure the Lewis acid is activated and water is removed to drive the reaction forward [3]. | | Reaction Does Not Proceed (No Conversion) | - Catalyst is deactivated by moisture or impurities.
  • The substrate is unreactive. | Use rigorously anhydrous solvents and conditions [1]. For less reactive arenes, consider using the arene as the solvent or in large excess [4]. | | Limited Substrate Scope | - Electron-poor arenes or heteroarenes may not undergo Friedel-Crafts reactions readily. | The domino reaction with ZnBr₂ tolerates electron-rich arenes (e.g., anisole, mesitylene) and heteroarenes (e.g., furan, thiophene) [1]. For electron-poor systems, explore alternative catalysts like Sc(OTf)₃ or SnCl₄ [1]. |

Detailed Experimental Protocols

Here are two optimized methodologies you can use as a starting point.

Protocol 1: Domino Annulation from Bromomethyl Indoles [1] [2]

This one-pot method uses a Lewis acid to sequentially drive a Friedel-Crafts arylation, a 1,5-hydrogen shift, an electrocyclization, and aromatization to build the carbazole core.

  • Workflow Diagram

Domino Annulation Workflow Start Bromomethyl Indole + Arene/Heteroarene FC Friedel-Crafts Arylation (ZnBr₂, 1,2-DCE, 80°C) Start->FC IntermediateA Arylated Indole Intermediate FC->IntermediateA HShift 1,5-Hydrogen Shift (ZnBr₂ mediated) IntermediateA->HShift IntermediateB Triene Intermediate HShift->IntermediateB Electro Electrocyclization (High Temp.) IntermediateB->Electro IntermediateC Non-Aromatic Fused Intermediate Electro->IntermediateC Aroma Aromatization (Elimination of DEM) IntermediateC->Aroma End Functionalized Carbazole Aroma->End

  • Key Steps & Conditions
    • Reaction Setup: Combine N-protected bromomethyl indole (e.g., with diethyl malonate group) and 1.2 equivalents of an arene/heteroarene in 1,2-dichloroethane (DCE).
    • Lewis Acid Addition: Add 1-2 equivalents of anhydrous ZnBr₂. Alternative catalysts like InBr₃, Yb(OTf)₃, or FeBr₃ (10-20 mol%) can also be effective.
    • Initial Reaction: Reflux the mixture at 80°C for 1-5 hours to complete the initial Friedel-Crafts arylation.
    • Annulation: For the cyclization step, transfer the reaction to a high-boiling point solvent (e.g., xylene) and reflux for another 1-2 hours. This higher temperature is crucial for the 1,5-hydrogen shift, electrocyclization, and final aromatization.
    • Work-up: The crude product can be purified by column chromatography to isolate the annulated carbazole.
Protocol 2: Dehydrative [3 + 3] Annulation [3]

This method offers an atom-economical route to polysubstituted carbazoles using readily available alcohols.

  • Key Steps & Conditions
    • Reagents: React a benzylic alcohol with a propargylic alcohol.
    • Catalyst: A Lewis acid catalyst (specific catalyst not detailed in available excerpt).
    • Mechanism: The reaction proceeds via a cascade that includes:
      • Friedel-Crafts-type allenylation
      • 1,5-Hydride shift
      • 6π-electrocyclization
      • Wagner-Meerwein rearrangement
    • Output: Yields are moderate to good, with water as the only byproduct.

Catalyst Comparison & Selection

This table summarizes the performance of different Lewis acids to help you choose the right one.

Catalyst Loading Key Advantages Consideration
ZnBr₂ [1] 1-2 eq. or 10-20 mol% Highly effective for domino sequences; promotes full reaction cascade. Higher stoichiometric loadings may be required for some substrates.
InBr₃ [1] 10 mol% Effective catalytic loading; good for a broad substrate scope. Can be more expensive than ZnBr₂.
Yb(OTf)₃ / Sc(OTf)₃ [1] 10 mol% Water-tolerant Lewis acids; can be used in moist solvents. May require optimization for each specific substrate type.
SnCl₄ / FeBr₃ [1] 10 mol% Inexpensive and readily available. May be less effective for electron-rich or sensitive substrates.

Key Takeaways for Optimization

  • The Substrate is Key: The choice of Lewis acid and its optimal loading is highly dependent on your specific starting material. The protecting group on the indole nitrogen and the presence of activating groups (like diethyl malonate) are critical for a successful outcome [1].
  • Temperature is Crucial for Cascades: In multi-step domino reactions, do not overlook the temperature requirements for the later stages. A high-temperature step is often non-negotiable for the final electrocyclization and aromatization [1].
  • Explore Metal Complexes: While not covered in detail here, gold(I) catalysis presents a powerful alternative for constructing complex carbazole structures, such as aryl-annulated [c]carbazoles, through different mechanisms like gold carbenoid intermediates [4].

References

Purification Methods for Carbazole Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key purification techniques, helping you select the most appropriate one for your needs.

Method Primary Principle Best For Key Parameters & Solvents Reported Outcomes

| Solvent Crystallization [1] | Differential solubility and crystallization from a solvent. | Purifying crude carbazole from complex mixtures (e.g., separating from anthracene). | Solvents: Chlorobenzene, xylene. Cooling Mode: Gradual forced cooling (FCC-1). Key: Control of supersaturation. | Produced high purity carbazole; chlorobenzene was more effective than xylene. | | Small-Scale Silica Gel Chromatography [2] | Adsorption on silica gel and elution with solvents of increasing polarity. | Isolating carbazole compounds from complex matrices like highly mature crude oil. | Stationary Phase: Silica gel. Elution: Gradient from hexane to dichloromethane (DCM). Optimal Fraction: 7:3 (v/v) Hexane:DCM. | Effective separation of carbazoles from other aromatic hydrocarbons; higher purity than traditional two-step methods. | | Liquid-Liquid Extraction & Work-up [3] [4] | Partitioning of compounds between immiscible solvents based on solubility. | Standard post-synthesis work-up to isolate the crude product from the reaction mixture. | Extraction Solvent: Dichloromethane (DCM). Washing: Distilled water, sodium chloride solution. Drying Agent: Anhydrous magnesium sulfate. | Standard method for initial isolation and partial purification of the synthetic product. | | Column Chromatography (Purification) [5] | Separation of components over a silica gel column using a mixed eluent. | Final purification step to obtain a highly pure compound, like carbazole from a reaction mixture. | Stationary Phase: Silica gel. Eluent: Methanol/Chloroform/Petroleum Ether (1:3:16). | Produced pure carbazole, confirmed by melting point and NMR. |

Detailed Experimental Protocols

Solvent Crystallization for Carbazole Purification

This protocol is adapted from a study on purifying carbazole from anthracene [1].

  • Workflow Overview

    Start Start: Prepare Impure Carbazole Solution A Dissolve crude carbazole in chlorobenzene at 80°C Start->A B Initiate Crystallization under Gradual Forced Cooling (FCC-1) A->B C Cool from 80°C to 25°C over a controlled duration B->C D Collect Crystals via Filtration C->D E Dry Crystals D->E End End: Pure Carbazole Crystals E->End

  • Step-by-Step Instructions

    • Dissolution: Dissolve the crude carbazole solid in chlorobenzene at an elevated temperature (e.g., 80°C) to create a near-saturated solution [1].
    • Crystallization: Initiate the crystallization process using a gradual forced cooling mode (FCC-1). This mode provides a steady, controlled cooling rate that is beneficial for the growth of uniform carbazole crystals and prevents the formation of a solid solution with impurities like anthracene [1].
    • Cooling Profile: Cool the solution from 80°C down to 25°C. The cooling rate should be controlled and gradual to maintain a moderate supersaturation level throughout the process [1].
    • Isolation and Drying: Collect the resulting crystals by filtration or centrifugation. Wash the crystals with a small amount of cold solvent to remove adhered mother liquor and then dry them under vacuum to obtain the purified carbazole [1].
Silica Gel Chromatography for Complex Mixtures

This method is highly effective for isolating carbazoles from challenging samples like crude oil [2].

  • Workflow Overview

    Start Start: Prepare Sample Solution A Pack a Chromatography Column with Silica Gel Start->A B Load Sample onto Column A->B C Elute with Hexane (Removes Non-Polar Hydrocarbons) B->C D Elute with 7:3 Hexane:DCM (Collect Carbazole Fraction) C->D E Evaporate Solvent from Target Fraction D->E End End: Isolated Carbazoles E->End

  • Step-by-Step Instructions

    • Column Preparation: Pack a chromatography column with silica gel as the stationary phase [2].
    • Sample Loading: Dissolve the sample containing carbazole derivatives in a minimal amount of hexane or dichloromethane and load it onto the top of the column.
    • Fractional Elution:
      • First, elute the column with pure hexane to remove non-polar hydrocarbon impurities [2].
      • Then, switch to a mixed eluent of hexane and dichloromethane (DCM) in a 7:3 volume ratio. This specific polarity was found to be optimal for eluting carbazole compounds from the silica gel while leaving more polar impurities behind [2].
    • Collection and Evaporation: Collect the eluent fraction that contains the carbazoles (monitored by TLC or GC-MS). Gently evaporate the solvent under reduced pressure to isolate the purified carbazole compounds [2].

FAQs and Troubleshooting Guide

  • Q1: Why is chlorobenzene recommended over xylene for carbazole crystallization? [1]

    • A: Research indicates that chlorobenzene provides a better purification effect for carbazole. It likely offers a more favorable solubility profile, allowing for higher recovery and purity by more effectively excluding co-crystallizing impurities like anthracene.
  • Q2: I am working with a very complex mixture. Which method should I start with?

    • A: For highly complex mixtures (e.g., reaction mixtures with multiple by-products or natural extracts), silica gel column chromatography is the recommended first step [2]. Its superior separation power can isolate the carbazole derivatives from many other classes of compounds. The purified fraction from the column can then be further refined using solvent crystallization [1] for ultimate purity.
  • Q3: What is the biggest challenge in purifying carbazole, and how can I overcome it?

    • A: A major challenge is separating carbazole from structurally similar polycyclic aromatic hydrocarbons (PAHs) like anthracene, with which it can form solid solutions during crystallization [1].
    • Solution: Carefully control the crystallization parameters. Using a gradual cooling rate and selecting an optimal solvent like chlorobenzene can help prevent the formation of these solid solutions and improve separation efficiency [1].

Key Considerations for Method Selection

When planning your purification, keep these points in mind:

  • Scale: Solvent crystallization is generally more suited for larger-scale purifications, while column chromatography is ideal for smaller, analytical-to-preparative scale separations [1] [2].
  • Purity vs. Yield: Faster cooling in crystallization can increase yield but often at the cost of purity and crystal size. A slower, controlled cooling profile is preferred for higher purity [1].
  • Sample Origin: The source of your carbazole derivative matters. The silica gel chromatography method was specifically developed for challenging samples like high-maturity crude oil, making it robust for complex matrices [2].

References

solvent selection for carbazole Friedel-Crafts alkylation

Author: Smolecule Technical Support Team. Date: February 2026

Why Direct Alkylation is Problematic for Carbazole

Friedel-Crafts alkylation has inherent limitations that make it a poor choice for direct carbazole functionalization [1] [2] [3]:

  • Carbocation Rearrangements: The reaction proceeds through carbocation intermediates, which can undergo hydride or alkyl shifts to form more stable carbocations. This leads to the formation of unintended and isomeric alkylated products [1] [2] [3].
  • Polyalkylation: The initial alkylated product is more electron-rich and activated towards further electrophilic attack, resulting in multiple alkylations that are difficult to control [3].
  • Substrate Reactivity: Standard Friedel-Crafts alkylations are among the slowest electrophilic aromatic substitution reactions and do not proceed well with moderately deactivated ring systems [1]. While carbazole is reactive, these general limitations pose significant risks for product purity.

The Recommended Alternative: Acylation-Reduction

To avoid these issues, the preferred synthetic pathway is Friedel-Crafts acylation followed by reduction of the carbonyl group. This method is highly reliable for carbazole chemistry [1] [4].

  • Step 1: Friedel-Crafts Acylation - An acyl chloride reacts with carbazole in the presence of a Lewis acid catalyst like AlCl₃ to form a ketone. The acyl cation intermediate is resonance-stabilized and does not rearrange [1] [2]. The resulting ketone is also less activating, which prevents polyacylation.
  • Step 2: Carbonyl Reduction - The ketone produced in the first step is reduced to a methylene group. As noted in the search results, "only aryl ketones can be reduced to a methylene group by catalytic hydrogenation" [1].

The diagram below illustrates this two-step workflow and its advantages over direct alkylation.

G cluster_recommended Recommended Pathway Start Carbazole Substrate Alkylation Direct Alkylation Path Start->Alkylation Choice of Method Acylation Acylation-Reduction Path Start->Acylation Choice of Method AlkylHalide Alkyl Halide + Lewis Acid Alkylation->AlkylHalide AcylChloride Acyl Chloride + Lewis Acid Acylation->AcylChloride Carbocation Carbocation Electrophile AlkylHalide->Carbocation Acylium Acylium Ion Electrophile AcylChloride->Acylium Problems Problems: - Rearranged Products - Polyalkylation Carbocation->Problems Ketone Carbazole Ketone Acylium->Ketone Reduced Reduced Alkylcarbazole (Pure Desired Product) Problems->Reduced Requires Troubleshooting Ketone->Reduced Reduction (e.g., Clemmensen)

Experimental Protocol: Friedel-Crafts Acylation of Carbazole

The following methodology is adapted from general Friedel-Crafts acylation procedures suitable for carbazole [1] [2].

Objective: To synthesize a carbazole ketone via Lewis acid-catalyzed acylation.

Materials:

  • Carbazole (substrate)
  • Acyl chloride (electrophile, e.g., acetyl chloride for a methyl ketone)
  • Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)
  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (inert solvent)
  • Standard laboratory glassware (round-bottom flask, condenser, septum, syringe)
  • Inert atmosphere equipment (nitrogen or argon gas line)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous carbazole and the inert solvent to a dry round-bottom flask equipped with a stir bar.
  • Catalyst Activation: In a separate vessel, carefully add AlCl₃ (1.0-1.2 equivalents) to the acyl chloride (1.0 equivalent) dissolved in the same inert solvent. This pre-activation forms the reactive acylium ion complex.
  • Reaction: Slowly add the activated acyl chloride solution dropwise to the stirring carbazole solution. The reaction may be exothermic.
  • Stirring: Stir the reaction mixture at room temperature or under gentle heating (e.g., 40-50°C) as needed, monitoring by TLC until the starting material is consumed.
  • Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and dilute hydrochloric acid. This will hydrolyze the AlCl₃ complex.
  • Isolation: Extract the aqueous mixture with DCM. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
  • Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product via recrystallization or column chromatography.

Troubleshooting Common Scenarios

Problem & Phenomenon Root Cause Proposed Solution

| Low Conversion Starting material remains. | Inadequate electrophile activation; carbazole's moderate reactivity. | Ensure solvent and apparatus are anhydrous. Use fresh, pure Lewis acid. Slightly increase catalyst amount (e.g., 1.2 eq AlCl₃). Consider gentle heating. | | Formation of Multiple Products Several spots on TLC. | Possible polyacylation or decomposition. | Use a slight excess of carbazole (1.1 eq) relative to the acyl chloride to minimize polyacylation. Optimize reaction temperature and time. | | Product is Difficult to Reduce Ketone resists reduction to alkane. | The reduction conditions are not optimal for an aryl ketone. | Use reduction methods specific for converting aryl ketones to alkylbenzenes, such as Clemmensen reduction (Zn(Hg), HCl) or Wolff-Kishner reduction (NH₂NH₂, KOH, high temp) [1]. |

Key Considerations for Your Research

  • Solvent Selection: The choice of solvent is critical. You must use strictly anhydrous solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or nitrobenzene. Any moisture will hydrolyze the Lewis acid catalyst (AlCl₃), deactivating it and killing the reaction [1] [2].
  • Carbazole Reactivity: Note that carbazole has two reactive sites. The search results indicate that for similar nitrogen heterocycles like indole, reactions often occur at the more electron-rich position (e.g., C3) [4]. Regioselectivity in carbazole can be controlled by protecting the nitrogen atom.

References

reducing byproducts in carbazole domino reactions

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Reducing Byproducts

Strategy Key Reagent/Condition Primary Effect on Reaction Key Reference
Modifying Nucleophilicity TMSCF₃ Increases activation energy difference for nucleophilic substitution; suppresses H₂O side reactions, promotes desired DMF pathway [1].
Optimizing Oxidation & Catalysis p-TsOH & DDQ p-TsOH catalyzes Diels-Alder step; DDQ drives aromatization, preventing diastereomer accumulation and simplifying purification [2].
Ensiring Complete Bromination NBS, portionwise addition at -78 °C Ensures complete and controlled formation of dibromoindole precursor, reducing incomplete reaction byproducts [3].
Employing Lewis Acid Catalysis ZnBr₂ Mediates efficient Friedel-Crafts arylation and C-C cross-coupling for precise carbazole scaffold construction [4].

Troubleshooting FAQs and Experimental Guides

How can I suppress competing nucleophiles in my reaction system?

Problem: The domino reaction system contains multiple nucleophiles (e.g., H₂O and DMF), leading to undesired byproducts during nucleophilic substitution steps [1].

Solution: Use TMSCF₃ to modulate nucleophile behavior. TMSCF₃ forms a complex with DMF, increasing its nucleophilicity, while simultaneously forming a hydrogen bond with H₂O, reducing its nucleophilicity. This widens the activation energy gap, favoring the desired reaction pathway [1].

Experimental Protocol:

  • Reaction Setup: To your standard reaction mixture, add 2.0 equivalents of CuBr₂ and 1.0 equivalent of TMSCF₃ [1].
  • Solvent: The reaction can proceed in a system containing DMF and water.
  • Outcome: This treatment can effectively suppress the formation of hydroxylated byproducts (e.g., from H₂O attack) that are common in α-functionalization domino reactions. The byproduct yield can be reduced from 23% to being undetected [1].
  • Work-up and Recycling: TMSCF₃ can be recovered after the reaction by rectification with an average recovery rate of 87.2% [1].

This strategy's logic is outlined below:

G A Reaction Mixture (H₂O, DMF, Substrate) B Add TMSCF₃ A->B C TMSCF₃ Complexes B->C D1 H₂O Nucleophilicity Decreased C->D1 Hydrogen Bonding D2 DMF Nucleophilicity Increased C->D2 Van der Waals Force E1 Side Reaction Suppressed D1->E1 E2 Desired Reaction Promoted D2->E2 F Overall Byproducts Reduced E1->F E2->F

How can I avoid complex diastereomer mixtures in Diels-Alder steps?

Problem: Acid-catalyzed Diels-Alder reactions of in-situ generated 3-vinylindoles yield mixtures of diastereomers, complicating purification and lowering yields [2].

Solution: Employ a one-pot, two-step procedure using p-Toluenesulfonic acid (p-TsOH) and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The first step forms the cycloadduct, and the second-step DDQ oxidation aromatizes the system, converting isomeric mixtures into a single, stable carbazole product [2].

Experimental Protocol:

  • Step 1 - Diels-Alder Cyclization:
    • React 3-(indol-3-yl)maleimide (1.0 mmol) with chalcone (1.0 mmol) in toluene (10 mL).
    • Add p-TsOH (0.2 mmol) as a catalyst.
    • Heat the mixture at 80 °C for 2 hours [2].
  • Step 2 - Oxidative Aromatization:
    • Without isolating the intermediate, add acetonitrile (10 mL) to the reaction mixture.
    • Add DDQ (1.2 mmol) as an oxidant.
    • Stir the reaction at room temperature for 2 hours [2].
    • Work up the reaction to obtain the purified pyrrolo[3,4-c]carbazole. This one-pot method gives high yields (76-93%) and avoids handling isomeric intermediates [2].

The workflow for this one-pot synthesis is as follows:

G A 3-(Indol-3-yl)maleimide + Chalcone B Step 1: p-TsOH Catalysis Toluene, 80°C, 2h A->B C Tetrahydropyrrolocarbazole (Diastereomer Mixture) B->C D Step 2: DDQ Oxidation CH₃CN, Room Temp., 2h C->D E Aromatized Pyrrolocarbazole (Single Product) D->E

My precursor synthesis is inefficient. How can I improve a key bromination step?

Problem: Low-yielding or unreliable synthesis of halogenated indole precursors (e.g., 2,3-dibromo-N-methylindole) leads to incomplete reactions and byproducts in subsequent domino steps [3].

Solution: Optimize the bromination of N-methylindole using N-bromosuccinimide (NBS) under controlled, low-temperature conditions [3].

Experimental Protocol:

  • Dissolve N-methylindole (8.0 mmol) in dry THF (20 mL) and cool the solution to -78 °C (using a dry ice/acetone bath).
  • Add NBS (18.4 mmol, 2.1 equiv) to the cold solution portionwise over 4 hours while maintaining the low temperature.
  • After addition, quench the reaction with water and extract with dichloromethane.
  • Purify the crude product by flash silica gel chromatography.
  • This optimized protocol yields 90% of 2,3-dibromo-N-methylindole, providing a high-quality precursor for Heck/electrocyclization domino sequences [3].

References

enhancing thermal stability of carbazole derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Thermal Analysis

Here are detailed methodologies for key experiments to characterize the thermal stability of your carbazole derivatives.

1. Thermogravimetric Analysis (TGA) TGA measures weight loss as a function of temperature, indicating thermal decomposition thresholds [1] [2].

  • Objective: To determine the decomposition temperature and assess thermal stability.
  • Equipment: Thermogravimetric analyzer (e.g., TGA-Q50 from TA Instruments).
  • Procedure:
    • Sample Preparation: Place 3-10 mg of the solid carbazole derivative into a platinum or alumina crucible.
    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 40-60 mL/min.
    • Temperature Program: Heat the sample from room temperature to 800°C at a constant heating rate of 10°C per minute.
    • Data Analysis: Record the temperature at which 5% mass loss (T5) and 10% mass loss (T10) occur. These are standard metrics for comparing thermal stability.

2. Differential Scanning Calorimetry (DSC) DSC measures heat flow associated with phase transitions, such as glass transition (Tg) and melting point, which are crucial for understanding material processing and stability [1] [3].

  • Objective: To identify thermal transitions like glass transition, melting, and crystallization.
  • Equipment: Differential scanning calorimeter (e.g., DSC-Q20 from Waters).
  • Procedure:
    • Sample Preparation: Seal 2-5 mg of the sample in an aluminum crucible.
    • Atmosphere: Use a nitrogen purge at a flow rate of 50 mL/min.
    • Temperature Program:
      • First heating cycle: Heat from 0°C to 350°C at 10°C/min to erase thermal history.
      • Cooling cycle: Cool back to 0°C at 10°C/min.
      • Second heating cycle: Reheat to 350°C at 10°C/min; analyze data from this cycle.
    • Data Analysis: Identify the glass transition temperature (Tg) as a step change in heat capacity and the melting point (Tm) as an endothermic peak.

Thermal Stability Data of Carbazole Derivatives

The table below summarizes thermal stability data from recent studies, providing a benchmark for your compounds.

Carbazole Derivative Analysis Method Key Thermal Stability Metrics Experimental Conditions Citation
Benzothiazole-conjugated carbazole-cyanostilbenes TGA Exhibited "excellent thermal stability" Inert atmosphere, heating rate 10°C/min [1]
Carbazole-thiazole conjugates (K1-K3) TGA T5: 222°C to 244°C Not specified [2]
3,6-di-tert-butylcarbazole TGA, DSC Good thermal stability; improved oxidation induction period of lubricating oil to 1.91 times Nitrogen atmosphere, 10°C/min heating rate (DSC) [3]
Carbazole-based hole-transport materials N/A Inherently high thermal stability and good charge-transport properties N/A [4] [5]

Structural Modification Strategies

Thermal stability can be significantly enhanced through strategic molecular design:

  • Introducing Bulky, Rigid Substituents: Adding large, inflexible groups like adamantyl or tert-butyl to the carbazole core can increase the thermal decomposition temperature by reinforcing the molecular structure [2] [3].
  • Creating Planar, Conjugated Systems: Designing molecules where carbazole is part of an extended, rigid π-conjugated system (e.g., fused with other aromatic rings like benzo[a]carbazole) improves intrinsic thermal stability [4] [6].
  • Forming High-Performance Polymers: Incorporating carbazole units into polymer backbones creates polycarbazoles, which are known for high thermal stability and are useful in electronic applications [7] [5].

Experimental & Data Interpretation Workflow

The diagram below outlines a logical workflow for conducting experiments and interpreting data to diagnose and improve thermal stability.

Start Start: Synthesized Carbazole Derivative Step1 Initial Characterization (TGA/DSC) Start->Step1 Step2 Analyze Thermal Data Step1->Step2 Step3A Stability Meets Target Step2->Step3A Yes Step3B Stability Below Target Step2->Step3B No End End: Proceed to Application Testing Step3A->End Step4 Perform Structural Analysis Step3B->Step4 Step5A Hypothesis: Add Bulky Substituents (e.g., tert-Butyl, Adamantyl) Step4->Step5A If weak C-bonding/ steric protection needed Step5B Hypothesis: Increase Molecular Rigidity (e.g., Extended Conjugation) Step4->Step5B If molecular mobility is high Step6 Design & Synthesize New Derivative Step5A->Step6 Step5B->Step6 Step7 Re-test with TGA/DSC Step6->Step7 Step7->Step2 Feedback Loop

Frequently Asked Questions

Q1: My carbazole derivative shows a high Tg but a low decomposition temperature (T5). What does this mean? This suggests that while the solid material is rigid (high Tg), the chemical bonds within the molecule itself are weak and break at relatively low temperatures. To improve this, focus on strategies that strengthen the molecular core, such as incorporating more robust aromatic linkers or stable heterocycles [1] [4].

Q2: Why is thermal stability important for carbazole derivatives in optoelectronics? In devices like OLEDs or solar cells, materials are subjected to heat during both fabrication and operation. High thermal stability prevents decomposition, morphological changes, and performance degradation, ensuring the device has a long and stable lifetime [4] [7] [5].

Q3: How can I quickly compare the thermal stability of two new carbazole compounds? The most direct method is to run comparative TGA. The compound with the higher temperature at 5% mass loss (T5) is generally considered more thermally stable. DSC can further inform you about which material might have better morphological stability for processing (e.g., a higher Tg) [1] [2] [3].

References

Understanding Carbazole Solubility and Common Issues

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the primary factors affecting the solubility of carbazole compounds? The solubility of carbazole derivatives is primarily influenced by their molecular planarity and the strength of intermolecular interactions, especially hydrogen bonding.

  • Molecular Planarity and Crystallinity: The rigid, planar structure of the carbazole ring leads to strong π-π stacking interactions in the solid state. This results in high melting points and low intrinsic solubility in common solvents [1].
  • Hydrogen Bonding Potential: The N-H group in carbazole is a strong hydrogen bond donor. Solubility can be significantly enhanced in solvents that can act as hydrogen bond acceptors. Deep Eutectic Solvents (DESs) are particularly effective for extracting carbazole precisely through the formation of N-H···Cl and N-H···O hydrogen bonds [2].

Q: Why is improving the solubility of carbazole compounds important? Enhancing solubility is critical for various applications:

  • Drug Development: Over 60% of pharmaceutical candidates suffer from poor water solubility, which limits their bioavailability. Improving solubility is a key step in formulation [3].
  • Material Science: For organic light-emitting diodes (OLEDs), good solubility in organic solvents is required for cost-effective solution-processing of devices [1].
  • Industrial Purification: Efficient separation of carbazole from mixtures like coal tar relies on solubility differences, which can be optimized with green solvents like DESs [4] [2].

Strategies and Methods for Solubility Enhancement

Here are proven strategies to improve the solubility of your carbazole compounds.

Chemical Modification

Introducing specific substituents to the carbazole core can disrupt crystal packing and improve lipophilicity.

  • Alkyl Substitution: Adding alkyl chains like isopropyl or tert-butyl groups through Friedel-Crafts alkylation increases lipophilicity and disrupts planarity. For example, 3,6-di-tert-butylcarbazole shows significantly better solubility in organic solvents and enhanced properties for use as an antioxidant in lubricating oils [5].
  • Partial Saturation: Reducing the aromaticity of one ring in the carbazole moiety, creating a tetrahydrocarbazole derivative, disrupts planarity, reduces conjugation length, and can lead to a blue-shift in emission for optoelectronic applications [1].
Advanced Formulation Techniques

If chemical modification is not an option, physical formulation methods can be highly effective.

  • Nanoparticle Engineering: A recent technique uses silica nanoparticles with ultrahigh surface silanol density (up to 20 OH/nm²). Drug molecules are adsorbed onto these surfaces in a dry state and rapidly released in water due to competitive adsorption. This method has been shown to enhance the solubility of various poorly soluble drugs by 10 to 2000-fold compared to their crystalline forms [3].
  • Competitive Adsorption Mechanism: This approach avoids chemical modification of the drug and uses silica, a material generally recognized as safe (GRAS) by the FDA, making it suitable for pharmaceutical applications [3].
Solvent Selection and Deep Eutectic Solvents (DES)

Choosing the right solvent system is crucial, especially for purification or processing.

  • Deep Eutectic Solvents (DES): DESs are green, tunable solvents formed from a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). They are highly effective for selectively extracting carbazole.
  • Mechanism: The extraction is driven by hydrogen bonding between the carbazole's N-H group and the components of the DES [2]. Theoretical calculations and FT-IR spectroscopy confirm the formation of N-H···O and N-H···Cl bonds [2].

The table below summarizes effective DES formulations for carbazole extraction.

HBA (Hydrogen Bond Acceptor) HBD (Hydrogen Bond Donor) Molar Ratio (HBA:HBD) Reported Extraction Efficiency Key Interaction
Tetraethylammonium Chloride (TEAC) Acetic Acid (AA) [4] 1:2 ~85% (from model oil) Hydrogen bonding
Tetraethylammonium Chloride (TEAC) Propionic Acid (PA) [4] 1:2 ~85% (from model oil) Hydrogen bonding
Tetraethylammonium Chloride (TEAC) Pentanediol [2] 1:2 97.35% (from model oil) Multicenter N-H···O

Experimental Protocols

Protocol 1: Alkylation of Carbazole (Synthesis of 3,6-di-tert-butylcarbazole) [5]

This protocol introduces tert-butyl groups to enhance lipophilicity and disrupt crystal packing.

  • Reaction Setup: In a single-neck round-bottom flask, add carbazole and anhydrous aluminum chloride (AlCl₃) as a catalyst under anhydrous conditions. Use anhydrous dichloromethane (DCM) as the solvent. Stir until dissolved.
  • Cooling: Cool the mixture to 0°C using an ice bath.
  • Alkylation: Slowly add 2-chloro-2-methylpropane (tert-butyl chloride) dropwise to the cooled mixture with vigorous stirring.
  • Reaction: Allow the reaction to proceed at room temperature for approximately 3 hours.
  • Work-up:
    • Quenching: Carefully quench the reaction with a high concentration of ammonia solution.
    • Washing: Wash the mixture with distilled water and a sodium chloride solution.
    • Extraction: Extract the product with DCM, collect the organic layer, and dry it over anhydrous magnesium sulfate.
    • Purification: Filter the solution, remove the solvent by rotary evaporation, and purify the crude solid (e.g., by recrystallization) to obtain 3,6-di-tert-butylcarbazole.
Protocol 2: Carbazole Extraction using Deep Eutectic Solvent [2]

This protocol uses a green solvent for selective carbazole separation.

  • DES Preparation: Combine Tetraethylammonium Chloride (TEAC) and Pentanediol in a 1:2 molar ratio. Heat and stir the mixture at 70°C until a homogeneous, colorless liquid forms.
  • Liquid-Liquid Extraction:
    • Mix the prepared DES with a model anthracene oil solution containing carbazole.
    • Vigorously stir the mixture for optimal contact.
    • Allow the mixture to settle for phase separation. The DES phase (containing extracted carbazole) will separate from the oil phase.
  • Analysis: Determine the extraction efficiency by analyzing the carbazole concentration in the oil phase before and after extraction using a method like Gas Chromatography (GC).

Computational & Predictive Tools

Modern computational tools can significantly reduce experimental time in solvent selection.

  • Machine Learning (ML) Models: New ML models like FastSolv (MIT) and those developed at the University of Leeds can predict solubility in organic solvents and water with accuracy close to experimental error [6] [7]. These models are trained on large datasets and consider temperature effects.
  • COSMO-RS Model: This model predicts thermodynamic properties and is effective for screening Deep Eutectic Solvents (DESs). It can calculate activity coefficients at infinite dilution to predict a solvent's extraction potential before lab work [4].

The following diagram illustrates the decision-making workflow for tackling carbazole solubility issues.

Start Start: Facing Carbazole Solubility Issue Objective Define Primary Objective Start->Objective Subgraph_Process Objective->Subgraph_Process Process Select and Implement Strategy Subgraph_Process->Process Formulation Formulation Technique (e.g., Silica Nanoparticles) Process->Formulation Solvent Solvent Selection (e.g., Deep Eutectic Solvents) Process->Solvent Modify Chemical Modification (e.g., Alkylation) Process->Modify

Further Reading and Resources

  • Solubility Prediction Tools: Explore the publicly available FastSolv model for rapid solubility screening [6].
  • Green Chemistry: The principles of green chemistry encourage the use of biodegradable Deep Eutectic Solvents over traditional organic solvents for extraction [4] [2].

References

scale-up challenges in carbazole derivative production

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Methodologies for Carbazole Derivatives

The table below summarizes several synthesis pathways mentioned in the literature, which can form the basis of your experimental protocols.

Synthetic Method Key Reaction Steps & Conditions Application / Notes
N-Alkylation [1] Carbazole + alkyl halide (e.g., bromoethane) in acetone, with KOH base. Stirred at room temperature for 2 hours. [1] Introduction of various N-substituents (e.g., methyl, ethyl, benzyl groups). A fundamental first step in many derivatization pathways. [1]
Formylation (Vilsmeier-Haack) [1] N-substituted carbazole + POCI₃ in DMF. Reaction proceeds at 0°C, then at 45°C, and finally at 95°C for 8-18 hours. [1] Introduces an aldehyde group (–CHO) for further functionalization. A crucial step for creating key intermediates. [1]
Condensation with Metformin [1] Formyl-carbazole derivative + metformin hydrochloride in glacial acetic acid. Heated under reflux at 120°C for 4-8 hours. [1] Creates dihydrotriazine-carbazole derivatives. Products showed potent antimicrobial activities with low cytotoxicity. [1]
Green/Solvent-Free Synthesis [2] Aldol condensation and Michael addition reactions performed without solvent. Reactions are facilitated by grinding and heat. [2] A "green chemistry" approach. Reduces intermolecular stacking, which can reduce self-quenching and improve fluorescence properties for OLED applications. [2]
C–H Functionalization [3] Catalytic direct Csp²–H functionalization using simple, readily available starting materials. Noted for excellent atom and step economy. [3] A modern, efficient, and cost-effective catalytic route to the carbazole scaffold, highlighted as a promising path in recent research. [3]

Characterization & Quality Control

Proper characterization is essential for confirming the structure and purity of synthesized compounds, which is critical for both research and scale-up. The literature describes several standard techniques [1] [4] [2]:

  • Chromatography: Use Thin-Layer Chromatography (TLC) to monitor reaction progress and silica gel column chromatography for purification. [1]
  • Spectroscopy:
    • Nuclear Magnetic Resonance (NMR): Perform ¹H NMR and ¹³C NMR to confirm molecular structure. [1] [4] [2]
    • Mass Spectrometry (MS): Use LC-MS and High-Resolution Mass Spectrometry (HRMS) for precise mass determination. [1] [2]
    • Infrared (IR) Spectroscopy: Identify characteristic functional groups (e.g., C=N around 1600 cm⁻¹, N-H around 3300 cm⁻¹). [1]
  • Melting Point: Determine the melting point as a fundamental indicator of purity. [1]

To help visualize a general workflow for creating and testing a carbazole derivative, the following diagram outlines the key stages:

CarbazoleWorkflow Start Start: Carbazole Core Synth Synthesis & Derivatization Start->Synth N-Alkylation Formylation Purif Purification Synth->Purif Column Chromatography Char Characterization Purif->Char NMR, MS, IR Test Biological/Functional Testing Char->Test Confirmed Structure

Draft FAQs for a Technical Support Center

Here are some preliminary Frequently Asked Questions based on the gathered information. You can expand these with more specific troubleshooting details as you gather more data.

  • Q1: What are some efficient synthetic strategies for creating novel carbazole derivatives?

    • A: Recent literature highlights catalytic C–H functionalization as an efficient and atom-economical method [3]. More traditional but reliable approaches include N-alkylation as a first step, followed by Vilsmeier-Haack formylation to create a versatile aldehyde intermediate. This aldehyde can then be reacted with various moieties (e.g., aminoguanidine, dihydrotriazine) to produce a diverse library of compounds with potential biological activity [1].
  • Q2: How can I improve the yield and scalability of my carbazole synthesis?

    • A: Consider adopting green chemistry principles. Solvent-free synthesis methods, such as for aldol condensation and Michael addition, have been shown to provide high yields, simplify procedures, and are significant for large-scale industrial production by enhancing reaction kinetics and reducing solvent waste [2].
  • Q3: What are the primary applications driving research into carbazole derivatives?

    • A: The interest is highly dual-focused:
      • Pharmaceuticals: Carbazole derivatives are being investigated as novel agents to combat multidrug-resistant bacteria, as well as for treating Alzheimer's, diabetes, inflammation, and cancer [5] [1].
      • Materials Science: Their excellent hole-transport properties, thermal stability, and luminescence make them crucial components in OLEDs, dye-sensitized solar cells (DSSCs), and other organic electronic devices [6] [7].

Suggestions for Finding Deeper Technical Information

To build a more comprehensive troubleshooting knowledge base, I suggest you:

  • Consult Specialized Databases: Deepen your search in specialized chemical engineering and pharmaceutical science databases for terms like "carbazole scale-up production challenges," "carbazole purification troubleshooting," and "continuous flow synthesis of carbazole."
  • Explore Patent Literature: Patents often contain highly detailed, practical examples of synthesis and purification that are crucial for scaling up processes. The existing patent in the search results is from 1987, so newer patents will have more current methodologies [8].
  • Focus on Specific Processes: The initial data is available for protocols like the condensation with metformin [1]. You can systematically investigate the scale-up challenges for each of these specific, high-potential reactions.

References

increasing selectivity in carbazole electrophilic substitution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Why does my electrophilic substitution of carbazole primarily yield products at C3 and C6? This is the inherent reactivity of the carbazole ring system. The C3 and C6 positions are the most electron-rich and nucleophilic, making them the preferred sites for traditional electrophilic aromatic substitution [1].

  • What is the most reliable strategy to override inherent selectivity and functionalize the less reactive C1 or C8 positions? Using a directing group is the most effective approach. Installing a coordinating group on the carbazole nitrogen (e.g., a 2-pyridyl group) allows a transition metal catalyst to template and direct the electrophile specifically to the adjacent, less reactive C1 position [1] [2].

  • Besides directing groups, how else can I influence the site of substitution? The electronic nature of substituents already on the carbazole core can significantly shift selectivity. The table below summarizes how electronic effects in one part of the molecule can influence rhodium-catalyzed cyclization sites in related systems [3].

Electronic Nature of the Aryl Substituent (R) Observed Preference for C–N Bond Formation
Electron-donating groups (e.g., -OMe) Favors reaction on the more electron-rich ring
Electron-withdrawing groups (e.g., -Cl, -CF₃) Favors reaction on the less electron-deficient ring

Troubleshooting Guide: Achieving C1-Selective Nitration

The following workflow and detailed protocol are adapted from a recent palladium-catalyzed method for regioselective nitration [2].

Start Start: N-Pyridyl Carbazole Substrate DG Directing Group (DG) Strategy Start->DG Cat Catalyst: Pd₂(dba)₃ (10 mol%) DG->Cat Nit Nitrating Agent: AgNO₃ (1.2 equiv.) Cat->Nit Solv Solvent: 1,4-Dioxane Nit->Solv Temp Temperature: 120 °C Solv->Temp Issue1 Problem: Low Conversion Temp->Issue1 Issue2 Problem: Undesired Isomers (C3/C6 nitration) Temp->Issue2 Success Success: C1-Selective Nitration Temp->Success Check1 Check: Catalyst activity and reaction atmosphere Issue1->Check1 SolvCheck Ensure solvent is anhydrous. Test other solvents (DCE, Toluene). Check1->SolvCheck SolvCheck->Temp Check2 Check: Directing Group integrity and catalyst source Issue2->Check2 AltCat Use alternative Pd source (Pd(OAc)₂, Pd(TFA)₂). Check2->AltCat AltCat->Temp

Detailed Experimental Protocol for C1-Selective Nitration [2]:

  • Reaction Setup: In a sealed tube, combine the substrate 9-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 10 mol %), and AgNO₃ (0.24 mmol, 1.2 equiv).
  • Addition of Solvent: Add anhydrous 1,4-dioxane (2.0 mL).
  • Reaction Execution: Heat the mixture at 120 °C for 24 hours with stirring.
  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a celite pad to remove solids.
  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to isolate the C1-nitrated product.

Key Optimization Parameters:

  • Catalyst is Crucial: The reaction requires a Pd catalyst. No desired product forms without it [2].
  • Directing Group is Essential: N-Pyridyl is the most effective directing group. N-aryl, N-alkyl, or N-H carbazoles do not yield the C1-nitrated product under these conditions [2].
  • Solvent Effects: 1,4-Dioxane gave the best results. Switching to DCE, toluene, MeCN, or THF led to no or trace product formation [2].
  • Handling Halogens: Substrates with halogen substituents at C3 (e.g., 3-Br) might undergo competitive debromination, leading to byproducts. This may require further optimization [2].

Additional Techniques and Considerations

  • Regioselective Acylation at C1: A similar directing group approach (N-pyridyl) can be used for C1-selective acylation. A reported method uses Pd(OAc)₂ as a catalyst, N-hydroxyphthalimide (NHPI) as a co-catalyst, and molecular oxygen (O₂) as a clean oxidant, with toluene derivatives serving as both the solvent and acyl source [1].
  • Controlling Nitration on Fused Carbazole Systems: For more complex systems like indolo[3,2-b]carbazoles, the site of nitration can be controlled by the existing substituents and reaction conditions.
    • For C2,8-Dinitration: Use an excess of acetyl nitrate (5 equiv) at -20 °C on 6,12-di(hetero)aryl-substituted indolo[3,2-b]carbazoles [4].
    • For C2-Mononitration: Use a stoichiometric amount of acetyl nitrate (1.3 equiv) at -20 °C, followed by warming to ambient temperature on similar substrates [4].

References

troubleshooting low activity in carbazole-based pharmaceuticals

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism-Based Troubleshooting

A primary cause of low activity can be an incomplete understanding of the compound's intended mechanism. The table below outlines confirmed mechanisms for specific carbazole compounds, which can guide your target selection and experimental design.

Compound / Series Primary Target / Mechanism Observed Effect Key Structural Insights
Carba1 [1] [2] Tubulin (colchicine site) & NAMPT enzyme activation Synergizes with taxane-site chemotherapeutics; prevents neuropathy by boosting NAD+ biosynthesis [1]. Bifunctional compound; derivatives can be tuned for dual or solely neuroprotective action [1].
Series 4-19 [3] Mutant hSOD1 Protein Aggregation Inhibits aggregation of mutant SOD1 protein, relevant for Amyotrophic Lateral Sclerosis (ALS) [3]. Incorporates polar linkers (e.g., thiourea, hydrazinecarboxamide) to aid in crossing the blood-brain barrier [3].
Series 5a, 6a [4] Human Topoisomerase II (topoII) Shows anticancer activity via topoII inhibition, increases ROS, induces apoptosis, arrests cell cycle at G2/M phase [4]. Optimization of the carbazole scaffold at positions 1, 3, 4, and 9 improved activity and selectivity [4].
Actionable Steps for Mechanism Validation

If your compound's activity is low, systematically validate its engagement with the intended target.

  • For Tubulin-Targeting Compounds: Test for synergy with known taxane-site binders like docetaxel or paclitaxel. A synergistic reduction in the GI50 of the chemotherapeutic, as seen with Carba1, is a strong indicator of successful tubulin engagement [1].
  • For Enzymatic Targets (e.g., NAMPT): Confirm target activation in a cellular context. For Carba1, this was demonstrated by measuring increased NAD+ levels in neurons and Schwann cells, which conferred resilience against chemotherapy-induced damage [1].
  • For Aggregation Inhibitors: Use established in vitro assays like Thioflavin T (ThT) fluorescence to quantify the inhibition of protein fibrillation. Follow up with dynamic light scattering (DLS) and transmission electron microscopy (TEM) to visualize the size and morphology of any aggregates that do form [3].

Optimizing Chemical Structure & Synthesis

The "hit-to-lead" optimization process is critical. Low activity can often be traced to the compound's chemical structure or synthesis pathway.

Structure-Activity Relationship (SAR) Analysis

Consistently profile your compounds to understand how chemical modifications affect biological activity.

  • Systematic Modification: As demonstrated in several studies, modify the carbazole scaffold at different positions (e.g., 1, 3, 4, and 9) and test the derivatives in your activity assays [4].
  • Functional Groups are Key: Incorporate polar linkers like carboxamides, thiocarbamides, and urea, which are commonly found in CNS-active agents and can improve solubility and target interaction [3].
  • Aim for Selectivity: The goal is to develop compounds with a high selectivity index, meaning they are potent against the intended target but have low general cytotoxicity. Perform cytotoxicity assays (e.g., MTT assay) on relevant cell lines to calculate this index [3].
Synthesis & Characterization Protocols

Proper synthesis and characterization are non-negotiable. Here is a general protocol derived from the literature [3]:

  • Synthesis: React a carbazole core (e.g., 9-ethyl-9H-carbazole) with phenylchloroformate to form a phenyl ester intermediate.
  • Intermediate Formation: Reflux the phenyl ester with hydrazine hydrate to obtain a key acid hydrazide intermediate.
  • Final Coupling: Couple the acid hydrazide with substituted phenyl isocyanates or isothiocyanates to yield the final target derivatives.
  • Purification & Characterization: Purify intermediates and final products using column chromatography. Characterize all compounds using techniques like thin-layer chromatography (TLC) to monitor reactions, and 1H NMR, 13C NMR, and mass spectrometry to confirm chemical structure and purity [3].

Experimental Workflow for Lead Optimization

The following diagram maps out a logical workflow for diagnosing and overcoming low activity in carbazole-based compounds, from initial testing to lead optimization.

CarbazoleOptimization Start Initial Compound Shows Low Activity MechVal Validate Target Mechanism (Synergy, Enzyme, Aggregation Assays) Start->MechVal SAR Perform SAR Analysis (Systematic Scaffold Modification) MechVal->SAR Mechanism Confirmed Synth Synthesize & Characterize New Derivatives SAR->Synth Test Test in Biological Assays (Potency, Selectivity, Cytotoxicity) Synth->Test Test->SAR Needs Improvement Lead Identify Lead Candidate Test->Lead Meets Criteria

Key Considerations for Specific Applications

Finally, the biological context and delivery of your compound are crucial.

  • For Neuroprotective Applications (e.g., CIPN): Ensure your compound can protect neurons without interfering with the anticancer effect of chemotherapeutics. Carba1 is a prime example, as it prevented axonal degeneration in sensory neurons without compromising paclitaxel's tumor-fighting ability [1] [2].
  • For Central Nervous System (CNS) Targets: Actively design and test for blood-brain barrier (BBB) penetration. The use of carbazole scaffolds with specific polar linkers is a recognized strategy to improve the likelihood of crossing the BBB [3].
  • Addressing Off-Target Effects: If your compound is active but shows unexpected toxicity, it may be engaging with off-target pathways. Techniques like RNA-seq analysis, used to study the global transcriptomic effects of a brominated carbazole in MRSA, can help identify unintended consequences and guide re-engineering for better selectivity [5].

References

comparison of 3,6- vs 2,7-carbazole connectivity

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties Comparison

Property 3,6-Carbazole Connectivity 2,7-Carbazole Connectivity
Conjugation Pathway Cross-conjugated, less effective π-electron delocalization [1] Linear, extended π-conjugation along the backbone [1] [2]
Optical Band Gap Larger (~2.58 eV) [1] Smaller [1]
Absorption Maximum Higher energy (λmax ~362 nm in CH2Cl2) [1] Lower energy, red-shifted (λmax ~435 nm in CH2Cl2) [1]
HOMO Energy Level Higher (shallower, e.g., -5.09 eV) [1] Lower (deeper, e.g., -5.21 eV) [1]
Hole Mobility Lower [1] Higher [1]
Synthetic Accessibility Easier functionalization; more common and straightforward [3] [2] More challenging synthesis; requires specific 2,7-dihalogenated monomers [3] [2]
Key Applications Host materials in OLEDs, photorefractive systems [1] [4] High-performance polymers for OLEDs, OFETs, and solar cells where charge transport is critical [1] [2]

Supporting Experimental Data

A direct comparative study on carbazole-EDOT copolymers in perovskite solar cells provides quantitative performance data [1].

Metric 3,6-Cbz-EDOT Polymer 2,7-Cbz-EDOT Polymer
HOMO Level (eV) -5.09 -5.21
Hole Mobility (cm² V⁻¹ s⁻¹) 1.1 × 10⁻⁵ 2.3 × 10⁻⁵
Power Conversion Efficiency (PCE) Lower 4.47%

The superior performance of the 2,7-connected polymer is attributed to its more suitable HOMO level for better energy alignment with the perovskite layer and its higher hole mobility, which facilitates more efficient charge extraction and transport [1].

Experimental Protocols for Key Measurements

To replicate and validate the properties of these materials, here are standard experimental methodologies.

  • Polymer Synthesis via Stille Polycondensation: This is a common method for constructing these conjugated polymers. The general protocol involves a cross-coupling reaction between a distannyl-carbazole derivative (either 3,6- or 2,7-substituted) and a dihalogenated comonomer (e.g., 2,5-dibromo-3,4-ethylenedioxythiophene) under an inert atmosphere. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like toluene or dimethylformamide, often heated between 80-120°C for 48-72 hours [1] [3].
  • Optical & Electrochemical Characterization:
    • UV-vis Absorption Spectroscopy: Measure the absorption spectrum of the polymer in a dilute dichloromethane solution and as a thin film spin-coated on an ITO glass slide. The onset of absorption (λonset) is used to determine the optical band gap (Eg) using the formula Eg (eV) = 1240/λonset [1].
    • Cyclic Voltammetry (CV): Prepare a thin film of the polymer on a working electrode. Scan the potential in an acetonitrile solution with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte. Use the onset oxidation potential (Eox, onset) versus an Ag/Ag⁺ reference electrode to calculate the HOMO energy level. The redox potential of ferrocene/ferrocenium (Fc/Fc⁺) must be measured under the same conditions as an internal standard [1] [5].
  • Hole Mobility Measurement using OFETs: The hole mobility is typically extracted from the electrical characteristics of an Organic Field-Effect Transistor (OFET). The polymer serves as the active semiconducting layer in a bottom-gate, top-contact device structure. The mobility (μ) is calculated in the saturation regime from the slope of the plot of √IDS versus VGS, using the standard OFET equations, where IDS is the drain-source current and VGS is the gate-source voltage [1].

Molecular Structures and Property Relationships

The following diagram illustrates the core structural difference and its primary consequences.

CarbazoleComparison Molecular Connectivity and Key Properties of Carbazole Isomers cluster_legend Color Legend: Property Impact cluster_core Higher HOMO Higher HOMO Lower HOMO Lower HOMO Lower Hole Mobility Lower Hole Mobility Higher Hole Mobility Higher Hole Mobility Cz            Carbazole CorePosition 3Position 2Position 7Position 6         ThreeSix 3,6-Connectivity (Cross-Conjugation) Cz:n3->ThreeSix Linkage Cz:n6->ThreeSix Linkage TwoSeven 2,7-Connectivity (Linear Conjugation) Cz:n2->TwoSeven Linkage Cz:n7->TwoSeven Linkage Prop_3_6        Resulting PropertiesHigher HOMO LevelLower Hole MobilityLarger Band Gap     Prop_2_7        Resulting PropertiesLower HOMO LevelHigher Hole MobilitySmaller Band Gap    

Application-Oriented Selection Guide

  • Choose 3,6-Carbazole Derivatives when... your priority is synthetic simplicity and cost-effectiveness for applications like host materials in OLEDs or where very high hole mobility is not the primary requirement [4] [2].
  • Choose 2,7-Carbazole Derivatives when... you need superior electronic performance, such as high hole mobility and optimal energy level alignment for efficient charge transport. This makes them ideal for the active layers in high-performance solar cells, OFETs, and as emitters in OLEDs [1] [2].

References

Anticancer Activity of Selected Carbazole Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name / Code Cancer Cell Line IC₅₀ Value Key Proposed Mechanism(s) of Action Citation
6a PC-3 (Prostate) 5.35 ± 0.30 μM Topoisomerase II inhibition; ↑ROS; Apoptosis; G2/M cell cycle arrest [1] [2]
5a MCF-7 (Breast) 8.47 ± 0.29 μM Topoisomerase II inhibition; ↑ROS; Apoptosis; G2/M cell cycle arrest [1] [2]
4f MCF-7 (Breast) 10.20 ± 0.44 μM Topoisomerase II inhibition [1] [2]
4f PC-3 (Prostate) 8.56 ± 0.55 μM Topoisomerase II inhibition [1] [2]
14a 7901 (Gastric Adenocarcinoma) 11.8 ± 1.26 μM Cytotoxic agent (specific mechanism under study) [3]
14a A875 (Human Melanoma) 9.77 ± 8.32 μM Cytotoxic agent (specific mechanism under study) [3]
ECCA Various Melanoma Cells Selective inhibition Reactivates p53 pathway; ↑p-p53(Ser15); Apoptosis & Senescence [4]
Bis-carbazole 1 MDA-MB-231 (Breast, Triple-Negative) Highly active (specific values not in abstract) Targets cytoskeleton; Microtubule stabilization; Apoptosis (Caspase-8/9 activation) [5]
K3 - 45.95 μM (vs. Tyrosinase) Tyrosinase inhibition (relevant for melanoma) [6]

Experimental Protocols Overview

The following workflow visualizes the common experimental process for evaluating the anticancer activity of carbazole derivatives.

Compound Synthesis Compound Synthesis In Vitro Cytotoxicity Assay (e.g., MTT) In Vitro Cytotoxicity Assay (e.g., MTT) Compound Synthesis->In Vitro Cytotoxicity Assay (e.g., MTT) Mechanism of Action Studies Mechanism of Action Studies In Vitro Cytotoxicity Assay (e.g., MTT)->Mechanism of Action Studies IC50 Calculation IC50 Calculation In Vitro Cytotoxicity Assay (e.g., MTT)->IC50 Calculation In Vivo Studies (Advanced Leads) In Vivo Studies (Advanced Leads) Mechanism of Action Studies->In Vivo Studies (Advanced Leads) Enzyme Inhibition Assays Enzyme Inhibition Assays Mechanism of Action Studies->Enzyme Inhibition Assays Apoptosis Analysis Apoptosis Analysis Mechanism of Action Studies->Apoptosis Analysis Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blot Western Blot Mechanism of Action Studies->Western Blot Tumor Growth Suppression Tumor Growth Suppression In Vivo Studies (Advanced Leads)->Tumor Growth Suppression In Vivo Toxicity Assessment In Vivo Toxicity Assessment In Vivo Studies (Advanced Leads)->In Vivo Toxicity Assessment

Key methodological details from the studies include:

  • Cytotoxicity Assays: Most studies use standard colorimetric assays like MTT or CCK-8 to measure cell viability after 72 hours of compound treatment. Results are based on the optical density (OD) measured, typically at 570 nm [5] [3] [4].
  • Mechanism Investigations:
    • Enzyme Inhibition: Direct assays to measure inhibition of targets like Topoisomerase II [1] and Tyrosinase [6].
    • Apoptosis Detection: Measured by increased caspase-8 and -9 activities [5], changes in Bax/Bcl-2 ratio, and depolarization of the mitochondrial membrane [1] [2].
    • Cell Cycle Analysis: Conducted using flow cytometry to determine the proportion of cells in different cell cycle phases (e.g., G2/M arrest) [1].
    • Protein Analysis: Western blotting is used to detect protein expression and phosphorylation, such as increased p53 phosphorylation at Ser15 [4].
  • In Vivo Evaluation: For promising lead compounds, efficacy and safety are evaluated in animal models (e.g., mouse xenografts), assessing tumor growth suppression and overall in vivo toxicity [5] [4].

Mechanisms of Action and Signaling Pathways

The anticancer effects of carbazole derivatives are mediated through diverse mechanisms. The diagram below illustrates the key signaling pathways involved.

cluster_top Key Molecular Targets cluster_down Cellular Outcomes Carbazole Derivative Carbazole Derivative Topoisomerase II Topoisomerase II Carbazole Derivative->Topoisomerase II p53 Pathway p53 Pathway Carbazole Derivative->p53 Pathway Cytoskeleton / Tubulin Cytoskeleton / Tubulin Carbazole Derivative->Cytoskeleton / Tubulin Tyrosinase Tyrosinase Carbazole Derivative->Tyrosinase DNA Damage & \nImpaired Replication DNA Damage & Impaired Replication Topoisomerase II->DNA Damage & \nImpaired Replication Cell Cycle Arrest Cell Cycle Arrest p53 Pathway->Cell Cycle Arrest Apoptosis Apoptosis p53 Pathway->Apoptosis Senescence Senescence p53 Pathway->Senescence ↑ Bax/Bcl-2 Ratio ↑ Bax/Bcl-2 Ratio p53 Pathway->↑ Bax/Bcl-2 Ratio Cytoskeleton / Tubulin->Cell Cycle Arrest Melanoma Cell \nSensitization Melanoma Cell Sensitization Tyrosinase->Melanoma Cell \nSensitization DNA Damage & \nImpaired Replication->Apoptosis ROS Generation ROS Generation DNA Damage & \nImpaired Replication->ROS Generation Cell Cycle Arrest->Apoptosis Mitochondrial \nMembrane Depolarization Mitochondrial Membrane Depolarization Mitochondrial \nMembrane Depolarization->Apoptosis ROS Generation->Mitochondrial \nMembrane Depolarization ↑ Bax/Bcl-2 Ratio->Apoptosis Caspase Activation Caspase Activation Caspase Activation->Apoptosis

The key mechanisms supported by the experimental data are:

  • Topoisomerase II Inhibition: Several derivatives act by inhibiting human topoisomerase II, a well-validated cancer target. This leads to DNA damage and impaired DNA replication, triggering apoptosis [1] [2].
  • p53 Pathway Reactivation: The compound ECCA demonstrates that carbazoles can inhibit melanoma cell growth by reactivating the tumor suppressor p53. This occurs through enhanced phosphorylation of p53 at Ser15, leading to both apoptosis and cellular senescence [4].
  • Cytoskeleton Targeting: The bis-carbazole derivative 1 exerts its potent effect by interfering with the cell cytoskeleton, specifically by stabilizing microtubule formation. This disruption of cytoskeleton dynamics triggers apoptosis via both intrinsic and extrinsic pathways [5].
  • Multi-Mechanism Induction: Many compounds, such as 5a and 6a, induce cell death through a combination of increased reactive oxygen species (ROS) , induction of mitochondrial membrane depolarization , and an increased Bax/Bcl-2 ratio, collectively promoting apoptosis and cell cycle arrest at the G2/M phase [1] [2].

References

validation of carbazole antioxidant activity RPVOT test

Author: Smolecule Technical Support Team. Date: February 2026

RPVOT Test for Carbazole Antioxidants

The Rotary Pressure Vessel Oxidation Test (RPVOT) is a standard method for evaluating the oxidation resistance of lubricating oils. The test measures the oxidation induction period; a longer period indicates better antioxidant performance [1].

The table below summarizes the experimental protocol and key findings from a study on carbazole derivatives in lubricating oil:

Aspect Detailed Protocol & Findings
Sample Preparation Carbazole derivatives added to lubricating oil at 0.8% by mass. Mixture stirred mechanically for 30 min [1].

| RPVOT Test Conditions | - Oxygen Pressure: 615 kPa (89 psi)

  • Temperature: 140 °C
  • Catalyst: Copper coil
  • Reaction Vessel Rotation: 120 rpm at a 30° angle
  • Test Duration: From start until a specific pressure drop is recorded [1]. | | Key Quantitative Result | - Isopropyl carbazole derivatives increased the oxidation induction period of the oil to 1.39 times that of the base oil.
  • Tert-butyl carbazole derivatives performed better, increasing the induction period to 1.91 times that of the base oil [1]. |

Other Antioxidant Evaluation Methods

While RPVOT is specific to lubricants, researchers use several other in-vitro chemical tests to evaluate the antioxidant activity of carbazole derivatives. The table below lists common methods:

Assay Name Brief Principle Application on Carbazoles
DPPH Radical Scavenging Measures the ability to donate a hydrogen atom to stabilize the purple DPPH● radical, causing a color change [2] [3]. Used to study carbazole-based bis-thiosemicarbazones, identifying a compound (4a) as a potent candidate [3].
ABTS Cation Radical Decolorization Measures the ability of an antioxidant to donate an electron to decolorize the pre-formed green ABTS●+ radical cation [2] [3]. Applied to the same series of carbazole compounds, confirming the strong activity of compound 4a [3].
CUPRAC (Cupric Reducing Antioxidant Power) Measures the reduction of Cu(II) to Cu(I) by antioxidants, resulting in a colored complex [2] [3]. Used alongside DPPH and ABTS to evaluate the antioxidant capacity of bis-thiosemicarbazones [3].
Free Radical Scavenging A general method using 2,2-diphenyl-1-picrylhydrazyl (DPPH) to assess radical scavenging activity [4]. Studied on newly synthesized thiazolidinone-containing carbazole derivatives, which showed moderate activity [4].

The following diagram illustrates the general workflow for synthesizing carbazole derivatives and evaluating their antioxidant activity, integrating the key methods discussed:

Start Start: Carbazole Core Synthesis Chemical Synthesis (e.g., Friedel-Crafts Alkylation) Start->Synthesis Characterization Structural Characterization (FT-IR, NMR, Mass Spectrometry) Synthesis->Characterization AntioxidantEval Antioxidant Property Evaluation Characterization->AntioxidantEval SubEvaluation Application-Specific Tests AntioxidantEval->SubEvaluation RPVOT RPVOT (Lubricant Oxidation) SubEvaluation->RPVOT For Lubricant Applications ChemicalAssays Chemical Assays (DPPH, ABTS, CUPRAC) SubEvaluation->ChemicalAssays General Free Radical Scavenging Assessment

I hope this structured overview provides a solid foundation for your comparison guide. The data shows that the choice of substituents on the carbazole core (like tert-butyl groups) significantly enhances antioxidant performance.

References

comparative study of carbazole vs other heterocyclic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Carbazole vs. Other Heterocycles

The table below summarizes key comparisons between carbazole and other heterocyclic compounds across different applications.

Application / Property Comparative Compound Key Experimental Findings Performance Summary

| Electron Donor in DSSCs [1] | Phenothiazine (PTZ) | • Planarity: Carbazole is planar; PTZ has a non-planar "butterfly" conformation. • Aggregation: Planarity of carbazole can lead to π-stacking aggregation; PTZ's non-planarity helps prevent this. • Electron Donation: PTZ generally has stronger electron-donating properties due to two heteroatoms (N, S). | Carbazole offers superior planarity for conjugation and electron transfer. PTZ provides better resistance to molecular aggregation. | | Anticancer Agent [2] | Pyrazole (in hybrid structure) | • Mechanism: A carbazole-pyrazole hydrazone (VUGX01) induced apoptosis, activating caspases in cancer cells. • Target Prediction/Validation: Computer prediction (high LASSO score) suggested inhibition of Receptor Tyrosine Kinases (RTKs); experimental kinase assays at 1 µM did not support this. The compound likely acts via G-protein coupled receptors (GPCRs), up-regulating angiotensinogen and IP3-kinase. | The carbazole-pyrazole hybrid showed efficacy, but its action mechanism diverged from computational predictions, highlighting the need for experimental validation. | | Host Material in Blue PHOLEDs [3] [4] | Dibenzofuran (in structural isomers) | • Triplet Energy: Carbazole-dibenzofuran hosts maintain high triplet energy (>2.95 eV), crucial for blue phosphors. • Device Lifetime: Substitution position of carbazole on dibenzofuran significantly impacts operational stability. One isomer (26CzDBF) extended device lifetime by 75% compared to another (28CzDBF). | Carbazole derivatives are excellent for high triplet energy hosts. Their performance is highly sensitive to molecular geometry and substitution patterns. | | Antimicrobial Agents [5] | Functional Moieties (e.g., dihydrotriazine) | • Potency: Carbazole derivatives conjugated with dihydrotriazine (e.g., 8f, 9d) showed potent MIC of 0.5–2 µg/ml against bacterial/fungal strains. • Cytotoxicity: Effective compounds (8b, 8d, 8f, 8k, 9b, 9e) were non-cytotoxic to human cell lines (SGC-7901, AGS, L-02). • Target: Docking and enzyme assays suggested Dihydrofolate Reductase (DHFR) as a potential target. | Conjugation of carbazole with specific moieties (dihydrotriazine) enhances antimicrobial potency while reducing toxicity. | | Anti-diabetic Agents [6] | Oxadiazole (in hybrid structure) | • Enzyme Inhibition: Carbazole-oxadiazole hybrids inhibited α-glucosidase (IC₅₀: 21.39 ± 0.69 µM) and α-amylase, outperforming acarbose (IC₅₀: 427.00 ± 9.56 µM) for α-glucosidase. • Kinetics & Toxicity: Compound 6c was a mixed-type inhibitor, caused conformational changes in enzymes, was non-toxic to LO2 cells, and lowered blood glucose in a sucrose-loading mouse model. | The hybrid molecule leverages both carbazole and oxadiazole pharmacophores to create a potent, safe, and effective multi-target anti-diabetic agent. |

Detailed Experimental Insights

For researchers looking to delve deeper, here is a summary of key experimental protocols and findings from the comparative studies.

  • DSSC Electron Donors [1]:

    • Experimental Context: The comparison is primarily based on a review of molecular design principles for dye-sensitized solar cells (DSSCs). Key properties were analyzed by incorporating carbazole or phenothiazine as donor units in organic dye molecules.
    • Key Parameters: The comparison focused on optical properties (absorption spectrum, molar absorption coefficient), electrochemical properties (HOMO/LUMO energy levels, oxidation potential), and performance in solar cell devices (photocurrent, overall efficiency).
    • Core Insight: The choice between carbazole and phenothiazine involves a trade-off: carbazole's planarity enhances electron transfer and photocurrent, while phenothiazine's non-planar structure suppresses aggregation, which can quench performance. The presence of sulfur in phenothiazine also enhances its electron-donating strength.
  • Anticancer Mechanisms (VUGX01) [2]:

    • Experimental Protocols:
      • Kinase Assay: The compound was tested at 1 µM concentration against a panel of recombinant receptor tyrosine kinases (RTKs) in a radiometric assay. Staurosporine was used as a control.
      • Apoptosis/Caspase Assay: Treated cancer cells (glioma C6, colorectal DLD1, Difi, HCT116) for 24 hours, then measured Caspase 3/7 activity using a luminescent Caspase-Glo kit.
      • Western Blot: Analyzed cell lysates to detect changes in phosphorylation of key signaling proteins like AKT and c-RAF.
      • GPCR Profiling: Used real-time PCR to profile the expression of 82 proteins in G-protein pathways after drug treatment.
    • Core Insight: This case underscores that a carbazole-based compound's bioactivity can operate through novel, unpredicted mechanisms (e.g., GPCRs), even when computational models strongly suggest a different target (e.g., RTKs).
  • OLED Host Materials [4]:

    • Experimental Context: The comparison was between isomers of carbazole-dibenzofuran compounds (26CzDBF, 46CzDBF, 28CzDBF) where only the position of carbazole substitution differed.
    • Device Fabrication & Testing: The compounds were used as p-type hosts, mixed with an n-type host (mSiTrz), to fabricate deep blue phosphorescent OLEDs. Device performance was measured by external quantum efficiency (EQE) and operational lifetime (LT50 at 100 cd/m²).
    • Core Insight: 26CzDBF achieved an LT50 of 1400 hours, a 75% improvement over 28CzDBF (800 hours), demonstrating that substitution position is a critical design parameter for stability, independent of the core heterocyclic structures.

Proposed Signaling Pathway for a Carbazole-Pyrazole Hybrid

The experimental data for the anticancer compound VUGX01 suggests a potential signaling pathway mediated through G-protein coupled receptors (GPCRs), which is illustrated below.

G VUGX01 VUGX01 (Carbazole-Pyrazole) GPCR GPCR(s) (Unidentified) VUGX01->GPCR Putative Ligand GProtein G-Protein Complex GPCR->GProtein Activates Downstream Downstream Signaling GProtein->Downstream AKT Altered AKT Phosphorylation Downstream->AKT cRAF Altered c-RAF Phosphorylation Downstream->cRAF GeneExp Gene Expression Changes Downstream->GeneExp Apoptosis Induction of Apoptosis AKT->Apoptosis cRAF->Apoptosis AngioPath Upregulation of: • Angiotensinogen • Angiotensin II Receptor • IP3-Kinase GeneExp->AngioPath AngioPath->Apoptosis Caspase Caspase 3/7 Activation Apoptosis->Caspase

This proposed mechanism is based on experimental observations including changes in protein phosphorylation and gene expression profiles following treatment with the carbazole-based compound [2].

Key Comparative Takeaways

  • In Materials Science: The planarity and rigidity of carbazole are a double-edged sword, offering excellent charge carrier mobility but a tendency for aggregation. Other heterocycles like phenothiazine can introduce beneficial steric hindrance [1]. Furthermore, the substitution position on the carbazole ring can dramatically alter device performance and longevity, sometimes more so than swapping the core heterocycle entirely [4].
  • In Medicinal Chemistry: Carbazole serves as a superior pharmacophore framework. Its true value is often unlocked when conjugated with other functional heterocycles (e.g., pyrazole, oxadiazole, dihydrotriazine) to create hybrid molecules with enhanced efficacy, multi-target action, and improved safety profiles [2] [5] [6]. Experimental validation is crucial, as mechanisms of action can diverge significantly from computational predictions [2].

References

carbazole derivative G-quadruplex stabilization efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of Carbazole Derivatives

Compound Target on c-myb Promoter Binding Affinity (KD, μM) Observed Effect on Structures Anti-tumor Efficacy

| G51 | G-quadruplex (G4) i-motif (IM) | 1.10 μM (G4) 0.58 μM (IM) | Stabilizes G4; Destabilizes IM | Potent efficacy in a human colorectal cancer xenograft model; No significant toxicity to vital organs [1] [2]. | | G50 | G-quadruplex (G4) only | 3.03 μM (G4) >50 μM (IM) | Unfolds G4; No significant effect on IM | Significantly weaker anti-tumor activity than G51 [1] [2]. |

Key Experimental Data and Protocols

The data in the table is supported by the following key experiments:

  • Binding Affinity Measurements: The equilibrium dissociation constants (KD) were determined using Surface Plasmon Resonance (SPR) [2].

    • Protocol Summary: G4 and i-motif DNA structures were likely immobilized on a sensor chip. Solutions of the carbazole derivatives (G50, G51) were flowed over the surface at various concentrations, and the binding responses were measured in real-time. The KD values were calculated from the resulting sensorgrams, with lower KD values indicating stronger binding [2]. This data was corroborated using Microscale Thermophoresis (MST) [2].
  • Structural Effect Verification: Circular Dichroism (CD) Spectroscopy was used to confirm the formation of the G4 and i-motif structures and to monitor the effects of G51.

    • Protocol Summary: CD spectra of the DNA sequences were recorded in appropriate buffers. The c-myb G-rich strand formed a hybrid G-quadruplex at pH 7.4, while the C-rich strand formed an i-motif at a slightly acidic pH (5.5-6.25). Upon addition of G51, the characteristic spectral signatures of the i-motif were diminished (indicating destabilization), while the G4 signatures were enhanced or maintained (indicating stabilization) [2].
  • In Vivo Anti-tumor Evaluation: The potent efficacy of G51 was confirmed in an in vivo xenograft model [1] [2].

    • Protocol Summary: A human colorectal cancer xenograft model was established in immunodeficient mice. G51 was administered to the treatment group, and its ability to suppress tumor growth was measured over time. At the end of the study, vital organs were examined histologically, revealing no significant toxicity [1] [2].

Mechanism of Action Diagram

The superior efficacy of G51 stems from its unique dual-targeting mechanism on the c-myb oncogene promoter. The following diagram illustrates this pathway and the opposing effects G51 has on the different DNA structures.

G cmyb_promoter c-myb Oncogene Promoter g4_struct G-rich Strand Forms G-Quadruplex (G4) cmyb_promoter->g4_struct im_struct C-rich Strand Forms i-Motif (IM) cmyb_promoter->im_struct g4_stab Stabilization of G4 (Transcriptional Repression) g4_struct->g4_stab Leads to im_destab Destabilization of IM (Disruption of Transcriptional Role) im_struct->im_destab Leads to g51 Carbazole Derivative G51 g51->g4_struct Binds g51->im_struct Binds cmyb_down Synergistic Down-regulation of c-myb Oncogene Expression g4_stab->cmyb_down im_destab->cmyb_down antitumor Potent Anti-tumor Effect cmyb_down->antitumor

The diagram shows that G51 simultaneously stabilizes the G-quadruplex (which typically represses transcription) and destabilizes the i-motif, whose role is more controversial but is also a key transcriptional regulator. This one-two punch creates a synergistic effect that efficiently suppresses the expression of the c-myb oncogene, leading to potent anti-tumor activity [1] [2].

Conclusion for Research and Development

  • G51 is a highly promising candidate due to its dual-targeting capability, high binding affinity, and proven efficacy in vivo without significant toxicity.
  • The opposing effects on G4 and i-motif structures appear to be a more effective strategy for oncogene regulation compared to single-target ligands like G50.
  • This mechanism provides a foundation for developing precise therapeutic agents with high efficacy and potentially reduced side effects [1].

References

Reported Electronic Properties of Selected Carbazole Polymers

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the electronic properties and performance of specific carbazole-based polymers and molecules as found in the recent literature. Please note that measurement conditions can significantly affect these values.

Material Name Material Type / System Key Electronic & Performance Data Application Context

| p-CZPDPZ [1] | Carbazole-Dihydrophenazine conjugated polymer (p-type cathode) | Average Potential: ~3.6 V vs. Li+/Li Peak Capacity: 185 mAh g⁻¹ Stability: 1600 cycles | Lithium Dual-Ion Batteries | | AQ-1 to AQ-8 [2] | Designed donor molecules (D-C-D-B-A architecture) | Band Gap: Lower than reference molecule (AQ-R) Charge Transport: Lower excitation & binding energies predicted | Hole Transport Materials (HTMs) for Organic & Perovskite Solar Cells | | PCDTBT & Copolymers [3] | Carbazole-based donors with various acceptors (e.g., DPP, TPTI) | Performance: Comparable power conversion efficiency for DArP vs. Suzuki-synthesized polymers Analysis: Characterized via Cyclic Voltammetry, UV-Vis, GIXRD | Polymer Solar Cells (PSCs) |

Experimental and Computational Methodologies

The determination of HOMO/LUMO levels and other electronic properties relies on standardized experimental and computational protocols. Here are the key methodologies cited in the research.

Computational Analysis (DFT)

For the designed HTM molecules (AQ-1 to AQ-8), a comprehensive computational analysis was performed [2]:

  • Method: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).
  • Software & Model: Calculations were done using Gaussian 09 at the MPW1PW91/6-31G(d,p) theory level. The Polarizable Continuum Model (PCM) was used to simulate the dichloromethane solvent environment.
  • Analyzed Properties:
    • Frontier Molecular Orbitals (FMO) and Band Gap
    • Density of States (DOS)
    • Reorganization energy for holes and electrons (λh, λe)
    • Open-circuit voltage (Voc)
    • Light Harvesting Efficiency (LHE)
Experimental Characterization

The following experimental techniques are commonly used to characterize the electronic properties of synthesized polymers [3]:

  • Cyclic Voltammetry (CV): Used to determine the oxidation and reduction potentials, from which HOMO and LUMO energy levels can be estimated.
  • UV-Vis Spectroscopy: Measures the optical absorption onset, allowing for the calculation of the optical band gap.
  • Space-Charge-Limited Current (SCLC) Measurement: Used to determine the hole mobility of the materials.
  • Grazing-Incidence X-ray Diffraction (GIXRD): Analyzes the molecular packing and crystallinity of polymer films.

The workflow below illustrates how these computational and experimental methods are combined to analyze a material's properties.

hierarchy Start Molecular Design CompRoute Computational Route (DFT/TD-DFT) Start->CompRoute ExpRoute Experimental Route Start->ExpRoute CompMethods Geometry Optimization FMO/DOS Analysis Excitation Energy CompRoute->CompMethods ExpMethods Polymer Synthesis Thin Film Fabrication ExpRoute->ExpMethods CompResults Predicted HOMO/LUMO Band Gap Reorganization Energy CompMethods->CompResults ExpChar Cyclic Voltammetry (CV) UV-Vis Spectroscopy GIXRD, SCLC ExpMethods->ExpChar Application Device Implementation & Performance Testing CompResults->Application ExpResults Experimental HOMO/LUMO Optical Band Gap Hole Mobility ExpChar->ExpResults ExpResults->Application

How to Proceed with Your Comparison Guide

Since the search results provide specific examples rather than a unified dataset, I suggest the following to build a more complete comparison guide:

  • Consult Specialized Databases: For a broader set of data, materials science databases like the Harvard Organic Photovoltaic Database or PolyInfo can be invaluable resources.
  • Focus on a Niche: The data available is strongest for hole-transport materials in photovoltaics and organic cathode materials for batteries. Structuring your guide around one of these application areas would be more effective.
  • Contextualize the Data: Always note the measurement method (e.g., CV vs. DFT) and conditions (e.g., solvent, reference electrode) alongside any reported HOMO/LUMO value, as these factors significantly influence the results.

References

side-by-side comparison of carbazole synthesis methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Carbazole Synthesis Methods

Method Category Specific Method / Reaction Key Features & Conditions Typical Yield Range Key Advantages Key Limitations
Traditional Synthesis [1] Graebe-Ullmann Reaction Diazotization of aminodiphenylamine followed by thermal cyclization [1]. Low to moderate [1] Historical significance [1]. Low yields; unstable intermediates [1].
Traditional Synthesis [1] Bucherer Carbazole Synthesis Reaction of aryl hydrazine with naphthol using sodium bisulfite [1]. Information missing Can synthesize benzocarbazole structures [1]. Primarily for benzocarbazoles [1].
Traditional Synthesis [1] Borsche-Drechsel Cyclization Acid-catalyzed cyclization of phenylhydrazine with cyclohexanone [1]. High (industrial value) [1] Simple, mild, low-cost; high industrial production value [1]. Requires a separate dehydrogenation step [1].
Transition Metal Catalysis [2] [1] Palladium-Catalyzed C-H Amination Catalyst: Pd(OAc)₂. Oxidant: O₂ (atm). Solvent: Toluene or DMSO. Temp: ~120 °C [2]. 76% to 94% [2] Excellent atom and step economy; direct C-H to C-N bond conversion; high functional group tolerance [3] [2]. Can require Cu(OAc)₂ as a co-oxidant in some solvents [2].
Transition Metal Catalysis [1] Suzuki-Miyaura & Cyclization Step 1: Suzuki coupling. Step 2: Cyclization (e.g., with MoO₂Cl₂(dmf)₂/PPh₃) [1]. 70% to 87% (cyclization step) [1] High yield in biphenyl formation (up to 100%); mild conditions (<100°C) [1]. Multi-step process; requires synthesis of nitrobiphenyl intermediate [1].
Green & Sustainable Methods [4] Microwave-Assisted & Photoredox Catalysis Microwave irradiation, photoredox catalysis, recyclable catalysts (Au, Pd), solvent-free/aqueous systems [4]. Information missing Reduced environmental impact; faster reaction times; high atom economy; reduced waste [4]. Emerging field; may require specialized equipment [4].

Detailed Experimental Protocols for Key Methods

For researchers looking to implement these methods, here are detailed protocols based on recent literature.

Protocol 1: Palladium-Catalyzed Direct C–H Functionalization [2]

This method is highly efficient for constructing the carbazole core from biaryl amide precursors.

  • Reaction Setup: In a Schlenk tube under an oxygen atmosphere, combine the 2-acetaminobiphenyl substrate (1.0 equiv) and palladium acetate (Pd(OAc)₂, 5 mol %) in toluene.
  • Oxidation System: Add copper(II) acetate (Cu(OAc)₂, 20 mol %) as a co-oxidant. Alternatively, using dimethyl sulfoxide (DMSO) as the solvent can eliminate the need for Cu(OAc)₂ while maintaining high yield [2].
  • Reaction Conditions: Heat the mixture to 120 °C for 12 hours.
  • Work-up & Purification: After cooling, purify the crude mixture directly using silica gel column chromatography to isolate the N-acetylcarbazole product.
  • Note: This protocol is also compatible with sulfonamide-protected biaryl amides, which undergo cyclization with similar efficiency [2].
Protocol 2: Metal-Catalyzed Nitrobiphenyl Cyclization [1]

This method is effective for synthesizing various carbazole derivatives from disubstituted nitrobiphenyls.

  • Reaction Setup: Charge a reaction vessel with the nitrobiphenyl intermediate (1.0 equiv), molybdenum dioxide chloride dimethylformamide complex (MoO₂Cl₂(dmf)₂, catalyst), and triphenylphosphine (PPh₃, ligand).
  • Solvent System: Use a suitable solvent like dichlorobenzene [1].
  • Reaction Conditions: Heat the mixture to reflux until the starting material is consumed (time should be determined by TLC monitoring).
  • Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue via silica gel column chromatography or recrystallization to obtain the pure carbazole derivative.

Methodological Evolution and Selection Workflow

The following diagram illustrates the evolution of carbazole synthesis methods and a decision-making workflow to guide your selection.

cluster_workflow Synthesis Selection Workflow Traditional Methods Traditional Methods Modern Catalytic Methods Modern Catalytic Methods Traditional Methods->Modern Catalytic Methods  Seeks Efficiency Green Chemistry Green Chemistry Modern Catalytic Methods->Green Chemistry  Seeks Sustainability Start Define Target Carbazole Q1 Require maximum atom economy and minimal steps? Start->Q1 Q2 Need diverse derivatives from a common intermediate? Q1->Q2 No A_Pd Pd-Catalyzed C-H Amination Q1->A_Pd Yes Q3 Prioritize environmental footprint? Q2->Q3 No A_Suzuki Suzuki & Cyclization Route Q2->A_Suzuki Yes A_Green Explore Green Methods (e.g., Microwave) Q3->A_Green Yes Evaluate Traditional\nMethods Evaluate Traditional Methods Q3->Evaluate Traditional\nMethods No

This guide consolidates established and emerging synthetic strategies. The optimal choice depends on your project's specific goals, including structural complexity, efficiency demands, and sustainability requirements.

References

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XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

276.10627659 Da

Monoisotopic Mass

276.10627659 Da

Heavy Atom Count

21

Dates

Last modified: 02-18-2024
[1]. Jean Louis Mesens, et al. Compositions comprising carbazoles and cyclodextrins. WO 1996014090 A1

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